4-Amino-8-methoxy-2-methylquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-6-9(12)8-4-3-5-10(14-2)11(8)13-7/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHHZADQRAEVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589059 | |
| Record name | 8-Methoxy-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
657391-86-1 | |
| Record name | 8-Methoxy-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"physicochemical properties of 4-Amino-8-methoxy-2-methylquinoline"
An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-8-methoxy-2-methylquinoline
Introduction
This compound is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and materials science. Quinoline derivatives have long been recognized for their broad spectrum of biological activities, most notably as antimalarial agents.[1][2] The specific substitution pattern of this molecule—an amino group at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position—confers a unique set of physicochemical characteristics. These properties are paramount as they directly govern the molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulations.
This guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only available data but also field-proven experimental protocols for determining these critical parameters. Understanding these properties is the foundational step in translating a promising chemical entity into a viable therapeutic agent or functional material.
Molecular Identity and Structural Features
The foundational step in characterizing any compound is to establish its precise molecular identity. The structural arrangement of this compound, featuring hydrogen bond donors (amino group) and acceptors (amino and methoxy groups, quinoline nitrogen), dictates its intermolecular interactions and, consequently, its physical properties.
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 8-methoxy-2-methylquinolin-4-amine | [3][4] |
| CAS Number | 657391-86-1 | [3][4] |
| Molecular Formula | C₁₁H₁₂N₂O | [3] |
| Molecular Weight | 188.23 g/mol | [3] |
| PubChem CID | 17039877 | [3] |
Core Physicochemical Properties and Their Determination
The therapeutic efficacy and development pathway of a molecule are profoundly influenced by its physical and chemical properties. This section details the known data for this compound and provides robust, standard protocols for the experimental determination of missing but critical parameters.
Physical State and Thermal Properties
The melting and boiling points provide insights into the purity of the compound and the strength of its crystal lattice energy.
Table 2: Thermal Properties
| Property | Value | Notes |
| Melting Point | 235-236 °C (decomposes) | High melting point suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding from the amino group.[3] |
| Boiling Point | 366.02 °C (at 760 mmHg) | This is a predicted value and should be treated as an estimation.[3] |
Solubility
Expertise & Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, necessitating complex formulations. The solubility of this compound is influenced by the interplay of its functional groups: the basic amino group can be protonated to form a soluble salt at low pH, while the methoxy group can also contribute to aqueous solubility.[5] However, the aromatic quinoline core is inherently lipophilic.
Trustworthiness (Self-Validating Protocol): An equilibrium shake-flask method is the gold standard for solubility determination. The inclusion of a stability analysis via HPLC ensures that the measured concentration reflects the true solubility and not a supersaturated state or degradation product.
Experimental Protocol: Equilibrium Shake-Flask Solubility Assay
-
Preparation: Prepare a series of buffered solutions (e.g., pH 2.0, 5.0, 7.4, 9.0) to assess pH-dependent solubility.
-
Sample Addition: Add an excess amount of this compound to a known volume of each buffer in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling & Dilution: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with the appropriate mobile phase for analysis.
-
Quantification: Analyze the diluted supernatant using a validated HPLC-UV method against a standard curve of the compound.
-
Validation: Re-analyze samples after 48 hours to confirm that the solubility value is stable and equilibrium has been achieved.
Mandatory Visualization: Solubility Determination Workflow
Caption: Workflow for equilibrium shake-flask solubility assay.
Ionization Constant (pKa)
Expertise & Causality: The pKa value defines the pH at which a molecule is 50% ionized. For this compound, there are two key basic centers: the exocyclic amino group at position 4 and the quinoline ring nitrogen. The pKa will dictate the charge state of the molecule in different physiological compartments (e.g., stomach pH ~1-2, intestine pH ~6-7.4, blood pH ~7.4), which directly impacts its absorption, distribution, and receptor binding. The pKa of the parent quinoline is 4.90.[7] The amino group at the 4-position is expected to be the more basic site and have a higher pKa.
Known Data: Experimental pKa data for this specific compound is not available in the searched literature.
Trustworthiness (Self-Validating Protocol): UV-Vis spectrophotometry provides a reliable method for pKa determination for chromophoric compounds. The protocol's trustworthiness comes from analyzing the full spectrum at multiple pH points and using redundant calculations (e.g., derivative spectroscopy) to confirm the inflection point.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO or Methanol).
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12 in 0.5 unit increments).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis (typically 10-50 µM). Ensure the organic solvent concentration is low (<1%) to avoid affecting the pH.
-
Spectroscopic Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
Data Analysis: Plot the absorbance at a wavelength that shows the largest change versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, use specialized software to perform multi-wavelength analysis for more robust results.
-
Confirmation: The presence of a clean isosbestic point (a wavelength where absorbance does not change) indicates a simple two-state equilibrium (neutral and protonated), validating the measurement.
Mandatory Visualization: pH-Ionization Relationship
Caption: Equilibrium between neutral and protonated species.
Lipophilicity (LogP / LogD)
Expertise & Causality: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key predictor of membrane permeability, protein binding, and overall ADME properties. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH. For an ionizable molecule like this, LogD at pH 7.4 is the most physiologically relevant parameter.
Known Data: No experimental LogP or LogD values were found for this compound.
Trustworthiness (Self-Validating Protocol): The shake-flask method is the traditional approach. Its reliability is enhanced by measuring the compound's concentration in both phases (octanol and buffer), allowing for a mass balance calculation to ensure no material was lost to the interface or through degradation.
Experimental Protocol: Shake-Flask LogD₇.₄ Determination
-
Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing and allowing them to separate overnight.
-
Stock Solution: Prepare a stock solution of the compound in the pre-saturated buffer.
-
Partitioning: In a glass vial, combine a known volume of the pre-saturated octanol with a known volume of the compound-containing pre-saturated buffer (e.g., a 1:1 ratio).
-
Equilibration: Seal the vial and shake vigorously for 1-2 hours to allow for partitioning.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.
-
Sampling & Analysis: Carefully sample both the top (octanol) and bottom (aqueous) layers. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )
Spectroscopic Profile
While specific spectra for this compound are not provided in the search results, its structure allows for the prediction of key spectroscopic features based on the analysis of similar quinoline derivatives.[8][9]
Table 3: Predicted Spectroscopic Features
| Technique | Feature | Predicted Characteristics |
| ¹H NMR | Aromatic Protons | Multiple signals in the δ 6.5-8.5 ppm range, characteristic of the substituted quinoline ring system. |
| -NH₂ Protons | A broad singlet, chemical shift dependent on solvent and concentration. | |
| -OCH₃ Protons | A sharp singlet around δ 3.9-4.1 ppm. | |
| -CH₃ Protons | A sharp singlet around δ 2.5-2.7 ppm. | |
| ¹³C NMR | Aromatic Carbons | Multiple signals in the δ 100-160 ppm range. |
| -OCH₃ Carbon | A signal around δ 55-60 ppm. | |
| -CH₃ Carbon | A signal around δ 20-25 ppm. | |
| FT-IR | N-H Stretch | Medium to strong, broad bands in the 3300-3500 cm⁻¹ region (amine). |
| C-H Stretch | Aromatic C-H stretches just above 3000 cm⁻¹; aliphatic C-H stretches just below 3000 cm⁻¹. | |
| C=C, C=N Stretch | Multiple sharp bands in the 1500-1650 cm⁻¹ region (aromatic ring). | |
| C-O Stretch | A strong band in the 1200-1280 cm⁻¹ region (aryl ether). |
Significance in a Drug Development Context
The physicochemical properties outlined above are not merely academic data points; they are critical filters in the drug discovery and development pipeline. The interplay between solubility, pKa, and lipophilicity governs a compound's potential success.
-
Absorption: The compound's basicity suggests it will be protonated and soluble in the low pH of the stomach but may have reduced solubility in the higher pH of the intestine. Its LogD will determine its ability to passively diffuse across the gut wall.
-
Distribution: Once absorbed, LogD and plasma protein binding will dictate its distribution into tissues. A moderate LogD is often optimal to avoid sequestration in fatty tissues or poor penetration into the central nervous system.
-
Metabolism & Excretion: The quinoline core and its substituents provide sites for metabolic enzymes (e.g., cytochrome P450s). The overall polarity, influenced by all functional groups, will determine its route of excretion, typically via the kidneys (for polar compounds) or bile (for non-polar compounds).
Mandatory Visualization: Impact of Physicochemical Properties on ADME
Caption: Interplay of key properties and their impact on ADME.
Conclusion
This compound possesses a physicochemical profile characteristic of many small-molecule drug candidates. Its high melting point indicates a stable solid form, while its functional groups suggest a pH-dependent solubility and a basic character that will be crucial to its biological activity. While foundational data such as melting point is available, this guide highlights a critical need for the experimental determination of its aqueous solubility, pKa, and LogD. The protocols provided herein offer a robust framework for obtaining this essential data, which is indispensable for advancing this compound through the drug development process, enabling rational formulation design, and predicting its in vivo behavior.
References
-
This compound Properties. Blazechem.[Link]
-
This compound [657391-86-1]. Chemsigma.[Link]
-
Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. National Library of Medicine.[Link]
-
4-Amino-2-methylquinoline | C10H10N2 | CID 81116. PubChem, National Institutes of Health.[Link]
-
8-((4-AMINO-1-METHYL-BUTYL)AMINO)-2-METHOXY-4-METHYL-QUINOLINE-5,6-DIONE. FDA Global Substance Registration System.[Link]
-
4-Amino-2-Methylquinoline Manufacturer & Supplier China. LookChem.[Link]
-
Quinoline. mVOC 4.0.[Link]
-
Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry.[Link]
-
8-((4-AMINO-1-METHYL-BUTYL)AMINO)-2-METHOXY-4-METHYL-QUINOLINE-5,6-DIONE. National Center for Advancing Translational Sciences.[Link]
-
8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.[Link]
-
4-Aminoquinoline. Wikipedia.[Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.[Link]
-
4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583. PubChem, National Institutes of Health.[Link]
-
SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. Semantic Scholar.[Link]
-
(PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate.[Link]
- US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
-
8-methoxy-1-methylquinolin-2-one. ChemSynthesis.[Link]
-
6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023. PubChem, National Institutes of Health.[Link]
-
8-Methoxy-4-methylquinolin-2(1H)-one | C11H11NO2 | CID 782123. PubChem, National Institutes of Health.[Link]
-
8-Aminoquinoline | C9H8N2 | CID 11359. PubChem, National Institutes of Health.[Link]
Sources
- 1. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 3. labsolu.ca [labsolu.ca]
- 4. Chemsigma International Co., Ltd. [chemsigma.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mVOC 4.0 [bioinformatics.charite.de]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Amino-8-methoxy-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-8-methoxy-2-methylquinoline is a heterocyclic aromatic organic compound with the chemical formula C₁₁H₁₂N₂O.[1] It belongs to the 4-aminoquinoline class of molecules, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The quinoline core, substituted with an amino group at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position, presents a unique electronic and steric profile that makes it a valuable building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications in drug discovery.
Chemical Identity and Structure
The definitive identification of this compound is provided by its Chemical Abstracts Service (CAS) Registry Number.
| Property | Value |
| CAS Number | 657391-86-1 |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 8-methoxy-2-methylquinolin-4-amine |
The molecular structure consists of a quinoline ring system, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The key functional groups are an amino group at position 4, a methoxy group at position 8, and a methyl group at position 2.
Caption: Chemical structure of this compound.
Synthesis
The synthesis of this compound can be achieved through a multi-step process, typically involving the construction of the quinoline core followed by functional group manipulations. A plausible and commonly employed synthetic strategy is the nucleophilic aromatic substitution (SNAr) of a suitable 4-chloroquinoline precursor.
Proposed Synthetic Pathway
A representative synthesis commences with the construction of the 4-hydroxyquinoline core, followed by chlorination and subsequent amination.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Representative)
Step 1: Synthesis of 4-Hydroxy-8-methoxy-2-methylquinoline
This step often employs the Conrad-Limpach synthesis or a similar cyclization reaction.
-
In a suitable reaction vessel, combine 2-methoxyaniline and ethyl acetoacetate.
-
Heat the mixture, typically in a high-boiling solvent like diphenyl ether, to facilitate the initial condensation and subsequent cyclization.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration.
-
Purify the 4-hydroxy-8-methoxy-2-methylquinoline by recrystallization.
Step 2: Synthesis of 4-Chloro-8-methoxy-2-methylquinoline
The hydroxyl group at the 4-position is converted to a chlorine atom, which is a good leaving group for the subsequent amination step.
-
Treat the 4-hydroxy-8-methoxy-2-methylquinoline with a chlorinating agent, such as phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by pouring the mixture onto ice.
-
Neutralize the acidic solution to precipitate the crude product.
-
Isolate the 4-chloro-8-methoxy-2-methylquinoline by filtration and wash with water.
Step 3: Synthesis of this compound
The final step involves the nucleophilic substitution of the chlorine atom with an amino group.
-
Dissolve the 4-chloro-8-methoxy-2-methylquinoline in a suitable solvent, such as ethanol or isopropanol, in a pressure vessel.
-
Introduce a source of ammonia, such as a solution of ammonia in the alcohol or by bubbling ammonia gas through the solution.
-
Heat the sealed vessel to the required temperature to drive the reaction to completion.
-
After cooling, evaporate the solvent and purify the crude product by column chromatography or recrystallization to yield this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
| Property | Value/Description |
| Melting Point | 235-236 °C (decomposes)[1] |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Likely soluble in polar organic solvents such as DMSO and methanol. |
| pKa | The amino group at the 4-position is expected to be basic, while the pyridine nitrogen is also basic. The exact pKa values would require experimental determination. |
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques. Based on the analysis of similar compounds, the following spectral features are anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group at the 2-position, a singlet for the methoxy group protons, and a broad singlet for the amino group protons.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule, including the characteristic shifts for the carbons of the quinoline core, the methyl carbon, and the methoxy carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the quinoline ring, and C-O stretching of the methoxy group.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (188.23 g/mol ).
Applications in Drug Development
The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This makes derivatives of 4-aminoquinoline, including this compound, attractive candidates for drug discovery programs.
Antimalarial Activity
The most well-known application of 4-aminoquinolines is in the treatment of malaria.[2] Compounds like chloroquine and amodiaquine are classic examples. The 4-aminoquinoline core is believed to interfere with the detoxification of heme in the malaria parasite. While the specific antimalarial activity of this compound is not extensively documented in publicly available literature, its structural similarity to known antimalarial agents suggests it could be a valuable starting point for the design of new antimalarial drugs, potentially with improved efficacy against drug-resistant strains.
Anticancer Potential
Recent research has explored the potential of 4-aminoquinoline derivatives as anticancer agents. They have been shown to exhibit antiproliferative activity against various cancer cell lines. The mechanism of action is often multifactorial and can involve the inhibition of kinases, topoisomerases, or other cellular targets crucial for cancer cell growth and survival. The specific substitution pattern of this compound may confer selectivity and potency against certain cancer types.
Other Therapeutic Areas
The versatility of the 4-aminoquinoline scaffold extends to other therapeutic areas as well. Derivatives have been investigated for their potential as:
-
Anti-inflammatory agents
-
Antiviral agents
-
Antibacterial agents
-
Immunomodulators
The unique combination of functional groups in this compound provides opportunities for further chemical modification to optimize its biological activity for a specific therapeutic target.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on data for structurally related compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery and development. Its well-defined chemical structure, accessible synthetic routes, and the proven therapeutic relevance of the 4-aminoquinoline scaffold make it an attractive molecule for further investigation. Future research aimed at elucidating its specific biological activities and optimizing its structure could lead to the development of novel and effective therapeutic agents for a range of diseases.
References
-
This compound. Chemsrc.com. [Link]
-
4-Amino-2-methylquinoline. PubChem. [Link]
-
O'Neill, P. M., Ward, S. A., Berry, N. G., & Bray, P. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479–507. [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of 4-Amino-8-methoxy-2-methylquinoline
Introduction
4-Amino-8-methoxy-2-methylquinoline is a heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a foundational structural motif in a vast array of biologically active compounds, including pharmaceuticals and natural products. The specific substitution pattern of this molecule—an amino group at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position—makes it a valuable intermediate in medicinal chemistry and drug development. For instance, the 4-aminoquinoline core is famously present in antimalarial drugs like Chloroquine and Amodiaquine. This guide provides an in-depth exploration of the primary synthetic pathways to this target molecule, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in their synthetic strategy.
Retrosynthetic Analysis: A Strategic Overview
A logical approach to any synthesis begins with retrosynthesis—a process of deconstructing the target molecule into simpler, readily available precursors. For this compound, the key disconnections focus on the formation of the quinoline ring system and the installation of the C4-amino group. The most robust strategies typically involve forming a quinoline core first, followed by functionalization.
Caption: Retrosynthetic analysis of this compound.
This analysis highlights a powerful and common strategy: building the quinoline ring from a substituted aniline (2-methoxyaniline) and a β-ketoester, which yields a 4-hydroxyquinoline intermediate. This intermediate is then activated via chlorination and subsequently converted to the target amine.
Core Synthesis Pathways
Several classical named reactions can be adapted to construct the 8-methoxy-2-methylquinoline core. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for harsh reaction conditions.
Pathway A: The Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach synthesis is a highly reliable method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[1][2][3][4] This pathway is often preferred due to its predictability and the relative ease of functionalizing the resulting 4-hydroxy group.
The synthesis proceeds in two key stages:
-
Condensation: 2-methoxyaniline is reacted with ethyl acetoacetate. At moderate temperatures (typically < 150°C), the reaction favors the formation of an enamine intermediate via condensation with the keto group. This is the kinetic product, which leads to the 4-hydroxyquinoline upon cyclization.
-
Thermal Cyclization: The enamine intermediate is heated to high temperatures (~250°C) in an inert, high-boiling solvent like diphenyl ether or mineral oil.[1][2] This high-temperature step facilitates an intramolecular electrophilic cyclization onto the aniline ring, followed by elimination of ethanol to yield 4-hydroxy-8-methoxy-2-methylquinoline. The use of an inert solvent is crucial for achieving high yields, a significant improvement over early solvent-free methods.[1]
Caption: Stage 1: Formation of the 4-hydroxyquinoline core via Conrad-Limpach.
The resulting 4-hydroxy group is a versatile handle. It can be converted into a better leaving group, typically a chloride, by treatment with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). This 4-chloroquinoline is now highly activated for nucleophilic aromatic substitution (SNAr).
Caption: Stage 2: Conversion of the 4-hydroxy intermediate to the final product.
The final amination is achieved by reacting the 4-chloro derivative with a source of ammonia, such as ammonium hydroxide or formamide, often under pressure or with microwave irradiation to accelerate the reaction.[5]
Pathway B: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a modification of the Skraup synthesis and provides a direct route to the quinoline core by reacting an aniline with an α,β-unsaturated carbonyl compound.[6][7][8] To synthesize this compound, one would react 2-methoxyaniline with crotonaldehyde (which can be formed in situ from the aldol condensation of acetaldehyde).
The reaction is catalyzed by strong Brønsted or Lewis acids (e.g., HCl, H₂SO₄, SnCl₄) and involves a sequence of steps including Michael addition, cyclization, dehydration, and oxidation to furnish the aromatic quinoline ring.[6][7]
Caption: Direct formation of the quinoline core via the Doebner-von Miller reaction.
Causality Insight: While this pathway directly assembles the 8-methoxy-2-methylquinoline core, it does not install the 4-amino group. Subsequent functionalization at the 4-position would be required, typically via electrophilic nitration followed by reduction. This approach can be complicated by regioselectivity issues, as the quinoline ring has multiple sites susceptible to nitration. Therefore, this route is generally less efficient for synthesizing 4-aminoquinolines compared to Pathway A.
Pathway C: The Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone or ester).[9][10] To apply this to our target, the required starting material would be 2-amino-3-methoxybenzaldehyde and acetone.
The reaction can be catalyzed by either acids or bases.[9][10] The mechanism involves an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring.[9]
Causality Insight: The primary limitation of the Friedländer synthesis is the availability of the substituted 2-aminoaryl aldehyde precursor.[11][12] While modern variations, such as domino reactions involving the in situ reduction of a 2-nitrobenzaldehyde, have expanded its scope, the multi-step synthesis of the starting material often makes this pathway less practical than the Conrad-Limpach approach for this specific target.[11][12]
Comparative Analysis of Synthesis Pathways
| Feature | Pathway A (Conrad-Limpach) | Pathway B (Doebner-von Miller) | Pathway C (Friedländer) |
| Starting Materials | 2-Methoxyaniline, Ethyl Acetoacetate | 2-Methoxyaniline, Crotonaldehyde | 2-Amino-3-methoxybenzaldehyde, Acetone |
| Key Advantage | Excellent control over C4 substitution; versatile 4-hydroxy intermediate. | Direct formation of the quinoline core in one pot. | Convergent and often high-yielding. |
| Key Disadvantage | Multi-step process (3 steps total). Requires very high temperatures for cyclization. | Difficult to introduce the 4-amino group with regiocontrol. Often harsh, violent reaction conditions.[13] | Relies on potentially inaccessible 2-aminoaryl aldehyde starting materials.[11][12] |
| Typical Conditions | Step 1: ~150°C. Step 2: ~250°C. Step 3: Varies (reflux/microwave). | Strong acid, heating. | Acid or base catalysis, heating. |
| Overall Suitability | High. The most reliable and versatile route for this target. | Low. Poor control for C4-amination. | Moderate. Highly dependent on starting material availability. |
Detailed Experimental Protocols
The following protocols are based on the most robust and recommended route: Pathway A (Conrad-Limpach) .
Protocol 1: Synthesis of 4-Hydroxy-8-methoxy-2-methylquinoline
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a distillation head, combine 2-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Initial Condensation: Heat the mixture to 140-150°C for 2 hours. During this time, ethanol will be generated and can be collected via distillation.
-
Cyclization: In a separate, larger flask, preheat diphenyl ether to 250°C. Cautiously and slowly add the hot reaction mixture from step 2 to the preheated diphenyl ether.
-
Scientist's Note: This addition should be done carefully to control the exothermic reaction and subsequent frothing.
-
-
Reaction Completion: Maintain the temperature at 250°C for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Allow the mixture to cool to room temperature. A solid product should precipitate. Add petroleum ether or hexane to the cooled mixture to further precipitate the product and dilute the diphenyl ether.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with petroleum ether to remove residual solvent.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or acetic acid, to yield pure 4-hydroxy-8-methoxy-2-methylquinoline.
Protocol 2: Synthesis of 4-Chloro-8-methoxy-2-methylquinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl fumes).
-
Chlorination: Add 4-hydroxy-8-methoxy-2-methylquinoline (1.0 eq) to an excess of phosphoryl chloride (POCl₃, ~5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heating: Heat the mixture to reflux (approx. 110°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Very slowly and cautiously, pour the mixture onto crushed ice in a large beaker.
-
Safety Critical: This step is highly exothermic and releases large quantities of HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Neutralization: Once the excess POCl₃ has been quenched, carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (~8-9). A solid should precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. The crude product can be used directly in the next step or purified by recrystallization or column chromatography.
Protocol 3: Synthesis of this compound
-
Reaction Setup: In a sealed pressure vessel or a microwave reactor vial, combine 4-chloro-8-methoxy-2-methylquinoline (1.0 eq), a suitable solvent (e.g., ethanol, DMSO), and a concentrated aqueous solution of ammonium hydroxide (~10-20 eq).[5]
-
Heating: Heat the sealed mixture to 140-180°C for 4-12 hours. If using a microwave reactor, typical conditions might be 180°C for 30-60 minutes.
-
Workup: Cool the reaction vessel to room temperature. Remove the solvent under reduced pressure.
-
Isolation: Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final this compound.
References
-
Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive.com. [Link]
- Carson, J., & Turner, R. A. (1998). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Semantic Scholar. [Link]
-
Wikipedia contributors. (2023). Skraup reaction. Wikipedia, The Free Encyclopedia. [Link]
- Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic-Chemistry.org. [Link]
- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions.
-
Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Quimicaorganica.org. [Link]
-
Wang, Z. (n.d.). Conrad-Limpach Quinoline Synthesis. Scribd. [Link]
- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines. (2024).
-
Doebner-Miller reaction and applications. (n.d.). Slideshare. [Link]
- SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. (1993). Semantic Scholar.
-
The Formation of Inherently Chiral Calix[2]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. (2022). MDPI.
- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (2025).
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH. [Link]
- BenchChem. (2025). comparative analysis of different synthetic routes to 2-Amino-4-hydroxy-8-methylquinoline. Benchchem.com.
- What is the complete procedure for Doebner-von miller reaction ?. (2018).
- 4-Aminoquinoline: a comprehensive review of synthetic str
- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI.
- Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline. (1952).
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008).
- Preparation method of 2-methyl-8-aminoquinoline. (n.d.).
- Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. (n.d.).
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014).
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 4. scribd.com [scribd.com]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines [mdpi.com]
- 13. Skraup reaction - Wikipedia [en.wikipedia.org]
Spectroscopic Elucidation of 4-Amino-8-methoxy-2-methylquinoline: A Comprehensive Technical Guide
Introduction
4-Amino-8-methoxy-2-methylquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a substituted quinoline, it belongs to a class of compounds known for a wide range of biological activities. The precise structural characterization of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity in research and pharmaceutical applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous identification and detailed structural analysis of this compound.
This technical guide provides a detailed exploration of the spectroscopic data for this compound. Due to the limited availability of public domain experimental spectra for this specific compound (CAS No. 657391-86-1)[1], this guide will present a thorough analysis based on predicted spectroscopic data. These predictions are derived from established principles of spectroscopy and by comparative analysis with structurally related quinoline derivatives for which experimental data is available. The methodologies for these predictions are detailed herein to ensure scientific transparency and provide a robust framework for researchers in the field.
Molecular Structure and Key Features
The structural formula of this compound is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol [1]. The molecule consists of a quinoline bicyclic system with three key substituents: an amino group (-NH₂) at position 4, a methoxy group (-OCH₃) at position 8, and a methyl group (-CH₃) at position 2. These functional groups give rise to characteristic signals in their respective spectra, allowing for a detailed structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the quinoline ring, as well as for the protons of the methyl, amino, and methoxy substituents. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | H-5 |
| ~7.2-7.4 | t | 1H | H-6 |
| ~6.8-7.0 | d | 1H | H-7 |
| ~6.5 | s | 1H | H-3 |
| ~5.0-5.5 | br s | 2H | -NH₂ |
| ~3.9 | s | 3H | -OCH₃ |
| ~2.5 | s | 3H | -CH₃ |
Interpretation and Rationale:
-
Aromatic Protons (H-5, H-6, H-7, H-3): The protons on the benzene ring of the quinoline system (H-5, H-6, H-7) are expected to appear in the downfield region, typically between 6.8 and 8.0 ppm. The H-5 proton is likely to be the most deshielded due to its proximity to the quinoline nitrogen and the influence of the fused ring system. The H-3 proton in the pyridine ring is expected to be a singlet, influenced by the adjacent methyl group and the amino group.
-
Amino Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet in the region of 5.0-5.5 ppm. The broadness of the signal is due to quadrupole broadening and potential hydrogen exchange.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will give rise to a sharp singlet at approximately 3.9 ppm.
-
Methyl Protons (-CH₃): The protons of the methyl group at the 2-position are expected to appear as a singlet around 2.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the 11 unique carbon atoms of this compound are presented below.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-8 |
| ~155 | C-2 |
| ~150 | C-4 |
| ~148 | C-8a |
| ~138 | C-4a |
| ~128 | C-5 |
| ~120 | C-6 |
| ~108 | C-7 |
| ~98 | C-3 |
| ~56 | -OCH₃ |
| ~25 | -CH₃ |
Interpretation and Rationale:
-
Quaternary Carbons (C-2, C-4, C-8, C-4a, C-8a): The carbons bearing substituents or at the ring fusion are expected to appear in the downfield region of the spectrum. The C-8 attached to the electronegative oxygen of the methoxy group is predicted to be the most deshielded. The C-2 and C-4 carbons, being part of the heterocyclic ring and attached to nitrogen and an amino group respectively, will also have significant downfield shifts.
-
Aromatic CH Carbons (C-3, C-5, C-6, C-7): The chemical shifts of these carbons are influenced by the substituents on the quinoline ring.
-
Aliphatic Carbons (-OCH₃, -CH₃): The carbon of the methoxy group is expected around 56 ppm, while the methyl carbon will be the most upfield signal at approximately 25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp | N-H stretching (asymmetric and symmetric) |
| 3050-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (-CH₃, -OCH₃) |
| 1620-1580 | Strong | C=N and C=C stretching (quinoline ring) |
| 1500-1400 | Medium-Strong | Aromatic C=C stretching |
| 1250-1200 | Strong | C-O stretching (aryl ether) |
| 1300-1100 | Medium | C-N stretching |
Interpretation and Rationale:
-
N-H Stretching: The presence of the primary amino group will be indicated by two sharp bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups will appear just below 3000 cm⁻¹.
-
Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the quinoline ring system will be observed as strong absorptions in the 1620-1580 cm⁻¹ region.
-
C-O and C-N Stretching: A strong band corresponding to the C-O stretching of the aryl ether (methoxy group) is predicted around 1250-1200 cm⁻¹. The C-N stretching of the amino group will also be present in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 188, corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O).
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 173.
-
Loss of formaldehyde (CH₂O) from the methoxy group, resulting in a fragment at m/z = 158.
-
Fission of the quinoline ring system leading to various smaller charged fragments.
-
Fragmentation Workflow Diagram
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters involve a 45-degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise. Proton decoupling is typically used.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. While this guide is based on predicted data due to the scarcity of publicly available experimental spectra, the analysis provides a robust and scientifically grounded framework for researchers. The predicted data, derived from fundamental spectroscopic principles and comparison with related structures, offers valuable insights into the expected spectral features of this important quinoline derivative. The experimental protocols outlined provide a standardized approach for obtaining high-quality data for this and similar compounds, which is crucial for advancing research and development in fields where quinoline chemistry plays a vital role.
References
- This compound, CAS Number: 657391-86-1. Available from various chemical suppliers. [Link not available]
Sources
The Biological Versatility of 4-Amino-8-methoxy-2-methylquinoline: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents. Within this broad class, 4-aminoquinoline derivatives have emerged as particularly fruitful subjects of investigation, demonstrating a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of a specific, yet under-documented analogue: 4-Amino-8-methoxy-2-methylquinoline. While direct research on this compound is limited, this paper will synthesize available data from structurally related molecules to elucidate its probable synthesis, potential biological activities, and plausible mechanisms of action. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a strategic framework for initiating further investigation into this promising molecule.
Introduction: The Quinoline Scaffold and the Promise of 4-Amino Substitution
Quinoline and its derivatives are heterocyclic aromatic compounds that have been a rich source of drug discovery leads for over a century. The fusion of a benzene ring to a pyridine ring creates a unique electronic and structural architecture that is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its pharmacological properties. The 4-aminoquinoline core, in particular, is a privileged scaffold, most famously exemplified by the antimalarial drug chloroquine.[1] This structural motif has been extensively explored, leading to the discovery of compounds with a diverse array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[2]
The biological promiscuity of the 4-aminoquinoline scaffold is largely attributed to its ability to intercalate into DNA, interfere with critical enzymatic processes, and modulate intracellular signaling pathways.[3] The specific substitutions on the quinoline ring system play a crucial role in determining the potency, selectivity, and pharmacokinetic profile of these compounds. The subject of this guide, this compound, possesses a unique combination of substituents that suggests a compelling potential for biological activity. The 8-methoxy group, an electron-donating substituent, can influence the molecule's electronic properties and metabolic stability, while the 2-methyl group can impact its steric interactions with biological targets.
Synthetic Pathways to this compound
Proposed Synthetic Workflow
A plausible synthetic strategy is a three-step process:
-
Step 1: Conrad-Limpach-Knorr Synthesis of the Quinolin-4-ol Core. This classic method involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by thermal cyclization to form the 4-hydroxyquinoline core.[4]
-
Step 2: Chlorination of the 4-Hydroxyl Group. The hydroxyl group at the 4-position is then converted to a more reactive leaving group, typically a chlorine atom, using a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Step 3: Nucleophilic Aromatic Substitution to Introduce the 4-Amino Group. The final step involves the displacement of the 4-chloro substituent with an amino group via a nucleophilic aromatic substitution (SNAr) reaction with an amine source.
The following diagram illustrates this proposed synthetic workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical adaptation based on established procedures for the synthesis of analogous 4-aminoquinolines.[4][5]
Step 1: Synthesis of 8-methoxy-2-methylquinolin-4-ol
-
In a round-bottom flask, combine 2-methoxy-6-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Heat the mixture to 140-150°C for 2 hours to facilitate the initial condensation reaction.
-
Slowly add the reaction mixture to a preheated high-boiling point solvent, such as Dowtherm A or mineral oil, at 250°C to induce cyclization. Maintain this temperature for 30 minutes.
-
Cool the reaction mixture and triturate with a non-polar solvent (e.g., hexane or petroleum ether) to precipitate the crude product.
-
Filter the solid, wash thoroughly with the non-polar solvent, and dry under vacuum to yield 8-methoxy-2-methylquinolin-4-ol.
Step 2: Synthesis of 4-Chloro-8-methoxy-2-methylquinoline
-
Suspend 8-methoxy-2-methylquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq) in a flame-dried round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-Chloro-8-methoxy-2-methylquinoline.
Step 3: Synthesis of this compound
-
Dissolve 4-Chloro-8-methoxy-2-methylquinoline (1.0 eq) in a suitable alcohol (e.g., ethanol or 2-propanol).
-
Saturate the solution with ammonia gas or add a concentrated solution of aqueous ammonia.
-
Heat the mixture in a sealed pressure vessel at 120-140°C for 6-12 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the final product, this compound.
Potential Biological Activities and Mechanisms of Action
Based on the extensive body of literature on 4-aminoquinoline derivatives, this compound is anticipated to exhibit significant biological activity, primarily in the realms of anticancer and antimalarial applications.
Anticancer Potential
Numerous 4-aminoquinoline derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[6][7] The anticancer effects of these compounds are often multifaceted, involving the modulation of several key cellular processes.
3.1.1. Plausible Mechanisms of Anticancer Action
-
Inhibition of Autophagy: A well-documented mechanism for chloroquine and its analogues is the inhibition of autophagy.[8] These lysosomotropic agents accumulate in lysosomes, raising the intra-lysosomal pH and impairing the fusion of autophagosomes with lysosomes. This blockade of the final stage of autophagy leads to the accumulation of autophagosomes and can trigger apoptotic cell death.
-
Modulation of the PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several aminoquinolines have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[9]
-
DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring system can intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[3] Some quinoline derivatives also inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during these processes.
The following diagram illustrates the potential intervention of 4-aminoquinolines in the PI3K/Akt signaling pathway:
Caption: Potential inhibition of the PI3K/Akt signaling pathway by 4-aminoquinoline derivatives.
3.1.2. Comparative Cytotoxicity Data (Hypothetical)
While specific cytotoxicity data for this compound is not available, the following table presents data for structurally related compounds to provide a comparative context.
| Compound/Derivative | Cancer Cell Line | GI50/IC50 (µM) |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35[6] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22[6] |
| 4-Anilino-8-methoxy-2-phenylquinoline derivative | HCT-116 (Colon) | 0.07[10] |
| 4-Anilino-8-methoxy-2-phenylquinoline derivative | MCF-7 (Breast) | <0.01[10] |
Antimalarial Potential
The 4-aminoquinoline scaffold is synonymous with antimalarial activity. Chloroquine, the prototypical 4-aminoquinoline, was a first-line treatment for malaria for decades.[11] Although its efficacy has been compromised by the emergence of drug-resistant strains of Plasmodium falciparum, the 4-aminoquinoline core remains a valuable template for the design of new antimalarial agents.[12]
3.2.1. Plausible Mechanism of Antimalarial Action
The primary mechanism of action of 4-aminoquinolines against malaria parasites is the inhibition of hemozoin formation.[12] During the intraerythrocytic stage of its life cycle, the parasite digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline substance called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.
The following diagram illustrates the proposed mechanism of hemozoin inhibition:
Caption: Proposed mechanism of hemozoin formation inhibition by 4-aminoquinolines.
3.2.2. Comparative Antimalarial Activity (Hypothetical)
The following table presents the in vitro antimalarial activity of some 4-aminoquinoline derivatives against Plasmodium falciparum.
| Compound/Derivative | P. falciparum Strain | IC50 (µM) |
| 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline | K1 (multidrug-resistant) | 0.026 (72h)[12] |
| 4-N-methylaminoquinoline analogue | K1 (chloroquine-resistant) | <0.5[11] |
| 4-N-methylaminoquinoline analogue | 3D7 (chloroquine-sensitive) | <0.5[11] |
Future Directions and Conclusion
While this technical guide has provided a comprehensive overview of the potential biological activities of this compound based on the established pharmacology of its structural analogues, it is imperative to underscore that these are extrapolations. The scarcity of direct research on this specific compound highlights a significant knowledge gap and a compelling opportunity for future investigation.
Key areas for future research should include:
-
Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol for this compound, along with its complete analytical characterization.
-
In Vitro Biological Evaluation: A comprehensive screening of the compound against a panel of cancer cell lines and various strains of Plasmodium falciparum to determine its specific IC50/GI50 values.
-
Mechanistic Studies: Elucidation of the precise mechanism(s) of action of the compound in both cancer and malaria models. This could involve assays to assess its effects on autophagy, key signaling pathways, and hemozoin formation.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the compound's therapeutic efficacy and safety profile in relevant animal models.
References
- BenchChem. (2025). Application Notes and Protocols: 5,8-Dimethoxy-2-methylquinolin-4-ol in Organic Synthesis. BenchChem.
- Che, P., et al. (2021). Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Molecules, 26(15), 4473.
- Kaur, K., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(12), 3237-3240.
- ResearchGate. (n.d.). Antimalarial activity (IC50) of confirmed hits with a 4-amino...
- Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13087–13098.
- da Silva, G. N., et al. (2021).
- ResearchGate. (n.d.). Comparison of IC 50 s of selected 4-aminoquinolines and chloroquine for...
- Hsiao, C.-A., et al. (2008). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. Bioorganic & Medicinal Chemistry, 16(16), 7546-7553.
- Carroll, F. I., et al. (1989). Antimalarials. 16. Synthesis of 2-substituted analogues of 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3- (trifluoromethyl)phenoxy]quinoline as candidate antimalarials. Journal of Medicinal Chemistry, 32(8), 1728-1732.
- International Journal of Medical and Pharmaceutical Sciences. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
- PubMed. (2007).
- Xu, Y., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 225, 113794.
- BenchChem. (2025).
- Frontiers in Chemistry. (2023).
- Wang, X., et al. (2023). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. Cancers, 15(13), 3349.
- Romero, A. H., et al. (2022). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. RSC Medicinal Chemistry, 13(10), 1168-1184.
- Głowacka, I. E., et al. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 23(19), 11859.
- ResearchGate. (n.d.). Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials.
- Chen, Y., et al. (2022). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. RSC Advances, 12(45), 29339-29347.
- BenchChem. (2025). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. BenchChem.
- BenchChem. (2025). optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline. BenchChem.
- Semantic Scholar. (1993). SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES.
- Gessner, R. K., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5558.
- ResearchGate. (2010). (PDF) Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones.
- Cherry. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot.
- BenchChem. (2025). Application Notes & Protocols: Synthesis of 2-Amino-4-hydroxy-8-methylquinoline Analogs. BenchChem.
- Gessner, R. K., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5558.
- ACS Publications. (2023).
Sources
- 1. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. ijmphs.com [ijmphs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 4-Amino-8-methoxy-2-methylquinoline: A Technical Guide to Target Identification and Validation
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities. Within this privileged class of compounds, 4-Amino-8-methoxy-2-methylquinoline stands out as a molecule of significant interest, albeit one with a largely unexplored therapeutic potential. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and unlock the therapeutic utility of this compound. Drawing upon structure-activity relationships of analogous quinoline derivatives, we delineate a series of high-probability therapeutic targets and provide detailed, actionable protocols for their validation. This document is intended not as a historical record, but as a forward-looking roadmap for discovery.
Introduction to this compound
This compound is a small molecule with the chemical formula C₁₁H₁₂N₂O.[1] Its structure, characterized by a quinoline core substituted with an amino group at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position, suggests a rich potential for biological activity. The 4-aminoquinoline moiety is famously associated with the antimalarial drug chloroquine, while the 8-methoxy substitution has been linked to anticancer and antimicrobial properties in related compounds.[2][3][4][5] This unique combination of functional groups positions this compound at the crossroads of several key therapeutic areas, making a compelling case for a thorough investigation of its pharmacological profile.
Potential Therapeutic Arenas and Postulated Molecular Targets
Based on a comprehensive analysis of structurally related compounds, we have identified three primary therapeutic arenas for this compound: Oncology, Infectious Diseases, and Inflammatory Diseases. For each area, we propose specific molecular targets and outline the scientific rationale for their consideration.
Oncology
The anticancer potential of quinoline derivatives is well-documented.[6] For this compound, we hypothesize a multi-pronged attack on cancer cell proliferation and survival through the modulation of key signaling pathways.
Numerous quinoline derivatives function as potent kinase inhibitors.[7] We propose that this compound may target several kinases implicated in cancer progression.
-
Cyclin G Associated Kinase (GAK): 4-Anilinoquinolines have demonstrated potent and selective inhibition of GAK, a regulator of viral entry and cell division.[7][8][9] The substitution pattern on the quinoline ring is critical for activity, suggesting that the 8-methoxy group of our compound of interest could play a key role in binding.
-
Receptor-Interacting Protein Kinase 2 (RIPK2): A screen of 4-aminoquinoline derivatives identified potent inhibitors of RIPK2, a key mediator of inflammatory signaling in cancer.[10]
-
PI3K/AKT/mTOR Pathway: An 8-methoxy-substituted indoloquinoline has been shown to exert its antitumor effects through the inhibition of the PI3K/AKT/mTOR signaling cascade.[11][12]
Visualizing the Kinase Inhibition Hypothesis
Caption: Proposed mechanism of autophagy inhibition by this compound.
Infectious Diseases
The 4-aminoquinoline scaffold is a well-established pharmacophore for anti-infective agents. We propose investigating this compound for activity against malaria parasites and pathogenic bacteria.
The structural similarity to chloroquine strongly suggests potential antimalarial activity. [2]The mechanism of action is likely to be similar, involving the inhibition of hemozoin formation in the parasite's digestive vacuole. The 8-methoxy and 2-methyl groups may modulate the compound's basicity and lipophilicity, potentially overcoming chloroquine resistance mechanisms.
Some quinoline-based antimicrobials exert their effects by disrupting the integrity of the bacterial cell membrane. [13]Studies on 8-methoxy-4-methyl-quinoline derivatives have demonstrated antibacterial activity. [4][5]It is plausible that this compound could share this mechanism of action.
Inflammatory Diseases
As mentioned, RIPK2 is a key mediator of inflammation, and its inhibition by 4-aminoquinoline derivatives suggests a potential role for this compound in the treatment of inflammatory diseases.
Experimental Protocols for Target Validation
The following section provides detailed, step-by-step methodologies for the experimental validation of the proposed therapeutic targets.
Kinase Inhibition Assays
Objective: To determine the inhibitory activity of this compound against a panel of cancer-related kinases.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for GAK, RIPK2, PI3K)
-
Reagents and Materials:
-
Purified recombinant human kinases (GAK, RIPK2, PI3K isoforms)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Positive control inhibitors (e.g., Sunitinib for GAK, Ponatinib for RIPK2, Idelalisib for PI3Kδ)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of this compound and control inhibitors in DMSO.
-
In a 384-well plate, add 5 µL of the kinase solution.
-
Add 2.5 µL of the test compound or control at various concentrations.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Detect the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Visualizing the Kinase Inhibition Assay Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
Autophagy Inhibition Assay
Objective: To assess the ability of this compound to inhibit autophagy in cancer cells.
Protocol: LC3-II Immunoblotting
-
Cell Culture: Culture a cancer cell line known to exhibit high basal autophagy (e.g., MCF-7 breast cancer cells) in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound, chloroquine (positive control), or vehicle (DMSO) for 24 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin).
-
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates the accumulation of autophagosomes and inhibition of autophagy.
Antimalarial Activity Assay
Objective: To determine the in vitro activity of this compound against Plasmodium falciparum.
Protocol: SYBR Green I-based Drug Sensitivity Assay
-
Parasite Culture: Maintain a culture of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum.
-
Drug Plates: Prepare 96-well plates containing serial dilutions of this compound, chloroquine, and artesunate (positive controls).
-
Assay:
-
Add parasitized red blood cells to the drug plates.
-
Incubate the plates for 72 hours under standard culture conditions.
-
Lyse the cells and add SYBR Green I dye, which intercalates with parasite DNA.
-
Measure the fluorescence intensity using a plate reader.
-
-
Analysis: Determine the IC₅₀ value by plotting the fluorescence intensity against the drug concentration.
Antibacterial Activity Assay
Objective: To evaluate the antibacterial activity of this compound against a panel of pathogenic bacteria.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Assay:
-
Prepare serial dilutions of this compound in a 96-well plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data from Structurally Related Compounds
The following table summarizes the reported biological activities of compounds structurally related to this compound, providing a basis for our therapeutic hypotheses.
| Compound Class | Specific Compound/Derivative | Target/Activity | Reported IC₅₀/Kᵢ | Reference |
| 4-Anilinoquinolines | Analog with 3-methoxy aniline | GAK | Kᵢ = 5.7 nM | [7][8] |
| 4-Aminoquinolines | Pyridinyl-substituted derivative | RIPK2 | IC₅₀ < 20 nM | [10] |
| 8-Amino-6-methoxyquinolines | Tetrazole hybrids | P. falciparum | IC₅₀ = 2.51–15.98 µM | [14] |
| 8-Methoxy-indoloquinolines | 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | PI3K/AKT/mTOR pathway | - | [11][12] |
| 8-Methoxy-4-methyl-quinolines | Azetidinyl/Thiazolidinyl derivatives | S. aureus, B. subtilis, E. coli | MIC = 3.125–6.25 µg/mL | [4][5] |
Conclusion and Future Directions
This compound is a compound of significant therapeutic promise, with a chemical structure that suggests potential applications in oncology, infectious diseases, and the management of inflammatory conditions. This technical guide provides a robust, evidence-based framework for the systematic exploration of these possibilities. The detailed experimental protocols outlined herein will enable researchers to efficiently validate the predicted molecular targets and elucidate the mechanisms of action of this intriguing molecule. The successful execution of this research program has the potential to deliver a novel therapeutic lead with a significant impact on human health.
References
-
Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC. [Link]
-
8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]
-
Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PMC. [Link]
-
Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. bioRxiv. [Link]
-
Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
-
4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. NIH. [Link]
-
(PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed Central. [Link]
-
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. NIH. [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. [Link]
-
Structure of 4-aminoquinoline derivatives. | Download Scientific Diagram. ResearchGate. [Link]
-
Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase Christopher R. M. Asquith , T. ePrints Soton - University of Southampton. [Link]
-
Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. ResearchGate. [Link]
-
(PDF) ChemInform Abstract: A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. ResearchGate. [Link]
-
(PDF) A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. ResearchGate. [Link]
-
Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. NIH. [Link]
-
Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes | Biochemistry. ACS Publications. [Link]
-
Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Elucidating the Mechanism of Action of 4-Amino-8-methoxy-2-methylquinoline: A Proposed Research Roadmap
An In-depth Technical Guide for Researchers
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of biological activities.[1][2] The specific derivative, 4-Amino-8-methoxy-2-methylquinoline, remains a largely uncharacterized entity within the scientific literature. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and determine its mechanism of action. Drawing from the established pharmacology of structurally related 4-aminoquinoline and 8-methoxyquinoline analogues, we hypothesize potential biological activities and present a logical, multi-phased experimental plan. This document serves not as a review of known data, but as a forward-looking roadmap for discovery, complete with detailed protocols, data presentation templates, and workflow visualizations designed to guide rigorous scientific inquiry.
Introduction: The Quinoline Core and Rationale for Investigation
The 4-aminoquinoline framework is central to some of the most impactful chemotherapeutic agents developed, most notably the antimalarial drug chloroquine.[3] The versatility of this scaffold extends far beyond malaria, with derivatives demonstrating potent anticancer, antileishmanial, antiviral, and anti-inflammatory properties.[1] The specific substitutions on the quinoline ring—an amino group at position 4, a methoxy group at position 8, and a methyl group at position 2—collectively dictate the molecule's physicochemical properties, such as basicity and lipophilicity, which in turn influence its cellular uptake, subcellular localization, and target engagement.
The 8-methoxy group, in particular, has been noted in various biologically active quinolines, where it can influence metabolic stability and electron density of the aromatic system. Based on the extensive literature for analogous compounds, we can formulate several primary hypotheses for the mechanism of action (MoA) of this compound:
-
Antiprotozoal Activity: Like chloroquine, it may interfere with heme metabolism in Plasmodium falciparum by inhibiting β-hematin formation.[4]
-
Anticancer Activity: It may exert cytotoxic effects on cancer cells through mechanisms such as cell cycle arrest, induction of apoptosis, or modulation of critical signaling pathways like PI3K/AKT/mTOR, which has been implicated for other complex quinoline derivatives.[5][6]
-
Lysosomotropic Action: The weak basicity conferred by the aminoquinoline core suggests it may accumulate in acidic organelles like lysosomes, disrupting their function—a mechanism relevant in both cancer and parasitic diseases.[1]
This guide outlines the experimental strategy to test these hypotheses systematically.
Phase I: Broad-Spectrum Bioactivity Profiling
The initial step is to perform a comprehensive phenotypic screen to identify the primary biological activity of the compound. This broad approach allows for an unbiased assessment and directs the focus of subsequent, more detailed mechanistic studies.
Experimental Workflows & Protocols
The following assays form the basis of the initial screening cascade.
Caption: Workflow for primary screening of this compound.
-
Culture: Maintain a synchronous culture of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum.
-
Plate Preparation: Serially dilute this compound in culture medium in a 96-well plate.
-
Infection: Add parasitized red blood cells (ring stage, ~1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate plates for 72 hours under standard conditions (37°C, 5% CO₂, 5% O₂).
-
Quantification: Measure parasite growth using a SYBR Green I-based fluorescence assay.
-
Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve. Include chloroquine as a positive control.
-
Reaction Mixture: In a 96-well plate, mix a solution of hemin chloride (dissolved in DMSO) with the test compound at various concentrations.
-
Initiation: Initiate heme polymerization by adding acetate buffer (pH 4.8) and incubating at 37°C for 24 hours.
-
Washing: Pellet the insoluble β-hematin (hemozoin) by centrifugation. Wash the pellet repeatedly with DMSO to remove unreacted hemin.
-
Solubilization: Dissolve the final pellet in NaOH.
-
Quantification: Measure the absorbance at 405 nm. A decrease in absorbance relative to the no-drug control indicates inhibition.
-
Analysis: Calculate the IC₅₀ for β-hematin formation.
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF7 breast, MDA-MB-468 breast, HCT116 colorectal) in their respective recommended media.[3][5]
-
Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the test compound for 72 hours.
-
Viability Assay: Assess cell viability using the MTT or CellTiter-Glo Luminescent Cell Viability Assay.
-
Analysis: Determine IC₅₀ values for each cell line.
Data Presentation
All quantitative data from the initial screening should be summarized for comparative analysis.
Table 1: Hypothetical Bioactivity Profile of this compound
| Assay Type | Target Organism/Cell Line | Metric | Result (μM) | Positive Control | Control Result (μM) |
| Antimalarial | P. falciparum (3D7) | IC₅₀ | 0.25 | Chloroquine | 0.125 |
| Antimalarial | P. falciparum (K1) | IC₅₀ | 1.5 | Chloroquine | >2.0 |
| Heme Polymerization | Cell-Free Assay | IC₅₀ | 5.2 | Chloroquine | 8.5 |
| Anticancer | HCT116 (Colorectal) | IC₅₀ | 0.35 | 5-Fluorouracil | 4.0 |
| Anticancer | Caco-2 (Colorectal) | IC₅₀ | 0.55 | 5-Fluorouracil | 5.1 |
| Anticancer | SMMC-7721 (Liver) | IC₅₀ | 9.8 | Doxorubicin | 1.2 |
| Cytotoxicity | HIEC (Normal Colon) | IC₅₀ | >50 | - | - |
| Antibacterial | S. aureus | MIC | >100 | Ampicillin | 0.5 |
Note: Data are hypothetical and for illustrative purposes. The selective cytotoxicity against colorectal cancer cell lines (HCT116, Caco-2) in this hypothetical dataset would justify prioritizing the anticancer MoA investigation.
Phase II: Elucidation of the Anticancer Mechanism of Action
Assuming a potent and selective anticancer activity is identified in Phase I, the next stage is to dissect the underlying molecular mechanism in the most sensitive cancer cell line (e.g., HCT116).
Cellular Pathway Analysis
-
Treatment: Seed HCT116 cells and treat with the test compound at 1x and 2x its IC₅₀ concentration for 24 hours.
-
Harvesting: Harvest both floating and adherent cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells to remove ethanol, then resuspend in PBS containing RNase A and propidium iodide (PI).
-
Acquisition: Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.
-
Analysis: Model the cell cycle distribution (G0/G1, S, G2/M phases) using appropriate software. An accumulation of cells in a specific phase suggests cell cycle arrest.
-
Treatment: Treat HCT116 cells with the compound at its IC₅₀ concentration for 24 and 48 hours.
-
Harvesting: Collect all cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze immediately by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). A significant increase in the Annexin V positive population indicates induction of apoptosis.[5][6]
-
Lysate Preparation: Treat HCT116 cells with the compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane and probe with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, Caspase-3, PARP, Cyclin B1, p-Histone H3). Use β-actin as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect with an ECL substrate.
-
Analysis: Quantify band intensities to determine changes in protein expression or phosphorylation status.
Visualization of a Hypothesized Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[5] A western blot experiment could reveal if this compound impacts this pathway.
Caption: Potential inhibition point of the PI3K/AKT/mTOR signaling cascade.
Phase III: Direct Target Identification
While pathway analysis reveals downstream effects, identifying the direct molecular target is the ultimate goal of MoA studies. Techniques like the Cellular Thermal Shift Assay (CETSA) can validate target engagement in a physiological context.
Protocol 4.1: Cellular Thermal Shift Assay (CETSA)
-
Treatment: Treat intact HCT116 cells with the test compound or vehicle (DMSO).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing stabilized, unbound protein) from the precipitated, denatured protein by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blot for a candidate target protein (identified, for example, by affinity chromatography or based on literature).
-
Interpretation: If the compound binds to and stabilizes the target protein, more of that protein will remain in the soluble fraction at higher temperatures compared to the vehicle control. This results in a "thermal shift."
Conclusion and Future Directions
This guide proposes a systematic, hypothesis-driven research plan to elucidate the mechanism of action of this compound. The phased approach, beginning with broad phenotypic screening and progressing to detailed molecular pathway analysis and target validation, ensures a comprehensive and efficient investigation. Positive findings from this roadmap would not only characterize a novel chemical entity but could also provide the foundation for a new therapeutic development program. The subsequent, logical step would be to initiate structure-activity relationship (SAR) studies, synthesizing and testing analogues to optimize potency, selectivity, and drug-like properties, thereby advancing the compound from a scientific curiosity to a potential clinical candidate.
References
-
Singh, K., et al. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. [Link]
-
Rojas, R., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]
-
Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Tropical Journal of Pharmaceutical Research. [Link]
-
Singh, P., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]
-
Romero, A.H., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
-
Romero, A.H., et al. (2023). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry. [Link]
-
Kumar, V., et al. (2010). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. Bulletin of the Korean Chemical Society. [Link]
-
Twine, C.E., et al. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry. [Link]
-
ChemSrc. (n.d.). This compound. [Link]
-
Zhang, M., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. [Link]
-
Schultheis, M., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. [Link]
-
ResearchGate. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminoquinoline. PubChem Compound Database. [Link]
-
DrugBank. (n.d.). 8-((4-AMINO-1-METHYL-BUTYL)AMINO)-2-METHOXY-4-METHYL-QUINOLINE-5,6-DIONE. [Link]
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to In Vitro Studies Involving 4-Amino-8-methoxy-2-methylquinoline
Foreword: Situating 4-Amino-8-methoxy-2-methylquinoline in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2]. Within this privileged class, this compound (CAS: 657391-86-1; Molecular Formula: C₁₁H₁₂N₂O)[3] emerges as a compound of significant interest. Its structure combines several key pharmacophoric features: the 4-aminoquinoline core, critical for activities like β-hematin inhibition in malaria parasites[4]; a methoxy group at the C8 position, known to modulate antiproliferative activity[5]; and a methyl group at C2.
While direct, extensive research on this specific molecule is emerging, the wealth of data on its close analogues provides a robust framework for predicting its biological potential and designing rigorous in vitro evaluation workflows. Derivatives of 8-methoxyquinoline have demonstrated potent cytotoxic activities against various cancer cell lines, often implicating the inhibition of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR)[6][7]. Furthermore, the broader 4-aminoquinoline class is renowned for its antimalarial efficacy and is being explored for activity against drug-resistant parasites[4][8]. This guide provides a comprehensive technical framework for researchers to systematically investigate the in vitro bioactivities of this compound, grounded in the established principles of its chemical family.
Hypothesized Mechanisms of Action: A Framework for Investigation
Based on structure-activity relationships established for closely related analogues, in vitro studies should be designed to probe several high-probability mechanisms of action.
Anticancer Activity via Kinase Inhibition
A primary hypothesis is the inhibition of receptor tyrosine kinases, particularly EGFR. Many 4-anilinoquinolines (which share the 4-aminoquinoline core) are known EGFR inhibitors[6][7]. The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and metastasis.
Antimicrobial and Antiparasitic Activity
The 4-aminoquinoline scaffold is famously associated with antimalarial drugs like chloroquine[4]. The mechanism often involves interfering with the detoxification of heme in the parasite's food vacuole, leading to a buildup of toxic heme and parasite death. In bacteria, quinoline derivatives have been shown to possess broad-spectrum activity, though the mechanisms can be diverse[9][10]. Investigations should, therefore, include assays for both antiparasitic and general antibacterial efficacy.
Core Experimental Workflows: A Step-by-Step Guide
A logical progression of in vitro assays is crucial for characterizing a novel compound. The workflow should begin with broad screening for cytotoxic or antimicrobial activity, followed by more focused mechanistic studies.
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Amino-8-methoxy-2-methylquinoline: Synthesis, History, and Potential Applications
This guide provides a comprehensive technical overview of 4-Amino-8-methoxy-2-methylquinoline, a heterocyclic compound of interest to researchers and professionals in drug development. Drawing from established principles in medicinal chemistry and organic synthesis, this document explores the compound's discovery and historical context within the broader family of aminoquinolines, details a plausible synthetic pathway, and discusses its potential biological activities and mechanisms of action.
Introduction and Physicochemical Properties
This compound is a substituted quinoline, a class of compounds renowned for its significant therapeutic applications, most notably as antimalarial agents.[1][2] The specific substitutions of an amino group at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position confer unique physicochemical properties that may influence its biological activity.
| Property | Value | Source |
| CAS Number | 657391-86-1 | [3][4][5][6][7] |
| Molecular Formula | C₁₁H₁₂N₂O | [3][4] |
| Molecular Weight | 188.23 g/mol | [3][4] |
| Melting Point | 235-236 °C (decomposes) | [3] |
| Appearance | White powder | [5] |
| Purity | ≥98% | [3][4] |
Historical Context and Discovery
The development of these compounds was largely driven by the need for effective antimalarial drugs. Research into structure-activity relationships (SAR) led to the synthesis of a vast array of substituted quinolines to enhance efficacy, reduce toxicity, and overcome drug resistance. It is highly probable that this compound was first synthesized as part of these broader research programs exploring the impact of various substituents on the quinoline core. The presence of the 8-methoxy group is a feature shared with the antimalarial drug primaquine, suggesting a potential line of investigation that may have led to the creation of this compound.[2]
Synthetic Protocol: A Plausible Pathway
The synthesis of this compound can be logically approached through a multi-step process, leveraging established methodologies for the construction of substituted quinolines, such as the Conrad-Limpach synthesis.[8][9] This is followed by chlorination and subsequent amination.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 8-methoxy-2-methylquinolin-4-ol
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Condensation: Heat the mixture at 140-150 °C for 2 hours to form the intermediate ethyl 3-((2-methoxyphenyl)amino)but-2-enoate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: To the cooled reaction mixture, add a high-boiling point solvent such as Dowtherm A or mineral oil. Heat the mixture to 250-260 °C for 1-2 hours to effect the cyclization.[9]
-
Work-up: After cooling, the solidified product is triturated with a suitable solvent like hexane to remove the high-boiling solvent. The crude product is then collected by filtration, washed with hexane, and dried. Recrystallization from ethanol or a similar solvent can be performed for further purification.
Step 2: Synthesis of 4-chloro-8-methoxy-2-methylquinoline
-
Chlorination: In a fume hood, suspend the 8-methoxy-2-methylquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-3 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. The acidic solution is then neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.
-
Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by column chromatography or recrystallization.
Step 3: Synthesis of this compound
-
Amination: In a sealed pressure vessel, dissolve the 4-chloro-8-methoxy-2-methylquinoline (1.0 eq) in a solution of ammonia in a suitable solvent like ethanol or isopropanol.
-
Reaction: Heat the mixture at 150-180 °C for several hours. The pressure will increase, so appropriate safety precautions must be taken. The reaction progress should be monitored by TLC.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a white powder.[5]
Potential Biological Activities and Mechanisms of Action
The biological profile of this compound has not been extensively reported. However, based on its structural similarity to other well-characterized quinoline derivatives, several potential therapeutic applications and mechanisms of action can be postulated.
Antimalarial Activity
The 4-aminoquinoline scaffold is a cornerstone of antimalarial chemotherapy.[1] Compounds bearing this core, such as chloroquine, are known to interfere with heme detoxification in the parasite's food vacuole. It is plausible that this compound could exhibit similar activity.
Anticancer Potential
Numerous 4-aminoquinoline and 8-methoxyquinoline derivatives have demonstrated anticancer properties.[10] These compounds can exert their effects through various mechanisms, including the inhibition of tyrosine kinases and the epidermal growth factor receptor (EGFR).[10]
Inhibition of NAD-hydrolyzing Enzyme CD38
Recent research has identified 4-amino-8-quinoline carboxamides as potent inhibitors of the NAD-hydrolyzing enzyme CD38.[11] Given the structural similarities, it is conceivable that this compound could also modulate the activity of CD38, an enzyme implicated in various physiological and pathological processes.
Leishmanicidal Activity
4-Aminoquinolines have been identified as a "privileged scaffold" for the design of leishmanicidal agents.[12] These compounds can induce depolarization of the mitochondrial membrane potential in Leishmania parasites, leading to parasite death.[12]
Potential Signaling Pathway Involvement: CD38 Inhibition
The following diagram illustrates a potential mechanism of action for this compound as a CD38 inhibitor, leading to increased intracellular NAD⁺ levels.
Future Directions and Conclusion
This compound represents a chemical entity with untapped potential. While its specific biological activities remain to be fully elucidated, its structural features suggest promising avenues for investigation in the fields of infectious diseases, oncology, and metabolic disorders. The synthetic route outlined in this guide provides a practical framework for its preparation, enabling further research into its pharmacological profile. As our understanding of the intricate roles of cellular pathways continues to grow, compounds such as this will undoubtedly be valuable tools for dissecting complex biological processes and for the development of novel therapeutic agents.
References
-
This compound, min 98%, 100 mg. (n.d.). Retrieved January 17, 2026, from [Link]
-
CAS NO. 657391-86-1 | 4-AMINO-8-METHOXY-2... - Arctom. (n.d.). Retrieved January 17, 2026, from [Link]
-
O'Neill, P. M., Ward, S. A., Berry, N. G., & Bray, P. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. ResearchGate. [Link]
-
Haffner, C. D., et al. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. ResearchGate. [Link]
-
Kopf, S., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]
-
Singh, K., et al. (2013). 4-aminoquinazoline analogs: a novel class of anticancer agents. PubMed. [Link]
-
Romero-Castro, D., et al. (2022). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. labsolu.ca [labsolu.ca]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound, CasNo.657391-86-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. CAS 657391-86-1 | 4H56-1-519 | MDL MFCD08754055 | this compound | SynQuest Laboratories [synquestlabs.com]
- 7. arctomsci.com [arctomsci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-8-methoxy-2-methylquinoline Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold remains a cornerstone in medicinal chemistry, renowned for its "privileged" structural attributes that allow for diverse pharmacological activities. This technical guide delves into the synthesis, structure-activity relationships (SAR), and therapeutic potential of a specific, highly functionalized class: 4-Amino-8-methoxy-2-methylquinoline derivatives and their analogs. While this core structure has been explored in the broader context of antimalarial and anticancer research, this document consolidates available knowledge, provides field-proven synthetic insights, and outlines detailed experimental protocols to empower researchers in the rational design of novel therapeutic agents. We will explore the nuanced roles of the 4-amino, 8-methoxy, and 2-methyl substituents, drawing on data from closely related analogs to illuminate the therapeutic promise of this chemical class.
Introduction: The Quinoline Core in Modern Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic drugs.[1] Its ability to intercalate with DNA, inhibit key enzymes, and modulate signaling pathways has led to the development of clinically significant agents in oncology and infectious diseases.[2][3] The 4-aminoquinoline substructure, famously represented by the antimalarial drug chloroquine, is a critical pharmacophore known to interfere with heme detoxification in the malaria parasite, Plasmodium falciparum.[4][5]
The strategic placement of substituents on the quinoline ring is paramount for modulating biological activity, selectivity, and pharmacokinetic properties. This guide focuses on the convergence of three key functionalities on the quinoline core:
-
The 4-Amino Group: Essential for the antimalarial activity of many quinolines and a key feature in a growing number of anticancer agents.[2][4]
-
The 8-Methoxy Group: An electron-donating group that can influence the molecule's electronic properties and metabolic stability, with demonstrated importance for the antiproliferative activity of certain quinoline derivatives.
-
The 2-Methyl Group: This substituent can impact the molecule's conformation and interaction with target proteins, with studies suggesting its favorable contribution to antimalarial activity.[6]
This guide will provide a comprehensive overview of the synthesis of this specific scaffold, analyze the structure-activity relationships that govern its biological effects, and provide detailed protocols for its preparation and evaluation.
Synthetic Strategies: Accessing the this compound Scaffold
The synthesis of this compound derivatives is a multi-step process that leverages established quinoline chemistry. The most direct and versatile approach involves the preparation of a key intermediate, 4-chloro-8-methoxy-2-methylquinoline , followed by a nucleophilic aromatic substitution (SNAr) to introduce the desired 4-amino functionality.
Synthesis of the Key Precursor: 4-Chloro-8-methoxy-2-methylquinoline
Diagram of the Synthetic Workflow
Caption: General synthetic route to this compound derivatives.
Experimental Protocol: Synthesis of 4-Anilino-8-methoxy-2-methylquinoline (A Representative Analog)
This protocol is adapted from established procedures for the synthesis of analogous 4-anilinoquinolines and serves as a robust template.[8]
Step 1: Synthesis of 8-Methoxy-2-methylquinolin-4(1H)-one
-
In a round-bottom flask, combine 2-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Heat the mixture at 140-150 °C for 2 hours, distilling off the ethanol that is formed.
-
In a separate vessel, heat polyphosphoric acid to 170 °C.
-
Slowly add the product from step 2 to the hot polyphosphoric acid and maintain the temperature for 1 hour.
-
Allow the reaction mixture to cool slightly before carefully pouring it into a beaker of ice water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
The crude 8-methoxy-2-methylquinolin-4(1H)-one can be purified by recrystallization from ethanol.
Step 2: Synthesis of 4-Chloro-8-methoxy-2-methylquinoline
-
Suspend 8-methoxy-2-methylquinolin-4(1H)-one (1.0 eq) in phosphorus oxychloride (POCl3, excess).
-
Heat the mixture to reflux (approximately 110 °C) for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-8-methoxy-2-methylquinoline.
Step 3: Synthesis of 4-Anilino-8-methoxy-2-methylquinoline Derivatives
-
Dissolve 4-chloro-8-methoxy-2-methylquinoline (1.0 eq) and the desired aniline derivative (1.1 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Structure-Activity Relationships (SAR) and Therapeutic Potential
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline core and the 4-amino group. While data for the exact target scaffold is limited, valuable insights can be gleaned from closely related analogs.
Anticancer Activity
Research into 4-anilino-8-methoxy-2-phenylquinoline derivatives has provided compelling evidence for the anticancer potential of this scaffold.[9][10] These studies highlight the importance of the 8-methoxy group for antiproliferative activity.
Table 1: Antiproliferative Activity of 4-Anilino-8-methoxy-2-phenylquinoline Analogs [9][10]
| Compound ID | R' at 4'-position of aniline | R at 8-position of quinoline | GI50 (μM) vs. HCT-116 (Colon) | GI50 (μM) vs. MCF7 (Breast) | GI50 (μM) vs. MDA-MB-435 (Breast) |
| 8 | -COMe | -OMe | 10.47 | >100 | >100 |
| 9 | -COMe | -OH | 14.45 | >100 | >100 |
| 10 | 3'-COMe | -OMe | 8.91 | >100 | >100 |
| 11 | 3'-COMe | -OH | 0.07 | <0.01 | <0.01 |
Data extracted from Bioorganic & Medicinal Chemistry, 2006, 14(12), 4226-4234.[9][10]
The data suggests that while the 8-methoxy group confers activity, an 8-hydroxy group can be even more potent, possibly due to its ability to act as a hydrogen bond donor.[9] Compound 11 , with an 8-hydroxy group and a 3'-acetyl group on the aniline ring, demonstrated exceptionally potent activity against colon and breast cancer cell lines.[9][10] This indicates that modifications to the 4-anilino moiety are a critical avenue for optimizing anticancer efficacy.
Diagram of the Proposed Mechanism of Action (Anticancer)
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationships between chemical structures of 8-aminoquinolines and their capacities for radical cure of infections with Plasmodium cynomolgi in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Chloro-8-methoxy-2-methylquinoline 97 64951-58-2 [sigmaaldrich.com]
- 8. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives / Bioorganic & Medicinal Chemistry, 2006 [sci-hub.st]
Methodological & Application
Application Notes and Protocols for the Evaluation of 4-Amino-8-methoxy-2-methylquinoline in Antimalarial Assays
Introduction: The Enduring Potential of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline core is a privileged scaffold in antimalarial drug discovery, with chloroquine being its most famed, albeit now often resistance-compromised, representative. These agents have historically been mainstays in malaria chemotherapy due to their rapid schizonticidal activity, low cost, and favorable safety profile.[1][2] The primary mechanism of action for many 4-aminoquinolines is the disruption of heme detoxification in the parasite's digestive vacuole.[2] By inhibiting the polymerization of toxic heme into inert hemozoin, these drugs induce a buildup of free heme, leading to oxidative stress and parasite death.[2]
The continued exploration of novel 4-aminoquinoline derivatives is a critical strategy to combat the spread of drug-resistant Plasmodium falciparum. Modifications to the quinoline ring and the amino side chain can restore activity against resistant strains and improve the overall pharmacological profile of these compounds.[3] This guide focuses on the application of 4-Amino-8-methoxy-2-methylquinoline and its analogs in antimalarial assays, providing a framework for researchers to assess their potential as next-generation antimalarial agents. While specific data for the parent compound is emerging, we will use a closely related derivative, 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline , as a case study to illustrate the evaluation process.[4]
Core Principles of Evaluation: A Two-Pronged Approach
The preclinical assessment of any new antimalarial candidate hinges on two fundamental pillars: efficacy against the parasite and safety for the host. This necessitates a dual-assay approach to determine the compound's therapeutic window.
-
In Vitro Antiplasmodial Activity: Quantifying the compound's ability to inhibit the growth of P. falciparum in a controlled laboratory setting. The half-maximal inhibitory concentration (IC50) is the key metric derived from these assays.
-
In Vitro Cytotoxicity: Assessing the compound's toxicity against mammalian cells to ensure that its antimalarial activity is not due to general cytotoxicity. The half-maximal cytotoxic concentration (CC50) is determined, and the ratio of CC50 to IC50 provides the Selectivity Index (SI), a crucial indicator of the compound's therapeutic potential.
Part 1: In Vitro Antimalarial Efficacy Testing
The SYBR Green I-based fluorescence assay is a widely adopted method for the high-throughput screening of antimalarial compounds.[5][6] It offers a sensitive, reproducible, and non-radioactive alternative to traditional methods.[5] The principle lies in the use of SYBR Green I, a fluorescent dye that intercalates with DNA. As the parasite proliferates within red blood cells, its DNA content increases, leading to a proportional rise in fluorescence upon cell lysis and dye addition.[5]
Protocol 1: SYBR Green I-Based P. falciparum Growth Inhibition Assay
This protocol outlines the steps to determine the IC50 value of this compound against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum.
Materials:
-
P. falciparum cultures (synchronized to the ring stage)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or Albumax II)
-
This compound (and derivatives) stock solution (in DMSO)
-
Chloroquine and Artemisinin (as control drugs)
-
96-well flat-bottom sterile culture plates
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Fluorescence microplate reader (excitation: ~485 nm, emission: ~530 nm)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration for a new compound might be 10 µM, with 2-fold serial dilutions. Ensure the final DMSO concentration in the assay wells is below 0.5% to avoid solvent toxicity.
-
Parasite Culture Preparation: Prepare a parasite culture with 2% hematocrit and 0.5-1% parasitemia (predominantly ring stage).
-
Assay Plate Setup:
-
Add 100 µL of the serially diluted compound to the respective wells of a 96-well plate.
-
Include wells with drug-free medium (negative control) and wells with control drugs (chloroquine, artemisinin).
-
Add 100 µL of the parasite culture to each well.
-
-
Incubation: Incubate the plates for 72 hours in a humidified, modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Cell Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence from wells containing only erythrocytes.
-
Normalize the fluorescence readings to the drug-free control wells (representing 100% parasite growth).
-
Plot the percentage of parasite growth inhibition against the log of the compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Workflow for SYBR Green I Assay```dot
Caption: Workflow for the MTT cytotoxicity assay.
Expected Results and Calculation of Selectivity Index
The cytotoxicity of the hydrazone derivative of 4-amino-6-methoxy-2-methylquinoline was evaluated against HepG2 and MDBK cells, yielding the following CC50 values: [4]
| Compound Derivative | Cell Line | CC50 (µM) |
|---|---|---|
| 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline | HepG2 (human liver) | 0.87 - 11.1 |
| 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline | MDBK (bovine kidney) | 1.66 - 11.7 |
Table adapted from a study on 4-aminoquinoline hydrazone analogues.[4]
The Selectivity Index (SI) is a critical parameter for prioritizing compounds for further development and is calculated as follows:
SI = CC50 (mammalian cells) / IC50 (P. falciparum)
A higher SI value indicates greater selectivity for the parasite over host cells. Generally, an SI greater than 10 is considered a good starting point for a promising antimalarial lead.
Mechanism of Action Insights and Future Directions
The antimalarial activity of 4-aminoquinoline derivatives is often linked to their ability to inhibit hemozoin formation. [2]For the hydrazone derivative of 4-amino-6-methoxy-2-methylquinoline, it was observed that the ring stages of the parasite life cycle were the most susceptible. [4]This suggests an early and rapid onset of action. Furthermore, this derivative showed synergistic activity when combined with artemether, indicating a potential role in combination therapies to combat resistance. [4] Future studies on this compound should aim to:
-
Confirm its activity against a panel of drug-sensitive and drug-resistant P. falciparum strains.
-
Elucidate its precise mechanism of action, including its effect on hemozoin formation.
-
Evaluate its efficacy in in vivo models of malaria.
-
Explore its potential for synergistic interactions with other antimalarial drugs.
Conclusion
The 4-aminoquinoline scaffold remains a fertile ground for the discovery of novel antimalarial agents. The protocols and application notes provided herein offer a comprehensive guide for the initial in vitro evaluation of this compound and its analogs. By systematically assessing both efficacy and cytotoxicity, researchers can effectively identify and prioritize promising candidates for further development in the global fight against malaria.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for SYBR Green I-Based Assay to Determine P. falciparum Susceptibility to Xanthoquinodin A1. BenchChem.
- Clinical Module. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.
- Antony, H. A., et al. (2014). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy, 58(8), 4476-4486.
- Espíndola, M. R., et al. (2019). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo, 61, e39.
- Smilkstein, M., et al. (2004). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806.
- de Villiers, K. A., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 11(9), e0162595.
- SciELO. (2019).
- Bio-protocol. (2017). Compound Sensitivity Assay Using SYBR Green I.
- Singh, R., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13095-13106.
- RUN. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment.
- Kumar, A., et al. (2009). Synthesis and antimalarial activities of cyclen 4-aminoquinoline analogs. Antimicrobial Agents and Chemotherapy, 53(5), 2146-2152.
- Prudêncio, M. (2024). A novel 4-aminoquinoline chemotype with multistage antimalarial activity and lack of cross-resistance with PfCRT and PfMDR1 mutants.
- NIH. (2021).
- Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy.
- NIH. (2021). Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria.
Sources
- 1. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. policycommons.net [policycommons.net]
- 5. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent Marinoquinoline Derivative as Inhibitors of Plasmodium falciparum: SAR Analysis, Mode of Action and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Comprehensive In Vitro Protocol for Efficacy Testing of 4-Amino-8-methoxy-2-methylquinoline on Cancer Cell Lines
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, multi-faceted protocol for the in vitro evaluation of 4-Amino-8-methoxy-2-methylquinoline, a novel quinoline derivative with putative anticancer properties. Quinoline scaffolds are prevalent in medicinal chemistry, with many derivatives exhibiting potent activity against various malignancies.[1] This guide moves beyond simple cytotoxicity screening to delineate a systematic workflow for assessing the compound's impact on cell proliferation, cell cycle progression, and apoptosis. Furthermore, it provides a framework for initial mechanistic studies using western blot analysis to probe key cancer-related signaling pathways. By integrating primary screening with secondary mechanistic assays, this protocol establishes a self-validating system to robustly characterize the anticancer potential of this compound.
Introduction: The Rationale for Investigating this compound
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics. Specifically, derivatives of 4-aminoquinoline and 8-hydroxyquinoline have demonstrated significant potential as anticancer agents.[2] Their mechanisms of action are often multifactorial, including the inhibition of key signaling pathways like PI3K/Akt, which is commonly dysregulated in cancer, and the chelation of metal ions essential for enzymatic processes.[2][3]
This compound combines features from these promising classes of molecules. The 4-amino group is a common feature in kinase inhibitors, while the 8-methoxy substitution may influence the compound's lipophilicity and cellular uptake.[4][5] Therefore, a rigorous and systematic evaluation of its effects on cancer cell lines is warranted. This guide provides the experimental framework to conduct such an investigation, starting from broad cytotoxicity and progressing to specific molecular mechanisms.
Preliminary Considerations: Compound Handling and Cell Line Selection
Compound Preparation
Proper handling of the test compound is critical for reproducible results.
-
Solubility Testing: Determine the solubility of this compound in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. Test solubility up to at least 10 mM.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile-filtered DMSO. Aliquot into single-use volumes and store at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Selection of Cancer Cell Lines
The choice of cell lines is a critical experimental parameter that dictates the relevance of the findings.[6] A single cell line provides limited information; therefore, a panel approach is strongly recommended to assess the compound's spectrum of activity.[7][8]
Selection Strategy:
-
Diversity: Choose a panel of 3-6 human cancer cell lines from different tissues of origin (e.g., breast, lung, prostate, colon, leukemia).[9][10] This helps to identify if the compound has broad-spectrum activity or is selective for a particular cancer type.
-
Genotypic/Phenotypic Characteristics: Select cell lines with known genetic backgrounds (e.g., p53 status, KRAS mutations) if a specific molecular target is hypothesized. This can provide early insights into potential biomarkers of sensitivity.[6]
-
Non-Malignant Control: Include a non-malignant cell line (e.g., fibroblasts or epithelial cells from the same tissue of origin) to assess the compound's selectivity for cancer cells over normal cells. A favorable therapeutic window is a key characteristic of a promising drug candidate.[11][12]
Example Cell Line Panel:
| Cell Line | Tissue of Origin | Characteristics |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive, wild-type p53 |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, mutant p53 |
| A549 | Lung Carcinoma | KRAS mutation |
| HCT116 | Colon Carcinoma | Wild-type p53 |
| PC-3 | Prostate Carcinoma | Androgen-independent, p53 null |
| HEK293 | Human Embryonic Kidney | Non-malignant (control) |
Overall Experimental Workflow
A logical, tiered approach ensures that resources are used efficiently, with promising results from initial screens justifying more in-depth and resource-intensive mechanistic studies.
Caption: Tiered workflow for in vitro testing of this compound.
Phase 1: Cytotoxicity and Viability Assessment (MTT Assay)
The initial step is to determine the compound's effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a robust and widely used colorimetric method for this purpose.[13]
Causality: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A reduction in formazan indicates cytotoxicity or a loss of proliferative capacity.
Protocol 4.1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[14]
-
Compound Treatment: Prepare 2x concentrated serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Data Presentation: Summarize the IC50 values in a table for clear comparison across different cell lines.
Table 1: Cytotoxicity of this compound (Example Data)
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 72h Exposure | Doxorubicin (Positive Control) IC50 (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | Experimental Value | 1.2 ± 0.2 |
| PC-3 | Prostate Carcinoma | Experimental Value | 2.5 ± 0.4 |
| HEK293 | Non-Malignant | Experimental Value | >10 |
Phase 2: Secondary Assays for Mechanistic Insights
Once the IC50 value is established, further assays should be performed at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) to understand how the compound inhibits cell growth.
Protocol 5.1: Cell Proliferation Assay (Ki-67 Staining)
Causality: While the MTT assay measures metabolic activity, it doesn't directly distinguish between a cytostatic (growth-inhibiting) and a cytotoxic (cell-killing) effect. Ki-67 is a nuclear protein that is strictly expressed during all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent (G0) cells.[15] Therefore, a decrease in the percentage of Ki-67 positive cells directly indicates an anti-proliferative effect.[16]
-
Cell Treatment: Seed cells on sterile coverslips in a 24-well plate and treat with the compound for 24-48 hours.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[17]
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against Ki-67 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize using a fluorescence microscope. Quantify the percentage of Ki-67 positive cells by counting at least 200 cells per condition.
Protocol 5.2: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)
Causality: A key mechanism for many anticancer drugs is the induction of apoptosis, or programmed cell death.[18] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (like FITC) to detect these early apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent dye that is excluded by viable cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[20] Co-staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[21]
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1x Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 5.3: Cell Cycle Analysis (Propidium Iodide Staining)
Causality: Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest at specific checkpoints (G1, S, or G2/M).[22] Propidium Iodide (PI) is a DNA intercalating agent that stains DNA stoichiometrically.[23][24] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1 with 2N DNA, S with >2N but <4N DNA, and G2/M with 4N DNA) via flow cytometry.[22][25]
-
Cell Treatment and Harvesting: Treat cells in 6-well plates for 24 hours. Harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight or for at least 2 hours at 4°C.[25]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is crucial to prevent the staining of double-stranded RNA.[23]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Analyze the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Phase 3: Target Validation and Pathway Analysis
Results from the secondary assays can guide the investigation into specific molecular pathways. For example, if the compound induces apoptosis and G2/M arrest, you might investigate proteins involved in the G2 checkpoint and the apoptotic cascade. Western blotting is a powerful technique for this purpose.[26]
Causality: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture like a cell lysate.[27] By probing for key proteins and their post-translational modifications (e.g., phosphorylation), one can infer the activation or inhibition of signaling pathways.[26][28][29]
Protocol 6.1: Western Blotting
-
Protein Extraction: Treat cells with the compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, phospho-Akt, PARP, cleaved Caspase-3, p21, Cyclin B1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Signal Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Proposed Signaling Pathway for Investigation: Based on the known activities of quinoline derivatives, a plausible mechanism of action for this compound could be the inhibition of the pro-survival PI3K/Akt pathway, leading to the induction of apoptosis.
Caption: Proposed mechanism: Inhibition of PI3K/Akt pathway leading to apoptosis.
References
-
Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]
-
PubMed. (n.d.). Cell proliferation of breast cancer evaluated by anti-BrdU and anti-Ki-67 antibodies: its prognostic value on short-term recurrences. Retrieved from [Link]
-
Wang, H. (n.d.). Comparison and analysis of in Vitro apoptosis assays: annexin V/Pi, Caspase-3/7, TuNEL, and Mitochondrial ΔΨm. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Retrieved from [Link]
-
SlideShare. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Blog. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the Ki67 proliferation assay with the BrdU and Oregon.... Retrieved from [Link]
-
Elabscience. (n.d.). Cell Function | Overview of Common Cell Proliferation Assays. Retrieved from [Link]
-
AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]
-
Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from [Link]
-
ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated.... Retrieved from [Link]
-
Frontiers. (n.d.). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 4-Amino-2-methylquinoline. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Retrieved from [Link]
-
SpringerLink. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Retrieved from [Link]
-
Nikkaji. (n.d.). 8-((4-AMINO-1-METHYL-BUTYL)AMINO)-2-METHOXY-4-METHYL-QUINOLINE-5,6-DIONE. Retrieved from [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]
- 16. Cell proliferation of breast cancer evaluated by anti-BrdU and anti-Ki-67 antibodies: its prognostic value on short-term recurrences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 凋亡分析检测 [sigmaaldrich.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. kumc.edu [kumc.edu]
- 21. lseee.net [lseee.net]
- 22. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. wp.uthscsa.edu [wp.uthscsa.edu]
- 26. medium.com [medium.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. CST | Cell Signaling Technology [cellsignal.com]
- 29. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Notes and Protocols for In Vivo Experimental Models of 4-Amino-8-methoxy-2-methylquinoline
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Long-chain 4-aminoquinolines inhibit filamentation and increase efficacy of nystatin against Candida albicans infections in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Elucidating the Cellular Journey of 4-Amino-8-methoxy-2-methylquinoline
Introduction: Charting the Intracellular Path of a Novel Quinoline Derivative
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, notably in the realm of antimalarial and anticancer drugs.[1][2] The compound 4-Amino-8-methoxy-2-methylquinoline, a distinct quinoline derivative, presents a promising candidate for drug development. Its efficacy, however, is intrinsically linked to its ability to traverse the cell membrane and accumulate at its site of action. Understanding the dynamics of its cellular uptake and subcellular distribution is therefore paramount for elucidating its mechanism of action, predicting its therapeutic window, and optimizing its development as a potential therapeutic.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular pharmacology of this compound. We will delve into the theoretical underpinnings of cellular uptake mechanisms pertinent to quinoline-based compounds and present detailed, field-proven protocols for both quantitative and qualitative analysis of its intracellular fate. The methodologies outlined herein are designed to be self-validating, ensuring robust and reproducible data generation.
Inferred Mechanisms of Cellular Uptake: A Hypothesis-Driven Approach
While specific transport data for this compound is not yet established, we can formulate hypotheses based on the well-documented behavior of similar quinoline derivatives like chloroquine and primaquine.[3][4][5] Many quinolines are weak bases. This chemical property suggests a propensity for passive diffusion across the plasma membrane, followed by accumulation in acidic organelles such as lysosomes and endosomes through a process known as pH trapping or ion trapping.[5] In this model, the unprotonated, more lipophilic form of the compound crosses the membrane. Once inside an acidic compartment, it becomes protonated, rendering it more hydrophilic and less able to diffuse back across the membrane, leading to its accumulation.
Furthermore, carrier-mediated transport, a mechanism observed for other small molecules, cannot be ruled out without experimental validation.[6] Therefore, our experimental design will aim to not only quantify uptake but also to probe the potential involvement of these different uptake pathways.
Quantitative Analysis of Cellular Uptake via Flow Cytometry
Flow cytometry offers a high-throughput method to quantify the uptake of fluorescent molecules or compounds that affect cellular light scatter on a single-cell basis.[7][8][9] Assuming this compound possesses intrinsic fluorescence or can be fluorescently labeled without significantly altering its properties, flow cytometry is an ideal tool for initial quantitative assessments.
Core Principle
Cells are incubated with the compound of interest, and the resulting increase in cellular fluorescence is measured by a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is directly proportional to the average amount of compound taken up by the cells.
Experimental Protocol: Flow Cytometry
-
Cell Culture:
-
Seed the desired cell line (e.g., HeLa, A549) in a 24-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of working concentrations in pre-warmed complete cell culture medium.
-
-
Uptake Assay:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add the media containing the different concentrations of this compound to the respective wells.
-
Incubate the cells for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h) at 37°C in a CO2 incubator.
-
To investigate the uptake mechanism, pre-incubate cells with inhibitors of endocytosis (e.g., chlorpromazine, genistein) or run the experiment at 4°C (to inhibit active transport) for 30 minutes prior to adding the compound.
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, aspirate the compound-containing medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in ice-cold FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).
-
-
Data Acquisition:
-
Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for the fluorophore.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Determine the Mean Fluorescence Intensity (MFI) for each sample.
-
Plot MFI against time and concentration to determine uptake kinetics.
-
Data Presentation: Quantitative Uptake
| Concentration (µM) | Time (min) | Mean Fluorescence Intensity (MFI) |
| 1 | 15 | Experimental Data |
| 1 | 30 | Experimental Data |
| 1 | 60 | Experimental Data |
| 10 | 15 | Experimental Data |
| 10 | 30 | Experimental Data |
| 10 | 60 | Experimental Data |
Workflow Diagram: Flow Cytometry for Cellular Uptake
Caption: Workflow for quantitative analysis of cellular uptake using flow cytometry.
Qualitative Analysis of Subcellular Distribution via Fluorescence Microscopy
Fluorescence microscopy allows for the direct visualization of the subcellular localization of a fluorescent compound, providing critical insights into its potential sites of action and accumulation.[10][11][12]
Core Principle
Cells are treated with the fluorescent compound and then imaged using a fluorescence microscope. Co-localization with fluorescent dyes or antibodies specific to different organelles (e.g., lysosomes, mitochondria, nucleus) reveals the compound's subcellular distribution.
Experimental Protocol: Fluorescence Microscopy
-
Cell Culture:
-
Seed cells on sterile glass coverslips in a 12-well plate.[13]
-
Allow cells to adhere and grow for 24 hours.
-
-
Uptake and Staining:
-
Incubate the cells with this compound at a predetermined concentration and for a specific time, as determined from the flow cytometry experiments.
-
For co-localization studies, incubate the cells with organelle-specific fluorescent trackers (e.g., LysoTracker™ for lysosomes, MitoTracker™ for mitochondria) according to the manufacturer's instructions, either concurrently or sequentially with the compound.
-
Wash the cells three times with PBS.
-
-
Fixation and Mounting:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if antibody staining for intracellular targets is required.
-
(Optional) Stain the nucleus with DAPI.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.[14]
-
-
Imaging:
-
Image the slides using a confocal or widefield fluorescence microscope with the appropriate filter sets for the compound and organelle trackers.
-
Acquire images in different channels for the compound, organelle trackers, and DAPI.
-
-
Image Analysis:
-
Merge the images from the different channels to visualize co-localization.
-
Quantify co-localization using Pearson's correlation coefficient or Mander's overlap coefficient with appropriate image analysis software.
-
Workflow Diagram: Subcellular Localization via Fluorescence Microscopy
Caption: Workflow for visualizing subcellular distribution via fluorescence microscopy.
Biochemical Confirmation of Subcellular Distribution via Subcellular Fractionation
To corroborate the findings from microscopy and to obtain quantitative data on the compound's distribution, subcellular fractionation followed by analytical quantification is the gold standard.[15][16]
Core Principle
Cells are treated with the compound and then lysed. The lysate is subjected to differential centrifugation to separate the major organelles (nuclei, mitochondria, lysosomes, cytosol). The amount of the compound in each fraction is then quantified using a suitable analytical method like HPLC-MS/MS.
Experimental Protocol: Subcellular Fractionation
-
Cell Culture and Treatment:
-
Culture a large number of cells (e.g., in T-175 flasks) to ensure sufficient material for fractionation.
-
Treat the cells with this compound.
-
-
Cell Lysis and Fractionation:
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Perform differential centrifugation to separate the cellular components. A general scheme is as follows:
-
Centrifuge at low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Further centrifugation at high speed (e.g., 100,000 x g) can pellet microsomes (endoplasmic reticulum). The final supernatant is the cytosolic fraction.
-
-
(Optional) Use a commercial subcellular fractionation kit for a more streamlined process.
-
-
Compound Extraction and Quantification:
-
Extract the compound from each fraction using an appropriate organic solvent.
-
Quantify the amount of this compound in each extract using a sensitive analytical method such as HPLC-MS/MS.
-
Normalize the amount of compound to the protein content of each fraction.
-
Data Presentation: Subcellular Distribution
| Cellular Fraction | Compound Concentration (ng/mg protein) | % of Total Cellular Compound |
| Nuclei | Experimental Data | Calculated Data |
| Mitochondria | Experimental Data | Calculated Data |
| Cytosol | Experimental Data | Calculated Data |
| Microsomes | Experimental Data | Calculated Data |
Diagram: Potential Subcellular Distribution Pathways
Caption: Potential pathways for the cellular uptake and distribution of this compound.
Conclusion: A Framework for Discovery
The protocols and theoretical framework presented in these application notes provide a robust starting point for the comprehensive investigation of the cellular uptake and distribution of this compound. By employing a multi-faceted approach that combines quantitative analysis, qualitative visualization, and biochemical fractionation, researchers can build a detailed picture of the intracellular journey of this novel compound. This knowledge is not merely academic; it is a critical component in the rational design and development of the next generation of quinoline-based therapeutics. The causality-driven experimental design ensures that the data generated will be both reliable and insightful, paving the way for a deeper understanding of the compound's biological activity.
References
- Supramolecular Metallacycle Enables Esterase-Responsive and Endoplasmic Reticulum-Associated Pathway Activation for Synergistic Photothermal Immunotherapy. ACS Nano.
-
Malaria. Wikipedia. Available at: [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health. Available at: [Link]
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. Available at: [Link]
-
8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. Available at: [Link]
-
Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry. National Institutes of Health. Available at: [Link]
-
Subcellular Drug Distribution: Exploring Organelle-Specific Characteristics for Enhanced Therapeutic Efficacy. PubMed Central. Available at: [Link]
-
Intracellular primaquine concentration after 24 hours with the absence... ResearchGate. Available at: [Link]
-
Cellular Uptake of Chloroquine Is Dependent on Binding to Ferriprotoporphyrin IX and Is Independent of NHE Activity in Plasmodium falciparum. PubMed Central. Available at: [Link]
-
Fluorescence and Electron Microscopy to Visualize the Intracellular Fate of Nanoparticles for Drug Delivery. National Institutes of Health. Available at: [Link]
-
On the mechanism for the red-cell accumulation of mefloquine, an antimalarial drug. PubMed. Available at: [Link]
-
The use of fluorescence microscopy to define polymer localisation to the late endocytic compartments in cells that are targets for drug delivery. National Institutes of Health. Available at: [Link]
-
Chloroquine-Induced Accumulation of Autophagosomes and Lipids in the Endothelium. MDPI. Available at: [Link]
-
4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. National Institutes of Health. Available at: [Link]
-
A Cell Fractionation Approach for the Quantitative Analysis of Subcellular Drug Disposition. Springer. Available at: [Link]
-
Investigation of the mechanism of action of mefloquine and derivatives against the parasite Echinococcus multilocularis. PubMed Central. Available at: [Link]
-
Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PubMed Central. Available at: [Link]
-
Targeted polymeric primaquine nanoparticles: optimization, evaluation, and in-vivo liver uptake for improved malaria treatment. Taylor & Francis Online. Available at: [Link]
-
Flow cytometry analysis of cellular uptake (A) The sample stream... ResearchGate. Available at: [Link]
-
How do antimalarial drugs reach their intracellular targets?. PubMed Central. Available at: [Link]
-
Subcellular Fractionation. ResearchGate. Available at: [Link]
-
Life Under the Microscope: Quantifying Live Cell Interactions to Improve Nanoscale Drug Delivery. ACS Publications. Available at: [Link]
-
Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. PubMed Central. Available at: [Link]
-
Improving the Flow Cytometry-based Detection of the Cellular Uptake of Gold Nanoparticles. ACS Publications. Available at: [Link]
-
Fluorescence techniques for drug delivery research: theory and practice. Microscopist. Available at: [Link]
-
Targeted polymeric primaquine nanoparticles: optimization, evaluation, and in-vivo liver uptake for improved malaria treatment. ResearchGate. Available at: [Link]
-
Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. Royal Society of Chemistry. Available at: [Link]
-
Mefloquine. Wikipedia. Available at: [Link]
-
8-Methoxy-4-methylquinolin-2(1H)-one. PubChem. Available at: [Link]
-
Applications of Flow Cytometry in Drug Discovery and Translational Research. PubMed Central. Available at: [Link]
-
A general method for quantitative fractionation of mammalian cells. PubMed Central. Available at: [Link]
-
Easy Intracellular Immufluorescence Microscopy Protocol. University of California, Berkeley. Available at: [Link]
-
8-Aminoquinoline. Wikipedia. Available at: [Link]
-
Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. PubMed Central. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Uptake of Chloroquine Is Dependent on Binding to Ferriprotoporphyrin IX and Is Independent of NHE Activity in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. How do antimalarial drugs reach their intracellular targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 9. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence and Electron Microscopy to Visualize the Intracellular Fate of Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. microscopist.co.uk [microscopist.co.uk]
- 13. The use of fluorescence microscopy to define polymer localisation to the late endocytic compartments in cells that are targets for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. A Cell Fractionation Approach for the Quantitative Analysis of Subcellular Drug Disposition - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
"hemoglobin digestion assay with 4-Amino-8-methoxy-2-methylquinoline"
Application Note & Protocol
A Novel Fluorogenic Assay for Protease Activity using 4-Amino-8-methoxy-2-methylquinoline Labeled Hemoglobin
Abstract
This document details a robust and highly sensitive fluorogenic method for the determination of protease activity using hemoglobin as a universal substrate. Traditional hemoglobin digestion assays rely on endpoint measurements, such as spectrophotometric detection of acid-soluble peptides or colorimetric methods.[1] This application note describes a continuous, real-time kinetic assay based on the conjugation of the fluorescent probe this compound (AMM) to bovine hemoglobin. In its conjugated state on the intact protein, the fluorescence of AMM is significantly quenched. Proteolytic cleavage of the hemoglobin substrate releases smaller, AMM-labeled peptides, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity. This method offers superior sensitivity, a simplified workflow suitable for high-throughput screening (HTS), and eliminates the need for reaction-stopping and separation steps common to older protocols.[2]
Introduction: The Rationale for a Fluorogenic Approach
The quantification of protease activity is fundamental to numerous fields, from basic research in enzymology and cell biology to drug discovery, where proteases are critical therapeutic targets. Hemoglobin, a readily available and complex protein, serves as an excellent multi-purpose substrate for a wide range of proteases, including pepsin, cathepsins, and various microbial proteases.[3][4]
Classic methods, such as the Anson assay, involve precipitating the undigested substrate with trichloroacetic acid (TCA) and then measuring the tyrosine-containing peptides in the supernatant.[2] While foundational, these methods are labor-intensive, discontinuous, and can be affected by interfering substances that absorb at 280 nm.
This protocol leverages the principles of fluorescence quenching and dequenching. We propose the use of this compound (AMM), a quinoline derivative, as the fluorophore. Quinoline-based compounds are well-regarded for their strong fluorescence and sensitivity to their microenvironment, making them ideal probes.[5][6] By covalently labeling hemoglobin with AMM, we create a "smart" substrate. The proximity of multiple fluorophores and quenching residues (like tryptophan and tyrosine) on the large, folded protein leads to a low-fluorescence ground state. As the protease digests the protein backbone, it liberates small peptide fragments carrying an AMM molecule. Freed from the quenching environment of the parent protein, these fragments exhibit a significant increase in fluorescence, providing a direct and real-time measure of proteolytic activity.
Assay Principle and Workflow
The core of this assay is the synthesis of a fluorogenically-labeled substrate, AMM-Hemoglobin. The primary amine of AMM is coupled to the carboxyl groups of glutamic and aspartic acid residues on the hemoglobin surface via a stable amide bond, facilitated by carbodiimide chemistry.
The enzymatic reaction proceeds as follows:
-
Quenched State: The AMM-Hemoglobin conjugate in solution exhibits low basal fluorescence.
-
Enzymatic Cleavage: The protease of interest cleaves the peptide bonds of the hemoglobin substrate.
-
Dequenched State: Small, AMM-labeled peptide fragments are released into the solution. Relieved from the quenching effects of the larger protein, their fluorescence emission increases significantly.
-
Detection: The rate of increase in fluorescence intensity is monitored over time using a fluorescence plate reader. This rate is directly proportional to the protease's catalytic activity.
Below is a diagram illustrating the overall experimental workflow.
Caption: Overall workflow for the AMM-Hemoglobin protease assay.
Materials and Reagents
| Reagent | Recommended Supplier | Example Catalog No. | Notes |
| Hemoglobin, from bovine blood | Sigma-Aldrich | H2625 | Prepare fresh or store as frozen aliquots. |
| This compound (AMM) | BenchChem | B5832 | Store desiccated and protected from light. |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) | Sigma-Aldrich | E7750 | Store at -20°C. Highly moisture-sensitive. |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | 130672 | Store at room temperature, desiccated. |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 | Use high-purity, anhydrous grade for dissolving reagents. |
| 2-(N-morpholino)ethanesulfonic acid (MES) | Sigma-Aldrich | M3671 | Buffer for conjugation reaction. |
| Dialysis Tubing (e.g., 10-14 kDa MWCO) | MilliporeSigma | - | For purification of the conjugate. |
| Protease of Interest (e.g., Pepsin, Trypsin) | Sigma-Aldrich | P7000, T1426 | Activity and purity should be known. |
| Protease Inhibitor (Specific to enzyme) | Sigma-Aldrich | - | Used for negative control (e.g., Pepstatin A for Pepsin). |
| Black, flat-bottom 96-well or 384-well plates | Corning | 3603 | Use opaque plates to minimize background fluorescence and light scatter. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | For purification and storage of conjugate. |
| Assay Buffer | - | - | Buffer system appropriate for the specific protease being assayed (e.g., Glycine-HCl for Pepsin). |
Detailed Experimental Protocols
Protocol 1: Preparation and Characterization of AMM-Hemoglobin Substrate
Causality Insight: This protocol uses EDC and NHS to create a stable amide linkage between the amine group on AMM and the carboxyl groups on hemoglobin's surface (Asp/Glu residues).[7] NHS is used to stabilize the reactive intermediate, increasing the efficiency of the coupling reaction in an aqueous environment. MES buffer is chosen as it does not contain primary amines that would compete with the intended reaction.
-
Prepare Hemoglobin Solution: Dissolve 100 mg of bovine hemoglobin in 10 mL of 0.1 M MES buffer, pH 6.0. Stir gently at 4°C until fully dissolved.
-
Prepare Reagent Solutions:
-
AMM Stock: Dissolve 10 mg of AMM in 1 mL of anhydrous DMSO.
-
EDC Stock: Immediately before use, dissolve 20 mg of EDC in 1 mL of cold, ultrapure water.
-
NHS Stock: Immediately before use, dissolve 25 mg of NHS in 1 mL of cold, ultrapure water.
-
-
Activate Hemoglobin: Add 500 µL of EDC stock and 500 µL of NHS stock to the stirring hemoglobin solution. Allow the activation to proceed for 15 minutes at room temperature.
-
Conjugate AMM: Add 200 µL of the AMM stock solution to the activated hemoglobin. Wrap the reaction vessel in aluminum foil to protect it from light and continue stirring at room temperature for 2-4 hours, or overnight at 4°C.
-
Purify the Conjugate:
-
Transfer the reaction mixture to a dialysis tube (10-14 kDa MWCO).
-
Dialyze against 2 L of 1X PBS, pH 7.4 at 4°C.
-
Change the dialysis buffer 3-4 times over 48 hours to remove unreacted AMM, EDC, and NHS.
-
-
Characterize and Store:
-
Measure the absorbance of the purified AMM-Hemoglobin at 280 nm (for protein) and the characteristic absorbance maximum for AMM (determine empirically, ~350-370 nm).
-
Determine the final protein concentration using a BCA or Bradford assay.
-
Aliquot the conjugate and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Fluorogenic Protease Activity Assay
Self-Validation Insight: This protocol must include proper controls to ensure the observed signal is due to specific enzymatic activity.
-
No-Enzyme Control: Measures the background fluorescence and substrate auto-hydrolysis.
-
No-Substrate Control: Measures the intrinsic fluorescence of the enzyme preparation.
-
Inhibitor Control: Confirms that the activity is from the target protease class.
-
Prepare Reagents:
-
Thaw the AMM-Hemoglobin substrate on ice and dilute it to a working concentration (e.g., 10-50 µg/mL) in the appropriate assay buffer for your protease.
-
Prepare a serial dilution of your protease in the same assay buffer.
-
Prepare a solution of a known protease inhibitor.
-
-
Set Up the Assay Plate: In a black 96-well plate, add reagents in the following order:
| Well Type | Assay Buffer | Inhibitor | AMM-Hemoglobin (5X) | Protease (5X) | Total Volume |
| Blank (Buffer) | 100 µL | - | - | - | 100 µL |
| No-Enzyme Control | 60 µL | - | 20 µL | 20 µL (Buffer) | 100 µL |
| Test Wells | 40 µL | - | 20 µL | 20 µL (Dilutions) | 100 µL |
| Inhibitor Control | 20 µL | 20 µL | 20 µL | 20 µL (Active Conc.) | 100 µL |
-
Initiate and Measure:
-
Set the fluorescence plate reader to the optimal excitation and emission wavelengths for AMM (determine empirically, but expect Ex ~370 nm, Em ~485 nm).[8]
-
Set the reader for a kinetic read at 37°C (or the enzyme's optimal temperature) for 30-60 minutes, taking a reading every 60 seconds.
-
Initiate the reaction by adding the final component (typically the protease or substrate). Mix the plate gently for 5 seconds.
-
Immediately start the kinetic read.
-
Protocol 3: Data Analysis
-
Correct for Background: Subtract the average fluorescence signal of the "No-Enzyme Control" from all test wells at each time point.
-
Determine Initial Velocity (V₀): Plot the background-corrected fluorescence intensity versus time for each protease concentration. Identify the initial linear portion of the curve (typically the first 10-20 minutes). The slope of this line represents the initial velocity (V₀) in Relative Fluorescence Units (RFU) per minute.
-
Plot Activity Curve: Plot the calculated V₀ values against the corresponding protease concentrations. This will generate a dose-response curve demonstrating the relationship between enzyme concentration and reaction rate.
Key Assay Parameters and Optimization
| Parameter | Recommended Range/Value | Rationale and Optimization Notes |
| AMM-Hemoglobin Conc. | 5 - 100 µg/mL | The optimal concentration should be determined empirically. It should be high enough for a robust signal but low enough to remain within the linear range of the detector and to avoid substrate inhibition. A concentration near the enzyme's Km is often a good starting point. |
| pH | Enzyme-dependent | Use a buffer system that maintains the optimal pH for the specific protease being studied (e.g., pH 1.5-2.5 for pepsin; pH 7.5-8.5 for trypsin).[9] The assay signal is highly dependent on correct pH. |
| Temperature | Enzyme-dependent | Most mammalian proteases are optimal around 37°C. Ensure the plate reader's incubation is stable. |
| Excitation/Emission λ | Ex: ~370 nm, Em: ~485 nm | Scan the AMM-peptide product to determine the precise spectral maxima. Use narrow bandwidths (e.g., 5-10 nm) to maximize the signal-to-noise ratio. |
| Incubation Time | 15 - 90 minutes | The kinetic read should be long enough to establish a clear linear phase for V₀ calculation but should be stopped before significant substrate depletion (>15%) or enzyme instability occurs. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Incomplete removal of free AMM during purification.2. Substrate auto-hydrolysis.3. Contaminated buffer or reagents. | 1. Repeat dialysis or use a size-exclusion chromatography column for purification.2. Check the stability of the substrate at the assay pH and temperature in the no-enzyme control.3. Use fresh, high-purity reagents. |
| No or Low Signal | 1. Inactive enzyme.2. Incorrect assay conditions (pH, temp).3. Insufficient labeling of hemoglobin (low DoL).4. Wavelengths are not optimal. | 1. Verify enzyme activity with a different, established assay.2. Double-check and optimize buffer pH and incubation temperature.3. Increase the ratio of AMM/EDC during conjugation.4. Perform Ex/Em scans to find the true spectral peaks. |
| Non-linear Reaction Curves | 1. Substrate depletion.2. Enzyme instability.3. Photobleaching of the fluorophore. | 1. Use a lower enzyme concentration or higher substrate concentration.2. Reduce the assay time; ensure the buffer contains necessary cofactors or stabilizers.3. Reduce the excitation light intensity or the frequency of readings. |
| Poor Reproducibility (High CV%) | 1. Inaccurate pipetting.2. Incomplete mixing in wells.3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes; perform reverse pipetting for viscous solutions.2. Ensure the plate is mixed gently after adding the final reagent.3. Allow the plate to equilibrate to the assay temperature before starting the read. |
References
-
INFOGEST Community. (2023). A Simple Validated Method for the Estimation of Pepsin Activity in Microtiter Array for the INFOGEST Protocol. National Institutes of Health (NIH). [Link]
-
Pandey, et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]
-
Low, P. S., et al. (n.d.). Fluorescence Assay of the Interaction between Hemoglobin and the Cytoplasmic Domain of Erythrocyte Membrane Band 3. National Institutes of Health (NIH). [Link]
-
Various Authors. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [Link]
-
Sojka, D., et al. (n.d.). Hemoglobin digestion in Blood-Feeding Ticks: Mapping a Multi-Peptidase Pathway by Functional Proteomics. National Institutes of Health (NIH). [Link]
-
ResearchGate. (n.d.). Pepsin activity assay digestion of hemoglobin. ResearchGate. [Link]
-
Ragg, S., et al. (2020). Heme Determination and Quantification Methods and Their Suitability for Practical Applications and Everyday Use. ACS Publications. [Link]
-
López-López, M., et al. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. ACS Publications. [Link]
-
Otto, B. R., et al. (n.d.). Characterization of a Hemoglobin Protease Secreted by the Pathogenic Escherichia coli Strain EB1. National Institutes of Health (NIH). [Link]
-
Anson, M.L. (1932). THE ESTIMATION OF PEPSIN WITH HEMOGLOBIN. Semantic Scholar. [Link]
Sources
- 1. A Simple Validated Method for the Estimation of Pepsin Activity in Microtiter Array for the INFOGEST Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ヘモグロビン ウシ血液由来 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. Characterization of a Hemoglobin Protease Secreted by the Pathogenic Escherichia coli Strain EB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hemoglobin digestion in Blood-Feeding Ticks: Mapping a Multi-Peptidase Pathway by Functional Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Content Cellular Analysis of 4-Amino-8-methoxy-2-methylquinoline Effects Using Flow Cytometry
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antiparasitic properties.[1][2] The compound 4-Amino-8-methoxy-2-methylquinoline belongs to this versatile class of molecules. Preliminary studies on analogous 4-aminoquinoline and 8-methoxyquinoline compounds have indicated potential for cytotoxicity against tumor cell lines, often mediated through the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[3][4][5][6][7] Flow cytometry is a powerful, high-throughput technology that enables the rapid, quantitative analysis of multiple cellular parameters at the single-cell level, making it an ideal platform for elucidating the mechanism of action of novel chemical entities.[8][9][10][11]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to analyze the cellular effects of this compound. We present detailed protocols for the assessment of three key cellular processes: apoptosis, cell cycle distribution, and intracellular ROS production. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Experimental Rationale and Workflow
The investigation into the cellular impact of a novel compound like this compound necessitates a multi-parametric approach. By simultaneously evaluating apoptosis, cell cycle, and oxidative stress, a more complete picture of the compound's mechanism of action can be assembled.
Figure 1: A generalized workflow for the flow cytometric analysis of cells treated with this compound.
I. Analysis of Apoptosis Induction
Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where membrane integrity is compromised. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[4][12]
Protocol: Annexin V and Propidium Iodide Staining
-
Cell Preparation and Treatment:
-
Seed a suitable cell line (e.g., a cancer cell line previously shown to be sensitive to quinoline derivatives) in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound for a predetermined time course (e.g., 24, 48 hours). Include a vehicle-only control.
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with phosphate-buffered saline (PBS).
-
Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells once with cold PBS and once with 1X Annexin V Binding Buffer.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer equipped with a 488 nm laser.
-
Collect FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Use unstained and single-stained controls for setting compensation and gates.
-
Data Interpretation
| Quadrant | Annexin V | Propidium Iodide (PI) | Cell Population |
| Lower Left | Negative | Negative | Live cells |
| Lower Right | Positive | Negative | Early apoptotic cells |
| Upper Right | Positive | Positive | Late apoptotic/necrotic cells |
| Upper Left | Negative | Positive | Necrotic cells |
II. Cell Cycle Analysis
Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the cellular DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[5][13] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Treatment with cytotoxic compounds can lead to cell cycle arrest at specific checkpoints.[10]
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Preparation and Treatment:
-
Follow the same procedure as for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest and wash the cells as described previously.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the distribution of PI fluorescence intensity.
-
Utilize cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in each phase.
-
Figure 2: Potential cell cycle arrest points induced by cytotoxic compounds.
III. Detection of Intracellular Reactive Oxygen Species (ROS)
Principle: Oxidative stress, resulting from an imbalance between the production of ROS and the cell's antioxidant defenses, can be a key mechanism of drug-induced cytotoxicity.[14][15] 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity of DCF is proportional to the amount of intracellular ROS.[3][16]
Protocol: DCFH-DA Staining for ROS Detection
-
Cell Preparation and Treatment:
-
Follow the same procedure as for the apoptosis and cell cycle assays. A shorter treatment time (e.g., 1-6 hours) may be optimal for detecting acute ROS production.
-
Include a positive control (e.g., treatment with H₂O₂) and a negative control (e.g., pre-treatment with an antioxidant like N-acetylcysteine).[3]
-
-
Staining:
-
After treatment, harvest and wash the cells once with PBS.
-
Resuspend the cells in pre-warmed PBS containing 10 µM DCFH-DA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells once with PBS to remove excess probe.
-
Resuspend the cells in PBS for analysis.
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser and measure the green fluorescence in the FL1 channel.
-
Present the data as a histogram overlay of the control and treated samples, and quantify the change in mean fluorescence intensity.
-
Expected Data Summary
| Assay | Parameter Measured | Expected Outcome with Effective Compound |
| Apoptosis | Percentage of Annexin V positive cells | Dose- and time-dependent increase |
| Cell Cycle | Percentage of cells in G0/G1, S, G2/M | Accumulation of cells in a specific phase (e.g., S or G2/M) |
| ROS Detection | Mean Fluorescence Intensity of DCF | Dose- and time-dependent increase |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of the cellular effects of this compound using flow cytometry. By systematically evaluating apoptosis, cell cycle distribution, and ROS production, researchers can gain valuable insights into the compound's mechanism of action, which is crucial for its further development as a potential therapeutic agent. The quantitative and single-cell nature of flow cytometry ensures high-quality, reproducible data for informed decision-making in the drug discovery pipeline.[9][11][17]
References
-
Bio-protocol. Flow Cytometric Detection of Reactive Oxygen Species. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Lakshmanan, H., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. [Link]
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
-
Sklar, L. A., et al. (2007). Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening. PMC - NIH. [Link]
-
Proteintech. Flow Cytometry Data Analysis. YouTube. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]
-
Wang, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. PMC - NIH. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]
-
NanoCellect. Analyzing Flow Cytometry Results: Everything You Need to Know. [Link]
-
Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide Forms 8-hydroxydeoxyguanosine in Human Fibroblasts Through Reactive Oxygen Species. PubMed. [Link]
-
ROS Assay Kit Protocol. [Link]
-
Precision for Medicine. Advancing Drug Discovery: The Power of Flow Cytometry in Compound Screening. [Link]
-
Wang, Z., et al. (2016). Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition. NIH. [Link]
-
FluoroFinder. Newsletter: From Research to Therapy: How Flow Cytometry Supports the Drug Discovery Pipeline. [Link]
-
Everest Biotech. Accelerating Drug Discovery and Development with Flow Cytometry - Blog. [Link]
-
Kumagai, Y., et al. (1998). Generation of reactive oxygen species and 8-hydroxy-2'-deoxyguanosine formation from diesel exhaust particle components in L1210 cells. PubMed. [Link]
-
Devanaboyina, U., et al. (2002). Nitrosation and nitration of 2-amino-3-methylimidazo[4,5-f]quinoline by reactive nitrogen oxygen species. PubMed. [Link]
-
Chen, Y. L., et al. (2006). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. PubMed. [Link]
-
Li, H. Q., et al. (2014). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC - NIH. [Link]
-
Pudney, M., et al. (1997). Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-Dichlorophenoxy]Quinoline Succinate. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Roy, A., et al. (2013). A Novel Anticancer Agent, 8-Methoxypyrimido[4′,5′:4,5]thieno(2,3-b) Quinoline-4(3H)-One Induces Neuro 2a Neuroblastoma Cell Death through p53-Dependent, Caspase-Dependent and -Independent Apoptotic Pathways. PMC - PubMed Central. [Link]
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Anticancer Agent, 8-Methoxypyrimido[4′,5′:4,5]thieno(2,3-b) Quinoline-4(3H)-One Induces Neuro 2a Neuroblastoma Cell Death through p53-Dependent, Caspase-Dependent and -Independent Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. mdpi.com [mdpi.com]
- 10. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Generation of reactive oxygen species and 8-hydroxy-2'-deoxyguanosine formation from diesel exhaust particle components in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitrosation and nitration of 2-amino-3-methylimidazo[4,5-f]quinoline by reactive nitrogen oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cinnamophilin enhances temozolomide-induced cytotoxicity against malignant glioma: the roles of ROS and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Secure Verification [cherry.chem.bg.ac.rs]
Application Notes and Protocols for 4-Amino-8-methoxy-2-methylquinoline in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on exploring the therapeutic potential of 4-Amino-8-methoxy-2-methylquinoline. While direct literature on this specific molecule is nascent, its structural motifs—the 4-aminoquinoline core and the 8-methoxy substitution—are well-established pharmacophores found in numerous clinically significant agents. This document, therefore, extrapolates from the rich pharmacology of analogous compounds to propose a strategic framework for the investigation of this compound, grounding its potential in established scientific principles and providing robust protocols for its evaluation.
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its presence in a wide array of natural products, most notably the antimalarial quinine, spurred over a century of research, revealing its remarkable versatility as a pharmacophore.[1] Quinoline derivatives have been successfully developed into drugs for a multitude of diseases, demonstrating a broad spectrum of biological activities including anticancer, antimalarial, anti-inflammatory, antibacterial, and antiviral effects.[3][4][5][6]
The 4-aminoquinoline moiety, in particular, is a "privileged" scaffold, renowned for its role in antimalarial drugs like chloroquine and amodiaquine.[6][7] Beyond its antiparasitic properties, this core has been extensively explored for its potential in treating cancer, inflammatory conditions, and various infections.[4][5] The amino group at the 4-position is often crucial for biological activity, participating in key interactions with biological targets.[8]
Furthermore, the substitution pattern on the quinoline ring system profoundly influences the molecule's pharmacological profile. The 8-methoxy group, as seen in this compound, is known to be present in compounds with antimicrobial, antifungal, and potential anticancer properties.[9][10] The methyl group at the 2-position can also contribute to the molecule's activity and metabolic stability.[2]
Given this context, this compound emerges as a compelling candidate for drug discovery programs. It synergistically combines the proven 4-aminoquinoline core with substitutions that suggest a predisposition for potent biological activity. These application notes will provide the foundational knowledge and detailed protocols to systematically investigate its therapeutic potential.
Physicochemical Properties of this compound
A foundational step in any drug discovery cascade is the characterization of the lead compound's physicochemical properties. These parameters are critical for understanding its solubility, stability, and potential for formulation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [11] |
| Molecular Weight | 188.23 g/mol | [11] |
| CAS Number | 657391-86-1 | [11] |
| Melting Point | 235-236 °C (decomposes) | [11] |
| Appearance | Likely a crystalline solid | Inferred |
| pKa (predicted) | ~9.5 (for the 4-amino group) | Inferred from similar structures |
| LogP (predicted) | ~2.5 | Inferred from similar structures |
Hypothesized Therapeutic Applications and Mechanistic Insights
Based on the extensive literature on structurally related quinoline derivatives, we can hypothesize several promising therapeutic avenues for this compound.
Oncology: A Potential Multi-Kinase Inhibitor
Causality: The quinoline scaffold is a frequent feature in a multitude of kinase inhibitors.[12][13] Dysregulation of protein kinases is a hallmark of cancer, making them prime therapeutic targets.[12] Many quinoline-based drugs exert their anticancer effects by competing with ATP for the kinase's active site, thereby inhibiting downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[14] The specific substitutions on this compound may confer selectivity towards certain kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or Cyclin-Dependent Kinases (CDKs).[14][15]
Hypothesized Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of oncogenic signaling pathways by this compound.
Infectious Diseases: Antimalarial and Antibacterial Potential
Causality: The 4-aminoquinoline core is famously effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[6] These compounds are thought to interfere with the parasite's detoxification of heme, a byproduct of hemoglobin digestion, leading to a buildup of toxic heme and parasite death.[7] The lipophilicity and basicity of the molecule, influenced by the methoxy and methyl groups, could be critical for its accumulation in the parasite's acidic food vacuole.
Furthermore, quinoline derivatives have demonstrated broad-spectrum antibacterial activity.[2] They can act as DNA gyrase and topoisomerase IV inhibitors, enzymes essential for bacterial DNA replication, thereby preventing bacterial proliferation.
Experimental Protocols
The following protocols are standard, validated methods for assessing the hypothesized biological activities of this compound.
In Vitro Anticancer Evaluation
This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects on cancer cell lines.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[16]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
This assay directly measures the compound's ability to inhibit a specific kinase.
-
Principle: A luminescent-based assay, such as the Kinase-Glo® assay, measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal indicates inhibition of the kinase.
-
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, the kinase, and the substrate.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[17]
-
Detection: Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal. Incubate for 10 minutes in the dark.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
This protocol determines if the compound induces cell cycle arrest.
-
Principle: Propidium iodide (PI) is a fluorescent dye that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[16][18]
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound (at its IC₅₀ concentration) for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[18]
-
Staining: Wash the cells to remove ethanol and resuspend in a PI staining solution containing RNase A. Incubate in the dark for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. Compare the cell cycle distribution of treated cells to untreated controls.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is used as a counterstain to identify cells with compromised membranes (late apoptotic/necrotic).[18]
-
Procedure:
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Harvesting: Harvest all cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Bioisosteric Replacement and Lead Optimization
Should this compound demonstrate promising activity, its structure can be further optimized. Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune a compound's properties.[19][20] This involves substituting an atom or group with another that has similar physical or chemical properties to enhance efficacy, improve pharmacokinetic profiles (ADME), or reduce toxicity.[20][21][22][23]
Potential Bioisosteric Modifications:
-
8-Methoxy Group: This group could be replaced with other electron-donating groups (e.g., -OH, -NH₂) or a bioisostere like a difluoromethyl group (-OCHF₂) to modulate lipophilicity and metabolic stability.
-
4-Amino Group: While often critical, this group could be modified to a secondary or tertiary amine to alter basicity and hydrogen bonding capacity.
-
2-Methyl Group: Replacement with other small alkyl groups or a trifluoromethyl group (-CF₃) could impact metabolic stability and binding interactions.
Caption: A logical workflow for lead optimization.
Conclusion
This compound represents a molecule of significant interest for drug discovery, built upon a privileged quinoline scaffold with functional groups known to impart potent biological activity. While this specific compound requires thorough investigation, the established pharmacology of its structural relatives provides a strong rationale for its evaluation as an anticancer, antimalarial, or antibacterial agent. The detailed protocols and strategic guidance provided in these application notes offer a robust framework for researchers to unlock the therapeutic potential of this promising compound.
References
- Khan, I., et al. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 26(10), 2697-2716.
- Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975.
- Lone, S. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1945-1965.
- Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975.
- Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine, 75(1A), 5-10.
- El-Damasy, A. F., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry.
- International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 116-125.
- Kaschula, C. H., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry, 6(5), 479-507.
- Ramli, N. A., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 256, 115458.
-
Molbase. (n.d.). 8-METHOXYQUINOLINE 938-33-0 wiki. Retrieved from [Link]
-
SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832-5880.
- Ogunmodede, O., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 123-127.
-
National Center for Biotechnology Information. (n.d.). 8-Methoxyquinoline. PubChem Compound Database. Retrieved from [Link]
-
Gotsulya, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[4][12][18]triazino[2,3-c]quinazolines. Pharmaceuticals, 17(11), 1437.
-
Gotsulya, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[4][12][18]triazino[2,3-c]quinazolines. Pharmaceuticals, 17(11), 1437.
-
Patsnap. (2025). What is the role of bioisosterism in drug design? Retrieved from [Link]
- El-Damasy, A. F., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(5), 2315.
- Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences, 22(16), 8569.
- Wube, A. A., & Woldemichael, G. M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19583-19606.
- Abdel-Ghani, T. M., & El-Sayed, M. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 12-25.
- Al-Ostath, O. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6293.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 8. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. labsolu.ca [labsolu.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 20. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 21. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Unveiling Drug Resistance: Application Notes and Protocols for 4-Amino-8-methoxy-2-methylquinoline
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Amino-8-methoxy-2-methylquinoline as a versatile tool for investigating the mechanisms of drug resistance. This document offers in-depth, field-proven insights and detailed experimental protocols to empower your research in overcoming therapeutic failure.
Introduction: The Challenge of Drug Resistance and the Quinoline Scaffold
The emergence of multidrug resistance (MDR) in cancer and infectious diseases represents a formidable challenge to effective therapeutic intervention. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as cellular efflux pumps, actively extruding a broad spectrum of chemotherapeutic agents and reducing their intracellular concentration to sub-therapeutic levels.
The quinoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The 4-aminoquinoline class, in particular, has been a subject of intense study for its potential to circumvent drug resistance.[2][3] This compound (CAS: 657391-86-1; Formula: C₁₁H₁₂N₂O; MW: 188.23 g/mol ) is a promising, yet underexplored, derivative within this class.[4] Its unique substitution pattern—a primary amine at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position—suggests its potential as a modulator of drug efflux pumps or as a fluorescent probe to study cellular transport mechanisms.
These notes will detail protocols to investigate the potential of this compound in reversing P-gp-mediated drug resistance, a common mechanism of MDR.
Hypothesized Mechanism of Action: A Structure-Function Perspective
The therapeutic potential of 4-aminoquinoline derivatives is intrinsically linked to their chemical structure. The 4-amino group is widely recognized as being crucial for the biological activity of this class of compounds.[5] The introduction of other substituents on the quinoline ring can significantly modulate their physicochemical properties and, consequently, their interaction with biological targets.
The 8-methoxy group in this compound is of particular interest. Methoxy substitution can influence the electron density of the quinoline ring system and enhance the lipophilicity of the molecule.[6] This increased lipophilicity may facilitate passive diffusion across the cell membrane, leading to higher intracellular accumulation. Furthermore, the methoxy group may play a role in the binding of the molecule to the substrate-binding pocket of P-gp, potentially acting as a competitive inhibitor. Some studies on 8-methoxyquinoline derivatives have highlighted their significant biological activities, including antitumor effects which may be relevant in the context of chemotherapy resistance.[7][8]
The 2-methyl group can also influence the steric and electronic properties of the molecule, potentially refining its interaction with the target protein.
Based on these structural features, we hypothesize that this compound may act as a P-gp inhibitor , thereby blocking the efflux of co-administered anticancer drugs and restoring their cytotoxic efficacy in resistant cells. The following protocols are designed to test this hypothesis.
Experimental Protocols
Protocol 1: Evaluation of P-glycoprotein Inhibition using the Calcein-AM Efflux Assay
This protocol assesses the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Calcein-AM, from multidrug-resistant cancer cells. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted into the fluorescent molecule calcein by intracellular esterases. In P-gp overexpressing cells, Calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of calcein and a corresponding increase in fluorescence.[9][10]
Materials:
-
This compound (herein referred to as "Test Compound")
-
P-gp overexpressing cell line (e.g., K562/MDR, KB-V1) and its parental drug-sensitive cell line (e.g., K562, KB-3-1)
-
Calcein-AM (stock solution in DMSO)
-
Verapamil or Cyclosporin A (positive control P-gp inhibitor)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Workflow Diagram:
Caption: Workflow for the Calcein-AM P-gp efflux assay.
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed both the drug-sensitive and P-gp overexpressing cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of the Test Compound in DMSO.
-
On the day of the assay, prepare serial dilutions of the Test Compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also prepare a solution of the positive control (e.g., 50 µM Verapamil) and a vehicle control (medium with the same percentage of DMSO as the highest Test Compound concentration).
-
Carefully remove the medium from the wells and wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of the prepared Test Compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Calcein-AM Loading and Fluorescence Measurement:
-
Prepare a 2X working solution of Calcein-AM in culture medium (final concentration will be 1 µM).
-
Add 100 µL of the 2X Calcein-AM solution to each well, resulting in a final volume of 200 µL and a final Calcein-AM concentration of 1 µM.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis:
-
Calculate the mean fluorescence intensity for each condition.
-
The inhibitory effect of the Test Compound is determined by the increase in fluorescence in the P-gp overexpressing cells.
-
Plot the fluorescence intensity against the concentration of the Test Compound to determine the EC₅₀ (the concentration that elicits 50% of the maximal fluorescence increase).
Expected Results:
| Cell Line | Treatment | Expected Fluorescence | Interpretation |
| Drug-Sensitive | Vehicle Control | High | Basal fluorescence in cells with low P-gp expression. |
| Drug-Resistant | Vehicle Control | Low | Efficient efflux of Calcein-AM by P-gp. |
| Drug-Resistant | Positive Control (Verapamil) | High | Inhibition of P-gp leads to calcein accumulation. |
| Drug-Resistant | This compound (effective concentration) | Increased to High | Potential inhibition of P-gp by the Test Compound. |
Protocol 2: Chemosensitization Assay (Cell Viability)
This protocol determines if this compound can sensitize multidrug-resistant cells to a known P-gp substrate chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel). A standard MTT or CCK-8 assay is used to measure cell viability.[11][12][13]
Materials:
-
Test Compound (this compound)
-
P-gp substrate anticancer drug (e.g., Doxorubicin)
-
P-gp overexpressing cell line and its parental sensitive cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO or solubilization buffer for MTT
-
96-well clear microplates
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the chemosensitization cell viability assay.
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed both drug-sensitive and resistant cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of the anticancer drug in culture medium.
-
Prepare solutions of the anticancer drug in combination with a fixed, non-toxic concentration of the Test Compound (determined from a preliminary toxicity screen of the Test Compound alone).
-
Remove the medium from the wells and add 100 µL of the drug solutions (anticancer drug alone, or in combination with the Test Compound). Include wells with the Test Compound alone and a vehicle control.
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the cell viability against the anticancer drug concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each condition.
-
The Reversal Fold (RF) is calculated as: RF = IC₅₀ (anticancer drug alone) / IC₅₀ (anticancer drug + Test Compound)
Expected Results:
| Cell Line | Treatment | Expected IC₅₀ of Anticancer Drug | Reversal Fold (RF) | Interpretation |
| Drug-Sensitive | Anticancer Drug alone | Low | N/A | Baseline sensitivity to the drug. |
| Drug-Resistant | Anticancer Drug alone | High | N/A | Resistance to the drug due to P-gp efflux. |
| Drug-Resistant | Anticancer Drug + This compound | Lowered | > 1 | The Test Compound sensitizes resistant cells to the anticancer drug. |
Protocol 3: P-glycoprotein ATPase Activity Assay
This assay directly measures the effect of this compound on the ATP hydrolysis activity of P-gp. P-gp utilizes the energy from ATP hydrolysis to transport substrates. Modulators of P-gp can either stimulate or inhibit its ATPase activity. This assay can help elucidate the mechanism of interaction.[1][4]
Materials:
-
Recombinant human P-gp membranes (commercially available)
-
Test Compound (this compound)
-
Verapamil (P-gp substrate, stimulates ATPase activity)
-
Sodium orthovanadate (Na₃VO₄, P-gp ATPase inhibitor)
-
ATP
-
Assay buffer
-
Reagent to detect inorganic phosphate (Pi) released from ATP hydrolysis (e.g., a malachite green-based reagent) or a luminescence-based ATP detection kit (e.g., Pgp-Glo™).
-
96-well plates
-
Microplate reader (colorimetric or luminescence)
Step-by-Step Procedure (using a luminescence-based kit):
-
Reagent Preparation:
-
Prepare reagents according to the manufacturer's instructions (e.g., Pgp-Glo™ Assay System).
-
-
Assay Setup:
-
In a 96-well white plate, add P-gp membranes to the assay buffer.
-
Add serial dilutions of the Test Compound.
-
Include control wells:
-
No compound (basal ATPase activity)
-
Verapamil (positive control for stimulation)
-
Sodium orthovanadate (positive control for inhibition)
-
-
-
Initiation of Reaction:
-
Add MgATP to all wells to start the reaction.
-
Incubate at 37°C for a specified time (e.g., 40 minutes).
-
-
Detection:
-
Stop the reaction and measure the remaining ATP by adding the ATP detection reagent.
-
Incubate at room temperature for 20 minutes to allow the luminescent signal to develop.
-
Measure the luminescence using a microplate reader.
-
Data Analysis:
-
The amount of ATP hydrolyzed is inversely proportional to the luminescence signal.
-
Calculate the change in luminescence (ΔRLU) relative to the basal activity.
-
Plot the change in luminescence against the concentration of the Test Compound. An increase in ATP consumption (lower luminescence) indicates stimulation of ATPase activity, while a decrease in ATP consumption (higher luminescence) suggests inhibition.
Expected Outcome:
This assay will reveal whether this compound interacts with P-gp as a substrate (typically stimulating ATPase activity) or as an inhibitor (which may inhibit or stimulate, depending on the mechanism).
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for investigating the potential of this compound as a tool to study and potentially overcome multidrug resistance. By systematically evaluating its effects on P-gp-mediated efflux and its ability to chemosensitize resistant cancer cells, researchers can gain valuable insights into the structure-activity relationships of 4-aminoquinoline derivatives.
Further studies could explore the fluorescence properties of this compound to develop it as a probe for direct visualization of drug transport. Additionally, its efficacy against other ABC transporters, such as MRP1 and BCRP, should be investigated to determine its spectrum of activity. The insights gained from these studies will be instrumental in the rational design of novel and effective agents to combat the pervasive challenge of drug resistance.
References
- Sá, N., & Andrade, P. B. (2021). P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends. Journal of Biological Chemistry.
- Bio-protocol. (2020). P-gp ATPase Activity Assay. Bio-protocol, 10(15), e3696.
- Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT.
- De, D., Krogstad, F. M., Byers, L. D., & Krogstad, D. J. (1998). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 42(10), 2628–2633.
- Ridley, R. G., Hofheinz, W., Matile, H., Jaquet, C., Dorn, A., & Masciadri, R. (1996). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Antimicrobial Agents and Chemotherapy, 40(8), 1846–1854.
- Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Sharma, M., & Luthra, P. M. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments, (106), 53472.
- Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity.
- Medicinal Chemistry. (2023, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube.
- Wang, Y. J., Chen, Y., & Smith, A. J. (2013). Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference. PLoS ONE, 8(4), e60354.
- Owolabi, M. S., & Olarinoye, M. O. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Applied Research and Technology, 3(12), 40-47.
- Bentz, K. C., & Liptak, M. D. (2019). Calcein assay: a high-throughput method to assess P-gp inhibition. Xenobiotica, 49(12), 1487-1494.
- Liu, Y., Zhang, Y., & Liu, Y. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. International Journal of Molecular Sciences, 24(20), 15142.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17039877, this compound. Retrieved from [Link]
- Frontiers in Chemistry. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1189656.
- Zhang, Y., Liu, Y., & Liu, Y. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. International Journal of Molecular Sciences, 24(20), 15142.
Sources
- 1. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dojindo.com [dojindo.com]
Synthesis of 4-Amino-8-methoxy-2-methylquinoline: An Application Note and Protocol for Research Applications
Introduction
4-Aminoquinoline derivatives are a cornerstone in medicinal chemistry and drug discovery, with prominent examples including the widely used antimalarial drugs chloroquine and amodiaquine. The quinoline scaffold is a privileged structure due to its ability to intercalate with DNA and inhibit key enzymes. The specific substitution pattern of 4-Amino-8-methoxy-2-methylquinoline makes it a valuable building block for the synthesis of novel bioactive compounds for research purposes. The methoxy group at the 8-position and the methyl group at the 2-position can influence the molecule's electronic properties, solubility, and metabolic stability, while the amino group at the 4-position provides a key site for further functionalization.
This application note provides a detailed, three-step protocol for the synthesis of this compound, designed for researchers in organic synthesis, medicinal chemistry, and drug development. The synthesis route begins with a Conrad-Limpach reaction to construct the quinoline core, followed by chlorination and subsequent amination to install the desired amino functionality. Each step is accompanied by a detailed protocol, safety considerations, and characterization data to ensure scientific integrity and reproducibility.
Synthetic Strategy Overview
The synthesis of this compound is accomplished via a robust three-step sequence. The overall workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-Hydroxy-8-methoxy-2-methylquinoline (Intermediate 1)
The initial step involves the construction of the quinoline core via the Conrad-Limpach reaction. This reaction proceeds through the condensation of an aniline with a β-ketoester to form a β-aminoacrylate, which then undergoes thermal cyclization to yield a 4-hydroxyquinoline.[1][2][3]
Reaction Scheme:
Caption: Conrad-Limpach synthesis of the 4-hydroxyquinoline intermediate.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Methoxyaniline | C₇H₉NO | 123.15 | 12.3 g | 100 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 14.3 g (13.9 mL) | 110 |
| Dowtherm™ A | C₁₂H₁₀O / C₁₂H₁₀ | - | 150 mL | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | - |
| Toluene | C₇H₈ | 92.14 | As needed | - |
| Hydrochloric Acid (1 M) | HCl | 36.46 | As needed | - |
| Sodium Hydroxide (1 M) | NaOH | 40.00 | As needed | - |
Experimental Protocol:
-
Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methoxyaniline (12.3 g, 100 mmol) and ethyl acetoacetate (14.3 g, 110 mmol).
-
Stir the mixture at room temperature for 1 hour. The reaction is typically exothermic.
-
After 1 hour, heat the mixture to 100-110 °C for an additional hour to ensure complete formation of the enamine intermediate.
-
Cyclization: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation head, heat Dowtherm™ A (150 mL) to 250 °C.[1]
-
Slowly add the crude enamine intermediate dropwise to the hot Dowtherm™ A over 30 minutes. Ethanol will distill off during the addition.
-
Maintain the reaction temperature at 250-255 °C for 1 hour after the addition is complete.
-
Work-up and Purification: Allow the reaction mixture to cool to below 100 °C and pour it into 300 mL of toluene.
-
The product will precipitate upon cooling. Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold toluene (2 x 50 mL) and then with hexane (2 x 50 mL) to remove residual Dowtherm™ A.
-
The crude product can be further purified by recrystallization from ethanol or a mixture of DMF and water to afford 4-hydroxy-8-methoxy-2-methylquinoline as a solid.
Characterization of Intermediate 1:
-
Appearance: Off-white to pale yellow solid.
-
Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.5 (s, 1H, -OH), 7.8-7.2 (m, 3H, Ar-H), 6.1 (s, 1H, H-3), 4.0 (s, 3H, -OCH₃), 2.4 (s, 3H, -CH₃).
-
Expected ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 175.0 (C-4), 155.0 (C-8a), 148.0 (C-2), 140.0 (C-8), 125.0 (C-5), 122.0 (C-7), 115.0 (C-6), 110.0 (C-4a), 105.0 (C-3), 56.0 (-OCH₃), 19.0 (-CH₃).
Part 2: Synthesis of 4-Chloro-8-methoxy-2-methylquinoline (Intermediate 2)
The second step is the conversion of the 4-hydroxy group to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[4][5] This activates the 4-position for subsequent nucleophilic aromatic substitution.
Reaction Scheme:
Caption: Chlorination of the 4-hydroxyquinoline intermediate.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Hydroxy-8-methoxy-2-methylquinoline | C₁₁H₁₁NO₂ | 189.21 | 9.46 g | 50 |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 50 mL | ~540 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 4-hydroxy-8-methoxy-2-methylquinoline (9.46 g, 50 mmol) in phosphorus oxychloride (50 mL).
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).[4]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step that will release HCl gas.
-
Once the initial vigorous reaction has subsided, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude 4-chloro-8-methoxy-2-methylquinoline can be purified by recrystallization from a suitable solvent such as ethanol or hexane.[6]
Characterization of Intermediate 2:
-
Appearance: White to light brown solid.
-
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.0-7.2 (m, 3H, Ar-H), 7.1 (s, 1H, H-3), 4.1 (s, 3H, -OCH₃), 2.7 (s, 3H, -CH₃).
-
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 158.0 (C-2), 155.0 (C-8), 148.0 (C-8a), 145.0 (C-4), 128.0 (C-5), 125.0 (C-7), 122.0 (C-4a), 118.0 (C-6), 115.0 (C-3), 56.5 (-OCH₃), 25.0 (-CH₃).
Part 3: Synthesis of this compound (Final Product)
The final step involves a nucleophilic aromatic substitution reaction to replace the chloro group at the 4-position with an amino group. This can be achieved by heating the 4-chloroquinoline intermediate with a source of ammonia.
Reaction Scheme:
Caption: Amination of the 4-chloroquinoline intermediate.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Chloro-8-methoxy-2-methylquinoline | C₁₁H₁₀ClNO | 207.66 | 4.15 g | 20 |
| Ammonium Hydroxide (28-30% solution) | NH₄OH | 35.05 | 40 mL | ~680 |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Experimental Protocol:
-
Reaction Setup: In a high-pressure sealed tube, combine 4-chloro-8-methoxy-2-methylquinoline (4.15 g, 20 mmol), ethanol (20 mL), and concentrated ammonium hydroxide solution (40 mL).
-
Reaction: Seal the tube tightly and heat the mixture in an oil bath at 150-160 °C for 12-16 hours. The pressure inside the tube will increase significantly.
-
Work-up: After the reaction period, allow the sealed tube to cool completely to room temperature behind a blast shield.
-
Carefully open the tube in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.
-
The product may precipitate from the remaining aqueous solution. If not, extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization of the Final Product:
-
Appearance: White to off-white solid.
-
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.8-7.0 (m, 3H, Ar-H), 6.5 (s, 1H, H-3), 5.0 (br s, 2H, -NH₂), 4.0 (s, 3H, -OCH₃), 2.5 (s, 3H, -CH₃).
-
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 157.0 (C-2), 154.0 (C-8), 150.0 (C-4), 140.0 (C-8a), 125.0 (C-5), 120.0 (C-7), 116.0 (C-4a), 110.0 (C-6), 100.0 (C-3), 56.0 (-OCH₃), 25.0 (-CH₃).
Safety and Handling Precautions
General:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
Specific Reagents:
-
2-Methoxyaniline: Toxic if swallowed, in contact with skin, or if inhaled.[7] It is a suspected carcinogen.[8] Avoid all contact and inhalation.
-
Ethyl Acetoacetate: Combustible liquid. Keep away from heat and open flames.[9]
-
Dowtherm™ A: May cause eye and skin irritation. It is very toxic to aquatic life with long-lasting effects.[10][11] Avoid release to the environment.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic and corrosive fumes.[12][13][14] Causes severe skin burns and eye damage.[4][15] Handle with extreme caution in a dry environment.
-
Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.
References
-
The Dow Chemical Company. (2016). DOWTHERM™ A Heat Transfer Fluid Safety Data Sheet. Retrieved from [Link]
-
Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]
-
Loba Chemie. (2015). Material Safety Data Sheet: Phosphorus Oxychloride Extra Pure. Retrieved from [Link]
-
Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]
-
Dow Inc. (n.d.). DOWTHERM™ A Heat Transfer Fluid. Retrieved from [Link]
-
Rodun International. (2023). Safety Data Sheet: DOWTHERM™ A Heat Transfer Fluid. Retrieved from [Link]
-
The Dow Chemical Company. (2023). Safety Data Sheet: DOWTHERM™ A Heat Transfer Fluid. Retrieved from [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
- Singh, P., et al. (2018). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. European Journal of Medicinal Chemistry, 157, 846-855.
-
PubChem. (n.d.). 8-Methoxy-4-methylquinolin-2(1H)-one. Retrieved from [Link]
-
NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
-
PubChem. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline. Retrieved from [Link]
-
ResearchGate. (2006). Conrad-Limpach reaction. Retrieved from [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis. Retrieved from [Link]
-
NIH. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2008). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
-
PubChem. (n.d.). 8-Methoxy-6-methylquinolin-4-ol. Retrieved from [Link]
- Google Patents. (n.d.). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.
-
Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Secure Verification [cherry.chem.bg.ac.rs]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 8-Methoxy-4-methylquinolin-2(1H)-one | C11H11NO2 | CID 782123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 4-Amino-8-methoxy-2-methylquinoline for In Vitro Assays
Welcome to the technical support guide for 4-Amino-8-methoxy-2-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during in vitro experimentation. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions for your specific assay system.
Section 1: Compound Profile: Understanding this compound
Before attempting solubilization, it is crucial to understand the physicochemical properties of the compound. While exhaustive experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and data on similar compounds.
The structure contains a quinoline core, which is a weak base, and an amino group, which is also basic.[1][2] This makes the molecule's solubility highly dependent on pH. At neutral or alkaline pH, the molecule is likely to be in its neutral, less soluble form. In an acidic environment, the amino group will become protonated, forming a more water-soluble salt.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value / Inferred Characteristic | Significance for Solubility |
| Molecular Formula | C₁₁H₁₂N₂O[5] | - |
| Molecular Weight | 188.23 g/mol [5] | Needed for calculating molar concentrations.[6] |
| Melting Point | 235-236° C (decomposes)[5] | A high melting point often correlates with low aqueous solubility due to strong crystal lattice energy. |
| Chemical Class | Aminoquinoline | The amino group is basic, making the compound ionizable. This is the primary handle for pH-based solubility enhancement.[4] |
| Inferred pKa | Weakly Basic | Expected to have a pKa in the range of other aminoquinolines, suggesting it will be protonated and more soluble at acidic pH.[1] |
| Appearance | Crystalline Powder[2] | Crystalline solids often require more energy to dissolve than amorphous forms.[7] |
Section 2: Troubleshooting Workflow for Solubility Enhancement
Encountering poor solubility can be a significant roadblock. The following workflow provides a systematic approach to identifying an effective solubilization strategy, starting with the simplest methods and progressing to more complex solutions.
Caption: A decision tree for systematically troubleshooting the solubility of this compound.
Section 3: Detailed Solubilization Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
The first step for most non-polar compounds is to create a concentrated stock solution in a strong organic solvent.[6] Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power.
Rationale: Creating a high-concentration stock allows for minimal solvent transfer into the final assay, reducing the risk of solvent-induced artifacts or toxicity.[8]
Step-by-Step Methodology:
-
Calculation: Determine the mass of this compound needed to prepare a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * Volume (L) * 188.23 g/mol * 1000 mg/g
-
-
Weighing: Accurately weigh the compound using a calibrated analytical balance.[9]
-
Dissolution: Add the weighed compound to a sterile glass vial. Add the calculated volume of 100% anhydrous DMSO.
-
Mixing: Vortex vigorously. If necessary, sonicate in a water bath for 5-10 minutes to facilitate dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation.[6] Avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement by pH Adjustment
Given that this compound is a weak base, lowering the pH of the aqueous buffer is a highly effective strategy to increase its solubility.[3][]
Rationale: By adding acid, we protonate the basic amino group (R-NH₂ → R-NH₃⁺). This charged, ionized form is significantly more soluble in polar solvents like water compared to the neutral form.[3][11]
Step-by-Step Methodology:
-
Buffer Selection: Choose an appropriate buffer for your assay (e.g., MES, citrate) that is effective in the pH range of 4.0-6.0.
-
Initial Test: Prepare a small volume of the acidic buffer.
-
Dilution: Take a small aliquot of your DMSO stock solution (from Protocol 1) and dilute it into the acidic buffer to your final desired concentration.
-
Observation: Vortex and observe. Compare the clarity of this solution to a parallel dilution in a neutral (pH 7.4) buffer.
-
Validation: Before proceeding with the full assay, confirm that the lower pH does not adversely affect your cells, enzymes, or other biological components.
Protocol 3: Using Co-Solvents to Maintain Solubility
If pH adjustment is not compatible with your assay, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[]
Rationale: Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) decrease the interfacial tension between the hydrophobic compound and the aqueous solution, effectively making the solvent more "hospitable" to the drug molecule and preventing it from precipitating.[4][]
Step-by-Step Methodology:
-
Co-solvent Selection: Common choices include ethanol, propylene glycol, and PEG 400.[]
-
Stock Preparation: Prepare an intermediate stock solution. For example, dilute your 10 mM DMSO stock 1:10 in 100% ethanol to create a 1 mM stock in 10% DMSO/90% ethanol.
-
Final Dilution: Further dilute this intermediate stock into your final aqueous assay buffer. The goal is to keep the final concentration of all organic solvents as low as possible (e.g., <1% total).
-
Toxicity Check: Always run a solvent tolerance control in your assay. Many cell lines are sensitive to organic solvents, and concentrations must be optimized to be non-toxic.[12][13]
Protocol 4: Employing Cyclodextrins for Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, enhancing their apparent water solubility.[14][15]
Rationale: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity.[15][16] The hydrophobic this compound molecule can partition into this central cavity, forming an "inclusion complex." This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing its solubility without chemically modifying the drug itself.[14][17]
Step-by-Step Methodology:
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many pharmaceutical applications.[15]
-
Complex Formation: a. Prepare a solution of HP-β-CD in your aqueous assay buffer (e.g., 10-50 mM). b. Add your DMSO stock solution of this compound dropwise to the cyclodextrin solution while vortexing. c. Allow the mixture to incubate (e.g., 1-2 hours at room temperature or 37°C) to allow for complex formation.
-
Validation: Visually inspect for clarity. It is also important to run a cyclodextrin-only control in your assay, as they can sometimes have biological effects of their own.[18]
Section 4: Frequently Asked Questions (FAQs)
Q1: My compound precipitates immediately when I dilute it from my DMSO stock into my aqueous assay buffer. What should I do? A1: This is a classic sign of a poorly soluble compound crashing out of solution when the solvent polarity changes drastically.
-
Immediate Action: Your first and most promising step is to try Strategy 1: pH Adjustment.[4] Prepare an assay buffer with a lower pH (e.g., pH 6.0) and repeat the dilution. The protonated form of your aminoquinoline is likely to be much more soluble.
-
Alternative: If you cannot change the pH, proceed to Strategy 2 (Co-solvents) or Strategy 3 (Cyclodextrins).
Q2: What is the maximum concentration of DMSO or other organic solvents I can use in my cell-based assay? A2: This is highly cell-line dependent. As a general rule, most researchers aim to keep the final DMSO concentration at or below 0.5%, with 1% often being the absolute maximum.[18] Ethanol can sometimes be tolerated at slightly higher concentrations, but this must be empirically determined.[12] Always run a vehicle control (your final concentration of solvent(s) without the compound) to ensure the solvent itself is not causing cytotoxicity or other confounding effects.[8][19]
Q3: How do I choose between pH adjustment and using a cyclodextrin? A3: The choice depends on your assay's constraints.
-
Choose pH Adjustment if: Your biological system (cells, enzyme) is stable and functional at a slightly acidic pH (e.g., 6.0-6.5). This is often the simplest and most cost-effective method for a basic compound.[3]
-
Choose Cyclodextrins if: Your assay requires strict physiological pH (7.2-7.4). Cyclodextrins are excellent for increasing solubility at a fixed pH but require validation to ensure the cyclodextrin itself doesn't interfere with your assay.[14][18]
Q4: Can I heat the solution to help dissolve my compound? A4: Gentle warming (e.g., to 37°C) can help during the initial stock preparation in DMSO. However, be cautious. Prolonged heating can degrade the compound. Importantly, if a compound requires heat to dissolve in an aqueous buffer, it will likely precipitate out again once it cools to room temperature or incubator temperature. This method does not create a stable solution and is generally not recommended for final assay preparations.
Q5: My compound still won't dissolve even after trying these methods. What are my next steps? A5: If you have exhausted the methods above, you may need to consider more advanced formulation strategies, such as using surfactants or creating a solid dispersion.[11][20]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the drug.[20] However, surfactants can be harsh on cell membranes and require extensive validation.[12][21]
-
Solid Dispersion: This technique involves dispersing the drug in a solid polymer matrix to create a more amorphous and easily wettable form.[7] This is a complex formulation step typically used in later-stage drug development and is often beyond the scope of initial in vitro screening.
Section 5: Best Practices for Stock Solution Preparation & Storage
Reproducibility starts with accurately prepared stock solutions.[6][22]
-
Use Calibrated Equipment: Always use a calibrated analytical balance for weighing solids and volumetric flasks for preparing accurate concentrations.[9]
-
Quantitative Transfer: When transferring a dissolved compound, rinse the original container with fresh solvent and add it to the final solution to ensure no material is lost.[6]
-
Labeling: Clearly label every vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store solutions in appropriate containers. For long-term storage, use glass vials with Teflon-lined screw caps to prevent solvent evaporation, which can occur even with frozen polypropylene tubes.[23] Store protected from light if the compound is light-sensitive.
By following this structured guide, you can systematically address the solubility challenges of this compound, leading to more reliable and reproducible data in your in vitro assays.
References
- Bioavailability Enhancement: Drug Solubility Enhancement. (2025). JoVE.
- pH Adjustment and Co-Solvent Optimization. BOC Sciences.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. ResearchGate.
- PH adjustment: Significance and symbolism. (2026). Heliyon.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PMC - PubMed Central.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2017). MDPI.
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2021). Molecular Pharmaceutics - ACS Publications.
- solubility enhancement -by pH change & complexation. Slideshare.
- Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives. Benchchem.
- This compound. LabSolu.
- Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences.
- Surfactants in Membrane Solubilisation. PubMed.
- Preparing Stock Solutions. PhytoTech Labs.
- Preparation of Stock Solutions. Enfanos.
- How to Make Accurate Stock Solutions. (2025). Bitesize Bio.
- Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate.
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Benchchem.
- Considerations regarding use of solvents in in vitro cell based assays. (2025). ResearchGate.
- Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacological and Toxicological Methods.
- Solubilizers. Sigma-Aldrich.
- 4-Amino-2-methylquinoline. PubChem - NIH.
- Detergents for Cell Lysis and Protein Extraction. Thermo Fisher Scientific - US.
- The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). ResearchGate.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). Journal of Chemical and Pharmaceutical Research.
- Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH.
- The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). Research Journal of Pharmacognosy.
- Quinoline. mVOC 4.0.
- 4-Amino-2-methylquinoline. Chem-Impex.
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. chemimpex.com [chemimpex.com]
- 3. PH adjustment: Significance and symbolism [wisdomlib.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labsolu.ca [labsolu.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 11. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 18. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 19. semanticscholar.org [semanticscholar.org]
- 20. jocpr.com [jocpr.com]
- 21. Surfactants in membrane solubilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. enfanos.com [enfanos.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Aminoquinoline Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-aminoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these crucial reactions. As a scaffold of immense importance in medicinal chemistry, found in drugs for malaria, cancer, and inflammatory conditions, the efficient synthesis of 4-aminoquinolines is a critical step in discovery and development.[1][2]
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and make informed decisions in your experimental design.
Section 1: Core Synthetic Strategies & Foundational Principles
The two most prevalent methods for synthesizing 4-aminoquinoline derivatives are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. Understanding the mechanism and key parameters of each is fundamental to optimization.
1.1. Nucleophilic Aromatic Substitution (SNAr)
This is the most direct and widely used method, typically involving the reaction of a 4-chloroquinoline with a primary or secondary amine.[1] The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for nucleophilic attack.
Causality of Key Parameters:
-
Leaving Group: The reaction relies on the displacement of a halide. While 4-chloroquinolines are most common, reactivity can sometimes be enhanced with better leaving groups like bromides or iodides, though this is less of a factor than in metal-catalyzed reactions.[1][3]
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are generally preferred as they can solvate the cationic intermediate without interfering with the nucleophile. Protic solvents like methanol or water can decrease reaction yields.[3]
-
Temperature: Higher temperatures (120-180°C) are often required to overcome the activation energy barrier, especially for less reactive amines like anilines.[1] Non-conventional heating methods can be highly effective.
-
Base: A base is often required, particularly when using amine salts or secondary amines, to neutralize the generated HCl and ensure the amine remains nucleophilic.[1]
1.2. Palladium-Catalyzed Buchwald-Hartwig Amination
For more complex or sterically hindered amines, or when SNAr conditions fail, the Buchwald-Hartwig cross-coupling reaction is a powerful alternative.[3] It offers a broader substrate scope and often proceeds under milder conditions.
The Catalytic Cycle Explained: The reaction proceeds through a well-defined catalytic cycle involving a Palladium(0) species. Understanding this cycle is key to troubleshooting.[4]
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Causality of Key Parameters:
-
Palladium Precatalyst: Modern precatalysts (e.g., G3 or G4 palladacycles) are often preferred over generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[4] They provide more reliable and efficient initiation of the catalytic cycle.
-
Ligand: This is arguably the most critical parameter. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. They promote the crucial reductive elimination step and stabilize the palladium center. The choice of ligand must be tailored to the specific amine and aryl halide substrates.
-
Base: The base's role is to deprotonate the amine after it coordinates to the palladium center. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common, but weaker bases like K₃PO₄ or Cs₂CO₃ are used for base-sensitive substrates.[4]
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 4-aminoquinolines in a practical question-and-answer format.
Q1: My SNAr reaction of 4,7-dichloroquinoline with a primary alkylamine has stalled, giving a low yield. What are the first things I should optimize?
Answer: Low yield in this classic reaction is a common problem. Here is a logical troubleshooting workflow:
Caption: Troubleshooting Workflow for Low Yield SNAr.
-
Increase Temperature: The first and simplest parameter to adjust is temperature. SNAr reactions on heteroaromatic rings have a significant activation energy. Pushing the temperature from 120°C to 150°C or higher can dramatically increase the reaction rate.
-
Solvent Polarity: If temperature isn't enough, switch to a more effective polar aprotic solvent. Solvents like DMSO or NMP excel at stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy. Microwave-assisted synthesis in DMSO has proven highly effective, often reducing reaction times from hours to minutes.[1]
-
Add a Base: While primary amines can act as their own base, the HCl generated during the reaction protonates the starting amine, rendering it non-nucleophilic. Adding a non-nucleophilic tertiary amine like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) can significantly improve yields by scavenging the acid.[1][5]
-
Consider Microwave Irradiation: For a significant acceleration, microwave heating is an excellent choice. Reactions can often be completed in 20-30 minutes at 140-180°C, which can also minimize the formation of degradation byproducts from prolonged heating.[1]
Q2: I have no product formation in my Buchwald-Hartwig amination of a 4-chloroquinoline. Where could the problem lie?
Answer: A complete failure of a Buchwald-Hartwig reaction often points to a fundamental issue with one of the core components.
-
Catalyst Activation: Are you using a precatalyst or generating the active Pd(0) in situ? If using Pd(OAc)₂ or Pd₂(dba)₃, the reduction to Pd(0) may be failing. Ensure your phosphine ligand is not oxidized and is present in sufficient quantity to act as a reductant.[4] The most reliable method is to use an air-stable palladacycle precatalyst which activates upon exposure to the base.[4]
-
Ligand Choice: The ligand is critical. 4-Chloroquinolines are relatively electron-deficient, but the nitrogen can coordinate to the palladium, potentially interfering with the catalytic cycle. A bulky, electron-rich ligand is necessary to facilitate the reductive elimination step. If you are using a simple ligand like PPh₃, it is likely insufficient. Screen a set of specialized biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).
-
Base Strength and Solubility: Is your base strong enough and soluble enough? While K₃PO₄ is a good starting point, some challenging couplings require a stronger base like NaOt-Bu. The physical form of the base also matters; ensure it is a fine powder to maximize surface area, as deprotonation can be a solid-liquid phase process.[4]
-
Aryl Halide Reactivity: While chloroquinolines can be used, the oxidative addition step is often the rate-limiting step. The general reactivity order for oxidative addition is I > Br > OTf > Cl.[4] If possible, switching to a 4-bromoquinoline will significantly facilitate the initial oxidative addition step and may get the reaction to proceed.
Q3: My reaction produces multiple side products, and the final product is difficult to purify. How can I improve the reaction's selectivity and simplify work-up?
Answer: Poor selectivity and purification difficulties often stem from harsh reaction conditions or improper work-up procedures.
-
Lower the Temperature: The simplest solution is often to run the reaction at the lowest temperature that allows for a reasonable reaction rate. This minimizes thermal degradation of starting materials and products.
-
Use a Weaker Base: If you are using a strong base like NaOt-Bu, it may be causing side reactions with other functional groups on your molecule. Switching to a weaker base like Cs₂CO₃ or K₃PO₄ can provide the necessary activity with a much cleaner reaction profile.[4]
-
Work-up Strategy:
-
Quenching: After the reaction, cool the mixture and quench it carefully. Pouring the reaction mixture into water or a saturated ammonium chloride solution can help precipitate the product and neutralize the base.
-
Solvent Extraction: Choose an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for extraction.
-
Aqueous Washes: Perform successive washes to remove inorganic salts and highly polar impurities. A wash with 5% aq. NaHCO₃ can remove acidic byproducts, followed by water and then brine to aid in phase separation.[6]
-
Column Chromatography: If column chromatography is necessary, use a gradient elution. Sometimes adding a small amount of triethylamine (0.1-1%) to the eluent can prevent the product from streaking on silica gel, which is basic in nature.[5]
-
Section 3: Experimental Protocols & Data Tables
Protocol 1: General Procedure for SNAr Synthesis of a 4-Aminoquinoline Derivative
This protocol is a representative example based on common literature procedures.[5][6]
-
Setup: To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 4,7-dichloroquinoline (1.0 eq), the desired amine (1.2-1.5 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or DMSO) to achieve a concentration of approximately 0.2-0.5 M.
-
Reaction: Heat the mixture under a nitrogen atmosphere to 130-150°C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with water (3x) and saturated brine (1x) to remove the high-boiling point solvent. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.
Table 1: Solvent Selection Guide for 4-Aminoquinoline Synthesis
| Solvent | Type | Boiling Point (°C) | Typical Use Case | Considerations |
| DMSO | Polar Aprotic | 189 | Microwave SNAr, reactions requiring high polarity.[1] | Difficult to remove under vacuum; requires thorough aqueous washes. |
| NMP | Polar Aprotic | 202 | High-temperature conventional heating SNAr.[5] | Very high boiling point; difficult to remove. |
| Dioxane | Non-polar Ether | 101 | Gold- and Palladium-catalyzed reactions.[1][3] | Peroxide formation risk; requires anhydrous conditions. |
| Toluene | Non-polar | 111 | Buchwald-Hartwig reactions. | Good for dissolving organic substrates; requires anhydrous conditions. |
| Ethanol | Polar Protic | 78 | Older SNAr procedures; generally less effective.[1] | Can act as a competing nucleophile; generally lower yields.[3] |
Section 4: Advanced & Alternative Methodologies
While SNAr and Buchwald-Hartwig amination are workhorse reactions, other innovative methods exist for constructing the 4-aminoquinoline core, especially for creating diverse substitution patterns not accessible through traditional routes. These include:
-
Palladium-Catalyzed Dehydrogenative Aromatization: This method synthesizes 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones and amines, offering a different strategic approach.[1][3]
-
Gold-Catalyzed Cyclizations: Gold catalysts can enable the synthesis of complex 4-aminoquinolines from components like 2-aminobenzonitriles and aryl-acetylenes.[1][3]
-
Multicomponent Reactions: One-pot reactions involving anilines, acetylenes, and other building blocks can rapidly generate molecular complexity.[3]
These advanced methods often require specialized catalysts and more rigorous optimization but provide access to a wider chemical space for drug discovery programs.
References
- troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
-
Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. Available at: [Link]
- Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central.
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. Available at: [Link]
-
4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. (2016). Available at: [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]
- (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate.
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting low yield in 4-Amino-8-methoxy-2-methylquinoline synthesis"
Technical Support Center: 4-Amino-8-methoxy-2-methylquinoline Synthesis
Guide ID: TSC-QN-4A8M2MQ-01
Introduction
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this synthesis, with a primary focus on addressing and resolving issues of low reaction yield. The synthesis, typically achieved via a Combes reaction or a related acid-catalyzed cyclization, can be sensitive to a variety of experimental parameters.[1][2] This guide explains the causality behind experimental choices to empower you to optimize your reaction outcomes.
Troubleshooting Guide: Low Yield & Purity Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Category 1: Reaction Inefficiency & Low Conversion
Question: My reaction yield is consistently low (<40%), and TLC analysis shows significant amounts of unreacted starting materials (2-amino-3-methoxyaniline and acetylacetone). What are the primary causes?
Answer: Low conversion is a common issue and can typically be traced back to three critical areas: the catalyst, reaction conditions, or the quality of your starting materials.
-
Catalyst Choice and Concentration: The Combes synthesis is an acid-catalyzed reaction.[1][3] The choice and concentration of the acid are paramount.
-
Sulfuric Acid (H₂SO₄): While effective, concentrated sulfuric acid can lead to charring and the formation of tar-like byproducts if the temperature is not carefully controlled, which can trap the product and complicate purification.[4]
-
Polyphosphoric Acid (PPA): PPA is an excellent alternative that often serves as both a catalyst and a dehydrating agent, promoting the final cyclization step with fewer charring issues compared to H₂SO₄.[1]
-
Actionable Advice: If using H₂SO₄, ensure slow, controlled heating. Consider switching to PPA as the catalyst and reaction medium. The reaction rate-determining step is the electrophilic aromatic annulation, which is highly dependent on the acid's ability to promote dehydration.[1][5]
-
-
Reaction Temperature and Time: Insufficient thermal energy or reaction time will prevent the reaction from reaching completion.
-
The initial condensation to form the Schiff base/enamine intermediate occurs at a lower temperature, but the final, rate-determining cyclization and dehydration step requires higher temperatures.[1]
-
Actionable Advice: Monitor your reaction progress using TLC. If the reaction stalls (i.e., the starting material spots on the TLC plate remain intense after several hours), a gradual increase in temperature (e.g., in 10°C increments) may be necessary. Typical conditions for similar syntheses can range from 100°C to 150°C.[6]
-
-
Purity of Starting Materials:
-
2-Amino-3-methoxyaniline: This starting material can be susceptible to oxidation, often indicated by a darkening in color. Oxidized impurities can inhibit the reaction or lead to polymeric side products.
-
Acetylacetone: This β-diketone exists as a keto-enol tautomer. Ensure it is of high purity and free from water, which can hinder the dehydration steps.
-
Actionable Advice: Use freshly purchased or purified starting materials. If your aniline derivative is dark, consider recrystallization or purification by column chromatography before use.
-
Category 2: Product Impurity and Side Reactions
Question: My crude product is a dark, oily substance that is difficult to purify, and my NMR spectrum shows a complex mixture of peaks. What are the likely side reactions?
Answer: The formation of a dark, impure oil suggests significant side reactions are occurring. In acid-catalyzed quinoline syntheses, several competing pathways can reduce the yield and purity of the desired product.
-
Polymerization and Tar Formation: Harsh acidic conditions and high temperatures can cause the aniline starting material and reaction intermediates to polymerize, resulting in intractable tars.[4][7] This is especially prevalent in Skraup-type syntheses but can also occur in the Combes reaction under overly aggressive conditions.[4]
-
Mitigation Strategy: Use the mildest effective acid catalyst (PPA is often a good choice) and avoid excessive temperatures. Slow, controlled addition of reagents and maintaining a homogenous reaction mixture with efficient stirring can help dissipate heat and minimize localized hotspots that lead to charring.[4]
-
-
Formation of Regioisomers: While the substitution pattern of 2-amino-3-methoxyaniline strongly directs the cyclization to form the desired 8-methoxy product, improper reaction conditions could potentially lead to minor isomeric impurities, although this is less common for this specific substrate. In syntheses with less-defined aniline substitution, regioselectivity is a major challenge.[4][6]
-
Incomplete Cyclization/Dehydration: If the reaction is not driven to completion, the Schiff base or enamine intermediate may persist in the crude product.[1] These intermediates are generally less stable and can contribute to the complexity of the crude mixture.
Category 3: Workup and Purification Challenges
Question: I believe my reaction worked, but I am losing most of my product during the aqueous workup and recrystallization. How can I improve my isolation procedure?
Answer: Aminoquinolines have specific chemical properties that require a tailored approach to workup and purification.[8]
-
Basicity of the Product: The 4-amino group makes the final product basic.[8] During the workup, after quenching the acidic reaction mixture, it is crucial to carefully adjust the pH.
-
Workup Protocol:
-
Cool the reaction mixture and cautiously quench it by pouring it over crushed ice.
-
Slowly neutralize the mixture with a strong base (e.g., NaOH or KOH solution) until it is strongly basic (pH > 10). This ensures the aminoquinoline is in its free base form and is less soluble in water.
-
Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
-
Purification of an Oily Crude Product: Impurities often prevent the product from crystallizing.
-
Column Chromatography: If the crude product is an oil, purification via column chromatography is the recommended first step. Due to the basicity of aminoquinolines, they can streak or irreversibly bind to standard silica gel.[8]
-
Pro Tip: Deactivate the silica gel by using a mobile phase containing a small amount of a basic modifier, such as triethylamine (~1-2%). A typical eluent system would be a gradient of ethyl acetate in hexanes with 1% triethylamine.
-
-
Recrystallization: Once the product is purified by chromatography, recrystallization can be attempted to obtain highly pure, crystalline material.
-
Solvent Selection: Common solvent systems for recrystallizing aminoquinolines include ethanol, ethanol/water mixtures, or hexane/ethyl acetate. The ideal solvent will dissolve the compound when hot but result in low solubility when cold.
-
-
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient catalysis or heat | Switch to PPA catalyst; incrementally increase reaction temperature while monitoring via TLC. |
| Tar/Polymer Formation | Acid too harsh; temperature too high | Use PPA instead of H₂SO₄; ensure gradual heating and efficient stirring.[4] |
| Oily Crude Product | High level of impurities | Purify by column chromatography on silica gel treated with ~1% triethylamine before attempting recrystallization. |
| Poor Recovery After Workup | Product remains protonated and water-soluble | Ensure the aqueous layer is made strongly basic (pH > 10) before extraction. |
Experimental Workflow & Visualization
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for troubleshooting low-yield issues in your synthesis.
Caption: A decision tree for troubleshooting low yield.
Simplified Combes Reaction Mechanism
This diagram illustrates the key steps in the formation of the quinoline ring system.
Caption: Simplified mechanism of the Combes synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use a different β-diketone instead of acetylacetone? A1: Yes, the Combes synthesis is versatile and allows for different β-dicarbonyl compounds.[2][3] Using a different diketone will change the substituents at the 2- and 4-positions of the quinoline ring. For example, using benzoylacetone would result in a 2-phenyl-4-methyl substituted quinoline.
Q2: Is this reaction sensitive to air or moisture? A2: The acid-catalyzed condensation and cyclization steps are primarily sensitive to excess water, as it can inhibit the necessary dehydration steps. While not strictly an "air-free" reaction, it is good practice to use anhydrous solvents and protect the reaction from atmospheric moisture, especially if using a water-sensitive catalyst like PPA. The aniline starting material can be sensitive to air (oxidation).[8]
Q3: What analytical techniques are best for monitoring the reaction and characterizing the product? A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase like 50:50 ethyl acetate/hexanes. The product will be a new, typically more polar spot than the starting diketone and less polar than the aniline.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure and assessing purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.
-
Q4: My synthesis involves reducing 8-methoxy-2-methyl-4-nitroquinoline. What are the common pitfalls there? A4: If you are using a two-step route involving the reduction of a nitro group, the primary challenge is achieving complete reduction without affecting other functional groups.
-
Common Reducing Agents: Tin(II) chloride (SnCl₂) in ethanol or hydrochloric acid, or catalytic hydrogenation (e.g., H₂ over Pd/C) are common methods.
-
Potential Issues: Incomplete reduction can leave nitro or intermediate nitroso/hydroxylamine species in your product. Over-reduction under harsh conditions could potentially affect the quinoline ring itself, though this is less common. The workup for SnCl₂ reductions requires careful pH adjustment to remove tin salts.
References
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives.
- Madrid, P. B., et al. (2005). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.
- MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
- BenchChem. (n.d.). Optimizing solvent and base conditions for quinoline synthesis.
-
Journal of Medicinal Chemistry. (1980). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Retrieved from [Link]
-
Frontiers in Chemistry. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
- Journal of Molecular Catalysis A: Chemical. (2000).
-
ResearchGate. (n.d.). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
SpringerLink. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
Sources
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 4-Amino-8-methoxy-2-methylquinoline
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and evaluating the stability of 4-Amino-8-methoxy-2-methylquinoline. While specific experimental stability data for this compound is limited in publicly available literature, this guide synthesizes established principles from structurally similar quinoline derivatives to offer predictive insights and robust methodologies for your own experimental design. We will explore potential degradation pathways, provide detailed protocols for stability testing, and offer troubleshooting solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in solution?
A1: Based on the general chemistry of amino- and methoxy-substituted quinolines, the primary factors influencing stability are expected to be pH, exposure to light (photostability), temperature, and the presence of oxidizing agents. The amino group can be susceptible to oxidation and pH-dependent reactions, while the methoxy group is generally more stable but can be cleaved under harsh acidic conditions.
Q2: In which types of solvents is this compound likely to be most stable?
A2: Generally, aprotic solvents or buffered aqueous solutions at a neutral to slightly acidic pH are likely to offer the best stability. The stability in protic solvents like alcohols may vary, and it is crucial to conduct solvent-specific stability studies. For long-term storage of solutions, consider frozen conditions in a suitable aprotic solvent like DMSO or DMF, though freeze-thaw stability should be assessed.
Q3: What are the potential degradation pathways for this compound?
A3: While specific pathways for this molecule are not documented, we can hypothesize based on related structures.[1] Degradation may be initiated by:
-
Oxidation: The amino group is a primary site for oxidation, which could lead to the formation of nitroso, nitro, or dimeric impurities. The quinoline ring itself can also undergo oxidation.
-
Hydrolysis: Under strongly acidic or basic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group. The amino group is generally stable to hydrolysis.
-
Photodegradation: Quinoline derivatives can be light-sensitive. Exposure to UV or visible light may induce complex degradation pathways, including oxidation and polymerization.
Q4: What analytical techniques are most suitable for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[2] This method should be capable of separating the intact parent compound from all potential degradation products.[2] Development of such a method typically involves exposing the compound to forced degradation conditions (see Protocol 1). For the identification of degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility in aqueous buffers for stability studies. | The quinoline core is largely hydrophobic. | Prepare a concentrated stock solution in an organic solvent such as DMSO or methanol and dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its impact on stability. |
| Inconsistent results in photostability studies. | Uneven exposure of samples to the light source or contribution from thermal degradation. | Use a validated photostability chamber with a turntable for uniform light exposure. Always run a "dark control" sample wrapped in aluminum foil alongside the exposed sample to differentiate between photolytic and thermal degradation.[2] |
| Multiple degradation peaks are observed in the chromatogram, but their identities are unknown. | Forced degradation has generated several byproducts. | Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products. This information is crucial for proposing potential structures and understanding the degradation pathway.[2] |
| The peak shape of the parent compound is poor (e.g., tailing) in HPLC analysis. | Secondary interactions between the basic amino group and residual silanols on the HPLC column stationary phase. | Adjust the pH of the mobile phase to be more acidic (e.g., pH 3-5) to ensure the amine is protonated. Alternatively, add a competing amine like triethylamine (0.1%) to the mobile phase to block active silanol sites.[2] |
| No degradation is observed under initial stress conditions. | The compound is highly stable under the tested conditions. | To ensure the analytical method is truly stability-indicating, it is necessary to induce some degradation (aim for 5-20%).[2] Gradually increase the severity of the stressor, for example, by increasing the temperature, extending the exposure time, or using a higher concentration of acid, base, or oxidizing agent.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 7 days.[2]
-
Photolytic Degradation: Expose the solid compound to light in a photostability chamber.
3. Sample Analysis:
-
At specified time points (e.g., 2, 8, 24 hours for solutions), withdraw an aliquot.
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a developed HPLC method, assessing for the appearance of new peaks and the decrease in the area of the parent peak.
Workflow for Stability Assessment
Sources
Technical Support Center: Preventing Degradation of 4-Amino-8-methoxy-2-methylquinoline in Solution
Welcome to the technical support center for 4-Amino-8-methoxy-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.
Introduction: The Stability Challenges of a Substituted Quinoline
This compound is a versatile quinoline derivative with applications in medicinal chemistry and drug discovery.[1][2] However, like many quinoline compounds, it is susceptible to degradation in solution, which can lead to inconsistent experimental outcomes and compromised data integrity. The primary degradation pathways for quinoline derivatives include oxidation, photodegradation, hydrolysis, and thermal degradation.[3] The electron-donating amino and methoxy groups on the this compound ring system may increase its susceptibility to oxidative degradation compared to unsubstituted quinoline.[3]
This guide will provide you with the knowledge and tools to mitigate these degradation risks, ensuring the reliability and reproducibility of your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: My solution of this compound is changing color (e.g., turning yellow or brown). What is happening?
Answer: Discoloration of quinoline compound solutions is a common indicator of degradation.[4] This is often a result of oxidation or photodegradation, leading to the formation of colored byproducts. The quinoline ring system is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or exposure to certain metal ions.[3] Additionally, exposure to light, particularly UV radiation, can induce photodegradation.[3]
Immediate Actions:
-
Protect from Light: Immediately wrap your sample container in aluminum foil or use an amber-colored vial to prevent further photodegradation.
-
Inert Atmosphere: If possible, sparge your solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution to remove dissolved oxygen. Store the solution under an inert atmosphere.
-
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Older solvents, especially ethers and tetrahydrofuran (THF), can form peroxides that will accelerate oxidation.
Issue 2: I am observing a loss of potency or inconsistent results in my biological assays. Could this be a stability issue?
Answer: Yes, inconsistent results and a decrease in the expected biological activity are classic signs of compound degradation. The degradation of this compound means there is a lower concentration of the active parent compound in your solution, leading to variability in your experimental data.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent assay results.
Recommended Actions:
-
Prepare Fresh Solutions: For sensitive experiments, it is always best practice to prepare fresh solutions of this compound immediately before use.
-
Stability-Indicating HPLC Method: Develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of your stock solutions over time. This method should be able to separate the parent compound from any potential degradation products.[5]
Issue 3: What are the optimal storage conditions for solutions of this compound?
Answer: The optimal storage conditions are designed to minimize exposure to factors that promote degradation: light, oxygen, and elevated temperatures.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C (for long-term storage) | Reduces the rate of chemical reactions, including degradation. |
| Light Exposure | Store in amber vials or wrap in aluminum foil | Prevents photodegradation.[3] |
| Atmosphere | Store under an inert gas (argon or nitrogen) | Minimizes oxidation by atmospheric oxygen.[3] |
| Solvent | Use high-purity, anhydrous solvents | Prevents hydrolysis and reactions with solvent impurities.[6] |
| pH | Neutral pH (around 7) is generally preferred | Quinoline stability is pH-dependent; acidic or basic conditions can accelerate degradation.[4][7] |
Issue 4: How does pH affect the stability of this compound in aqueous solutions?
Recommendations:
-
Buffer Selection: When preparing aqueous solutions for biological assays, use a buffer system that maintains a pH between 6.0 and 8.0.
-
Avoid Extreme pH: Avoid dissolving or storing the compound in strongly acidic or basic solutions unless required for a specific experimental step. If extreme pH is necessary, minimize the exposure time.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of quinoline derivatives, the primary degradation pathways are expected to be:
-
Oxidation: The electron-rich quinoline ring, further activated by the amino and methoxy groups, is susceptible to oxidation.[3]
-
Photodegradation: Exposure to UV and visible light can lead to the formation of degradation products.[3][8]
-
Hydrolysis: While the core structure is not readily hydrolyzed, extreme pH conditions could potentially affect the substituents.
-
Thermal Degradation: Elevated temperatures can accelerate all degradation reactions.[3]
Caption: Primary degradation pathways for this compound.
Q2: Which solvents should I use to prepare stock solutions?
A2: For long-term storage, it is advisable to prepare stock solutions in high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[6] These solvents are less likely to participate in degradation reactions compared to protic solvents like alcohols or water. When preparing working solutions in aqueous buffers, it is best to make fresh dilutions from the stock solution for each experiment.
Q3: How can I detect and identify the degradation products of this compound?
A3: The most effective analytical technique for detecting and identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
HPLC with a UV detector can be used to separate the degradation products from the parent compound and quantify the extent of degradation.
-
Mass Spectrometry (MS) coupled with HPLC provides the mass-to-charge ratio (m/z) of the degradation products, which is crucial for determining their molecular weight and proposing potential structures.[5] Further structural elucidation may require techniques like Nuclear Magnetic Resonance (NMR) spectroscopy after isolation of the impurities.[5]
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol outlines the best practices for preparing a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
High-purity, anhydrous DMSO
-
Inert gas (argon or nitrogen)
-
Amber glass vial with a screw cap and PTFE septum
-
Analytical balance
Procedure:
-
Weigh the desired amount of this compound in a clean, dry amber glass vial.
-
Purge the vial with a gentle stream of inert gas for 1-2 minutes.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Seal the vial tightly with the screw cap.
-
Gently swirl or vortex the vial until the compound is completely dissolved.
-
For long-term storage, flush the headspace of the vial with inert gas before final sealing.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment using HPLC
This protocol provides a general framework for assessing the stability of your this compound solution.
Objective: To determine the percentage of the parent compound remaining after storage under specific conditions.
Procedure:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Immediately after preparation (T=0), dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system.
-
Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, with or without light protection).
-
At specified time points (e.g., 24 hours, 48 hours, 1 week), withdraw an aliquot of the stored solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.
-
Calculate the percentage of the parent compound remaining at each time point by comparing the peak area of the parent compound to the peak area at T=0.
Data Analysis: The percentage of remaining compound can be calculated as:
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
A significant decrease in the percentage remaining and the appearance of new peaks indicate degradation.
References
-
Gao, H., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC - NIH. Retrieved from [Link]
-
Witschel, M., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. Retrieved from [Link]
-
Carradori, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. NIH. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Retrieved from [Link]
-
Turesky, R. J., et al. (2002). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Photodegradation of quinoline in water. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of 4-Amino-8-methoxy-2-methylquinoline (QM-X) in Assays
Introduction
Welcome to the technical support guide for 4-Amino-8-methoxy-2-methylquinoline, hereafter referred to as QM-X. As a potent small molecule inhibitor, QM-X is designed for high-affinity interaction with its primary target. However, like all small molecules, it possesses the potential for "off-target" interactions—binding to and modulating proteins other than the intended target.[1][2][3] These off-target effects can lead to ambiguous data, unexpected phenotypes, and misinterpretation of experimental results.[3][4]
This guide is designed for researchers, scientists, and drug development professionals to proactively identify, validate, and mitigate potential off-target effects of QM-X. Our goal is to ensure the integrity and reproducibility of your data by providing a framework for rigorous compound validation.
Frequently Asked Questions (FAQs)
Q1: What are "off-target" effects and why are they a concern?
Q2: My biochemical (in vitro) assay results with QM-X are potent, but the cellular assay results are much weaker. Why?
A2: This is a common discrepancy. Several factors can cause a potent biochemical inhibitor to show weaker activity in a cellular context:
-
Poor Cell Permeability: QM-X may not efficiently cross the cell membrane to reach its intracellular target.[7][8]
-
High Cellular ATP Concentration: Most kinase inhibitors compete with ATP. The high physiological concentration of ATP inside a cell (1-10 mM) can outcompete the inhibitor, leading to a significant drop in apparent potency compared to a biochemical assay run at a low ATP concentration.[9][10]
-
Compound Efflux: Cells can actively pump the compound out via efflux pumps (e.g., P-glycoprotein).
-
Metabolism: The compound may be rapidly metabolized and inactivated by cellular enzymes.
Conversely, if cellular potency is much higher than biochemical potency, it may suggest that QM-X is inhibiting multiple targets that act synergistically within a pathway, or that it is accumulating in specific cellular compartments.[10]
Q3: What is the difference between inhibitor potency and selectivity?
A3:
-
Potency refers to the concentration of an inhibitor required to produce a specific level of inhibition (e.g., IC50) against a single target. It answers the question, "How much of the drug is needed?"
-
Selectivity refers to the degree to which an inhibitor binds to its intended target versus other proteins.[11] A highly selective inhibitor will have a much greater potency for its primary target than for any other protein. It answers the question, "How specific is the drug?" An inhibitor can be highly potent but not very selective, meaning it powerfully inhibits many targets.[1]
Troubleshooting Guide: Diagnosing and Mitigating Off-Target Effects
This section provides a problem-oriented approach to identifying and resolving issues related to the specificity of QM-X.
Problem 1: I observe a cellular phenotype (e.g., apoptosis, cell cycle arrest), but I'm not sure if it's due to my primary target or an off-target.
Solution: A tiered validation approach is necessary to link target engagement with the cellular phenotype.
This workflow helps systematically dissect whether the observed cellular effect is a direct consequence of inhibiting the intended target.
Detailed Steps:
-
Confirm Target Engagement: First, prove that QM-X physically interacts with its intended target in the cellular environment at the concentrations where you observe the phenotype.
-
Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement by measuring changes in the thermal stability of a protein when a ligand is bound.[12][13][14][15] Ligand binding typically stabilizes the protein, resulting in a higher melting temperature.[11][13]
-
Western Blotting: If your target is a kinase, measure the phosphorylation status of a known, direct downstream substrate.[16] A dose-dependent decrease in substrate phosphorylation after QM-X treatment provides strong evidence of target inhibition in a cellular context.[16]
-
-
Genetic Correlation: Use genetic tools like CRISPR or siRNA to reduce the expression of the target protein. If inhibiting the target with QM-X is truly responsible for the phenotype, then genetically removing the target should produce the same or a very similar phenotype.[4] If the phenotypes differ, it strongly suggests off-target effects are at play.[4]
-
Rescue Experiments: This is a gold-standard validation method. Introduce a version of the target protein that has been mutated to be resistant to QM-X binding. If the cells expressing this resistant mutant are no longer affected by QM-X treatment, it provides definitive proof that the phenotype is caused by on-target inhibition.
Problem 2: My results are unexpected, and I suspect QM-X is hitting other kinases. How can I identify these unknown off-targets?
Solution: Perform a broad selectivity profile using a commercial kinase panel.
It is crucial to screen QM-X against a large panel of kinases to understand its selectivity profile.[17] This proactive step can prevent misinterpretation of data and reveal potential polypharmacology that might be beneficial or detrimental.[9][18]
Recommended Kinase Profiling Strategies
| Panel Type | Number of Kinases | Recommended Use Case | Key Information Gained | Providers (Examples) |
| Mini Panel | ~50-100 | Initial SAR studies; cost-effective early screen. | Preliminary selectivity against major kinase families. | Reaction Biology, Pharmaron[9][19] |
| Wild-Type Panel | ~350-400 | Gold-standard for lead compounds; comprehensive selectivity. | Broad kinome-wide selectivity against non-mutant kinases. | Reaction Biology, AssayQuant, Creative Bioarray[6][9][20] |
| Full Kinome Panel | >500 (incl. mutants) | Pre-clinical candidates; understanding resistance mechanisms. | Most comprehensive view of selectivity, including against clinically relevant mutant kinases. | Pharmaron, Creative Bioarray[6][19] |
Workflow for Off-Target Identification and Validation:
-
Initial Screen: Screen QM-X at a single, relatively high concentration (e.g., 1 or 10 µM) against a broad kinase panel. This provides a global view of its interaction space.[16][21]
-
Confirm Hits: For any kinases that show significant inhibition in the primary screen, perform follow-up dose-response experiments to determine the precise IC50 value.[16][21] This quantifies the potency of QM-X against each potential off-target.
-
Validate in a Cellular Context: The most critical step is to confirm that the off-target interactions identified in biochemical assays also occur in living cells. Use CETSA or Western blotting to verify engagement for the most potent off-targets.[22]
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol allows for the assessment of QM-X target engagement in intact cells.[12][13]
Objective: To determine if QM-X binding stabilizes its target protein against heat-induced denaturation.
Methodology:
-
Cell Treatment: Culture your cell line of interest to ~80% confluency. Treat cells with either vehicle (DMSO) or varying concentrations of QM-X for a specified time (e.g., 1-2 hours).
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[13]
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of the target protein remaining in the supernatant by Western Blot using a specific antibody.
-
Data Interpretation: Plot the band intensity for your target protein against the temperature for both vehicle- and QM-X-treated samples. A shift of the melting curve to the right for QM-X-treated samples indicates target stabilization and therefore, engagement.[14]
Protocol 2: Control Experiments for Cellular Assays
To ensure observed effects are specific to QM-X's mechanism and not an artifact, always include proper controls.
Objective: To rule out non-specific effects and build confidence in the specificity of QM-X.
Key Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve QM-X. This is the baseline for comparing effects.[8]
-
Structurally Similar Inactive Compound (Negative Control): If available, use a close structural analog of QM-X that is known to be inactive against the primary target. This control helps confirm that the observed phenotype is due to the specific pharmacophore of QM-X and not some general property of the chemical scaffold.[8]
-
Known Active Compound (Positive Control): Use a well-characterized, selective inhibitor of the same target. This validates that the signaling pathway is responsive in your cell system and that your assay is working as expected.[8][17]
References
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
-
Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
-
O'Rourke, S. M., et al. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]
-
Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
- Creative Biogene. (n.d.). Kinase Screening & Profiling with Cellular Assays.
- Pharmaron. (n.d.). Kinase Panel Profiling.
- BenchChem. (2025). Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.
- WuXi AppTec. (n.d.). Kinase Screening & Profiling Service.
-
Klaeger, S., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. Available at: [Link]
- Creative Bioarray. (n.d.). Kinase Screening and Profiling Services.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Cornella, M., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules. Available at: [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]
-
Johnson, C. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
de la Fuente, A., et al. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences. Available at: [Link]
-
Takeda, H., et al. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Kinase Assays.
-
Iovine, C., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
- Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Pär Nordlund Lab. (n.d.). CETSA.
- BenchChem. (2025). Technical Support Center: Minimizing Off-Target Effects of Quinazoline Kinase Inhibitors.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
-
Zhang, J., et al. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Journal of Chemical Engineering & Process Technology. Available at: [Link]
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
-
Inglese, J., et al. (2009). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies. Available at: [Link]
-
Klaeger, S., et al. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology. Available at: [Link]
- Assay Genie. (2024). Advantages of Small Molecule Inhibitors in Therapeutic Interventions.
-
Zhang, J., et al. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Journal of Chemical Engineering & Process Technology. Available at: [Link]
-
Witulski, B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Kinase Screening & Profiling with Cellular Assays - Creative Biogene [creative-biogene.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. CETSA [cetsa.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. kinaselogistics.com [kinaselogistics.com]
- 19. pharmaron.com [pharmaron.com]
- 20. assayquant.com [assayquant.com]
- 21. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Amino-8-methoxy-2-methylquinoline
Welcome to the Technical Support Center for the purification of 4-Amino-8-methoxy-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering challenges in achieving the desired purity. As a Senior Application Scientist, I have compiled this resource to provide not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the inherent properties of this compound that influence its behavior during purification.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₁₁H₁₂N₂O | Provides the elemental composition. |
| Molecular Weight | 188.23 g/mol [1] | Useful for mass spectrometry and calculating molar equivalents. |
| Appearance | Likely a solid at room temperature. | Dictates the choice between recrystallization and other techniques. |
| Melting Point | 235-236 °C (decomposes)[1] | A sharp melting point is an indicator of purity. Decomposition suggests thermal instability. |
| Basicity | The 4-amino group and the quinoline nitrogen are basic.[2] | This property is central to employing acid-base extraction techniques for purification.[3][4] |
| Solubility | Limited data available. Likely soluble in polar organic solvents. | Crucial for selecting appropriate solvents for recrystallization and chromatography. |
| Stability | Aromatic amines can be susceptible to oxidation.[5] | Care must be taken to avoid degradation during purification, potentially requiring an inert atmosphere. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the purification of this compound in a question-and-answer format.
Common Impurities and Their Origins
Question: I have synthesized this compound, and my crude product shows multiple spots on TLC. What are the likely impurities?
Answer: The impurity profile will largely depend on the synthetic route employed. A common and efficient method for the synthesis of substituted quinolines is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][7][8]
Based on this, you can anticipate the following types of impurities:
-
Unreacted Starting Materials: Residual 2-amino-3-methoxybenzaldehyde (or a related ketone) and the methylene-containing reactant.
-
Side-Reaction Products:
-
Self-condensation products of the ketone or aldehyde starting material.
-
Isomeric Products: If an unsymmetrical ketone is used, regioisomers can form.[9]
-
Over-alkylation or other side reactions involving the amino group.
-
-
Degradation Products: Aromatic amines can be prone to oxidation, leading to colored impurities.[5]
The following diagram illustrates a potential decision-making workflow for identifying and addressing these impurities.
Caption: Decision workflow for impurity analysis and purification strategy selection.
Purification Strategy: Acid-Base Extraction
Question: My crude product is a dark, oily residue. How can I perform an initial cleanup?
Answer: For a basic compound like this compound, an acid-base extraction is an excellent first-pass purification technique to separate it from neutral and acidic impurities.[3][4]
Principle: The basic amino group can be protonated by an acid to form a water-soluble salt. This allows for the transfer of the desired compound from an organic solvent to an aqueous layer, leaving non-basic impurities behind in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. Repeat the extraction 2-3 times. The protonated this compound will move into the aqueous layer.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded or processed further if it contains other compounds of interest.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 1M sodium hydroxide, with stirring until the solution is basic (pH > 10). The free amine will precipitate or form an oil.
-
Back-Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., DCM or ethyl acetate). Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Purification Strategy: Recrystallization
Question: After acid-base extraction, my product is a solid but still shows minor impurities on TLC. How can I further purify it?
Answer: Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Solvent Selection:
Finding the ideal recrystallization solvent is often an empirical process. Based on the structure of this compound, here are some suggested starting points:
| Solvent/Solvent System | Rationale |
| Ethanol or Methanol | The polar nature of the amino and methoxy groups suggests good solubility in alcohols. |
| Ethyl Acetate/Hexane | A common solvent system for compounds of intermediate polarity. |
| Toluene | Aromatic compounds often show good solubility in hot toluene. |
| Acetonitrile | A polar aprotic solvent that can be effective for a range of compounds. |
Experimental Protocol: Recrystallization
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude solid until it completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Purification Strategy: Column Chromatography
Question: My product is contaminated with impurities of similar polarity, and recrystallization is not effective. What are the recommended conditions for column chromatography?
Answer: Column chromatography is a highly effective method for separating compounds with similar polarities. For this compound, a normal-phase silica gel column is a good starting point.
Challenges with Amines on Silica Gel:
The basic nature of the amino group can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This can result in:
-
Peak Tailing: Leading to poor separation and cross-contamination of fractions.
-
Irreversible Adsorption: Resulting in low product recovery.
Troubleshooting Strategies:
To mitigate these issues, it is often necessary to add a small amount of a basic modifier to the mobile phase.
Recommended Starting Conditions for Column Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for normal-phase chromatography. |
| Mobile Phase | A gradient of ethyl acetate in hexanes is a good starting point. For more polar impurities, a dichloromethane/methanol system may be necessary.[8] | Allows for the elution of compounds with a range of polarities. |
| Basic Modifier | Add 0.1-1% triethylamine or ammonia in methanol to the mobile phase. | Neutralizes the acidic sites on the silica gel, improving peak shape and recovery of the basic product. |
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorbing the sample onto a small amount of silica gel ("dry loading") can often improve resolution.
-
Elution: Start with a low polarity mobile phase and gradually increase the polarity to elute the compounds.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
The following diagram illustrates the general workflow for column chromatography.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"troubleshooting inconsistent results in 4-Amino-8-methoxy-2-methylquinoline experiments"
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Amino-8-methoxy-2-methylquinoline. This resource is designed to provide expert insights and practical solutions to overcome common challenges and inconsistencies encountered during experiments with this versatile quinoline derivative. Our goal is to ensure the reliability and reproducibility of your results by explaining the causality behind experimental choices and providing self-validating protocols.
Introduction
This compound is a key heterocyclic compound with significant potential in pharmaceutical development, serving as an intermediate in the synthesis of various therapeutic agents.[1] Its unique structure, featuring amino, methoxy, and methyl groups on the quinoline core, offers a rich scaffold for medicinal chemistry explorations.[2][3] However, the interplay of these functional groups can also present specific challenges during synthesis, purification, and various experimental applications, leading to inconsistent outcomes. This guide will address these issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Purification
Question 1: My synthesis of this compound results in a low yield and significant tar formation. What are the likely causes and how can I mitigate this?
Answer: Low yields and tarring are common issues in quinoline synthesis, often stemming from the harsh conditions of classical methods like the Skraup or Doebner-von Miller reactions.[4] The primary causes are typically polymerization and side reactions promoted by strong acids and high temperatures.
Causality and Mitigation Strategies:
-
Reaction Vigor: The Skraup synthesis, a potential route for related structures, is notoriously exothermic.[4][5] This can lead to localized hotspots and degradation of starting materials and products.
-
Polymerization: α,β-unsaturated aldehydes or ketones, which can be intermediates in Doebner-von Miller type syntheses, are prone to polymerization under strongly acidic conditions.[4]
-
Solution: Consider a biphasic reaction medium to sequester the carbonyl compound, or employ a slow-addition strategy to maintain a low concentration of the polymerizable intermediate.[4]
-
-
Oxidation: The amino group in your starting materials or product can be susceptible to oxidation under the reaction conditions.
-
Solution: While an oxidizing agent is often required, its concentration and the reaction temperature should be carefully optimized to favor the desired cyclization over degradation.
-
Recommended Starting Point for Synthesis: A common and effective route involves the synthesis of a 4-chloro-8-methoxy-2-methylquinoline intermediate, followed by a nucleophilic aromatic substitution (SNAr) with an amino source.[6][7] This approach often provides cleaner reactions and higher yields.
Question 2: I'm struggling with the purification of crude this compound. What are the best practices?
Answer: The purification of aminoquinolines can be challenging due to their basicity and potential for multiple protonation states, which can affect their solubility and chromatographic behavior.
Purification Workflow:
Initial Work-up:
-
After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base such as aqueous ammonia or sodium bicarbonate to precipitate the crude product.[8]
Purification Techniques:
| Technique | Recommended Solvents/Conditions | Key Considerations |
| Column Chromatography | Dichloromethane/Methanol or Ethyl Acetate/Hexane gradients.[8] A small amount of triethylamine (0.1-1%) can be added to the eluent to suppress tailing of the basic product on silica gel. | The choice of solvent system will depend on the polarity of the impurities. Start with a less polar system and gradually increase the polarity. |
| Recrystallization | Ethanol, isopropanol, or mixtures of ethyl acetate and hexane are good starting points.[8] | The choice of solvent is critical. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. |
Analytical Characterization
Question 3: The ¹H NMR spectrum of my purified this compound shows broad peaks for the aromatic protons and the amine protons. How can I improve the resolution?
Answer: Peak broadening in the NMR spectrum of quinoline derivatives can arise from several factors, including intermediate exchange phenomena, the presence of paramagnetic impurities, and intermolecular interactions.
Troubleshooting NMR Spectra:
-
Proton Exchange: The amine (-NH₂) protons can exchange with residual water in the NMR solvent, leading to a broad signal.
-
Solution: A D₂O shake can be performed to confirm the amine protons by their disappearance from the spectrum. To sharpen the aromatic signals, ensure your NMR solvent is anhydrous.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or reagents can cause significant line broadening.
-
Solution: Treat a solution of your compound with a metal scavenger resin or pass it through a short plug of silica gel or activated carbon before re-analyzing.
-
-
Concentration-Dependent Effects: Quinolines are known to exhibit concentration-dependent chemical shifts and peak broadening due to π-π stacking and dipole-dipole interactions between molecules in solution.[9][10]
Question 4: I observe unexpected signals in the NMR spectrum of my sample, even after purification. What could be the source of these artifacts?
Answer: Unexpected signals can be due to residual solvents, side products, or degradation of the compound.
Identifying Contaminants:
-
Residual Solvents: Compare the chemical shifts of the unknown peaks with tables of common NMR solvent impurities.
-
Side Products: Consider the possibility of regioisomers if your synthesis could lead to multiple products. The electronic effects of the substituents (-NH₂, -OCH₃, -CH₃) will influence the chemical shifts of the quinoline core protons and carbons in a predictable manner.[9]
-
Degradation: Aminoquinolines can be sensitive to light and air, potentially leading to oxidation or other forms of degradation.[11]
-
Solution: Store the purified compound under an inert atmosphere (nitrogen or argon) and protect it from light.[12] Re-purify if necessary and re-analyze promptly.
-
Experimental Applications & Stability
Question 5: My experimental results using this compound are inconsistent from one day to the next. Could the compound be degrading in solution?
Answer: Yes, the stability of your compound in solution is a critical factor for reproducibility. The amino and methoxy groups can influence its reactivity and stability.
Factors Affecting Stability in Solution:
-
pH: The amino group is basic and its protonation state will depend on the pH of the medium. This can affect the compound's solubility, reactivity, and interaction with biological targets. Ensure your buffer system is robust and the pH is consistent across experiments.
-
Oxidation: The electron-rich aromatic system, particularly with the amino substituent, can be susceptible to oxidation, which may be accelerated by light or the presence of certain metal ions.[11]
-
Solution: Prepare solutions fresh for each experiment. If stock solutions are necessary, store them at low temperatures (-20°C or -80°C), protected from light, and consider sparging the solvent with an inert gas to remove dissolved oxygen.
-
-
Solvent Choice: The choice of solvent can impact the stability and solubility of your compound. For biological assays, DMSO is a common choice for stock solutions, but its final concentration in the assay medium should be kept low and consistent.
Experimental Workflow for Ensuring Consistency:
Caption: A logical workflow to ensure consistent experimental results.
Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Nucleophilic Aromatic Substitution
This two-step protocol is adapted from general principles of quinoline synthesis and nucleophilic aromatic substitution.[6][7][8]
Step 1: Synthesis of 4-Chloro-8-methoxy-2-methylquinoline
-
Synthesize 4-hydroxy-8-methoxy-2-methylquinoline from 2-methoxyaniline and ethyl acetoacetate using a method analogous to the Conrad-Limpach-Knorr synthesis.[8]
-
Carefully add the synthesized 4-hydroxy-8-methoxy-2-methylquinoline (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents).
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with aqueous ammonia or sodium bicarbonate to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to yield 4-chloro-8-methoxy-2-methylquinoline.
Step 2: Amination of 4-Chloro-8-methoxy-2-methylquinoline
-
Dissolve 4-chloro-8-methoxy-2-methylquinoline (1 equivalent) in a suitable alcohol (e.g., ethanol or 2-propanol).
-
Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the alcohol.
-
Heat the mixture in a sealed pressure vessel at 120-150 °C for 12-24 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain this compound.
Protocol 2: Quality Control by ¹H NMR
-
Prepare a ~5-10 mg/mL solution of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
If peak broadening is observed, prepare a more dilute sample (~1-2 mg/mL) and re-acquire the spectrum to check for concentration effects.[9][10]
-
To identify exchangeable protons (e.g., -NH₂), add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signal for the exchangeable protons should diminish or disappear.
References
- LaMontagne, M. P., & Markovac, A. (1978). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 21(9), 958–961.
-
ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic. Retrieved from [Link]
- Sáez, J. A., et al. (1993). SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. HETEROCYCLES, 36(10), 2273-2280.
- Grivas, S., & Olsson, K. (1985). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Acta Chemica Scandinavica, 39b, 31-36.
- Schulze, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5555.
- Elderfield, R. C. (1952). U.S. Patent No. 2,604,474. Washington, DC: U.S.
- Ramírez-Prada, J., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1389791.
- National Center for Biotechnology Information. (n.d.). 8-((4-AMINO-1-METHYL-BUTYL)AMINO)-2-METHOXY-4-METHYL-QUINOLINE-5,6-DIONE.
- Ling, I. N., et al. (2021).
- Poggetto, G. D., et al. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 57(10), 746-761.
- Williamson, R. T. (2009). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives (Publication No. 1466821) [Master's thesis, University of North Carolina Wilmington]. UNCW Institutional Repository.
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
- Roepe, P. D., et al. (2007). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.
- El-Dean, A. M. K., et al. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 3(4), 86-93.
-
ResearchGate. (n.d.). Some Reactions of 2- and 4-substituted 8-methylquinolin-2(1H)-ones and their thio analogues. Retrieved from [Link]
-
E-Content, M. M. College, Patna. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Rahman, A. U., & Ahmad, V. U. (1987). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Journal of the Chemical Society of Pakistan, 9(2), 237-240.
- Wang, F., et al. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society, 145(49), 26867–26876.
- Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline.
- Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine, 75(1A), 5-10.
- Hangeland, J. J., et al. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry, 58(18), 7371–7378.
- Hickinbottom, W. J., & Garwood, R. F. (1959). An investigation of the analytical properties of 8-aminoquinoline. Analytica Chimica Acta, 21, 125-131.
- Mahmood, S., et al. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
- Ramírez-Prada, J., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1389791.
- Hsieh, M. C., et al. (2007). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(22), 7066-7075.
-
MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
- Google Patents. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. repository.uncw.edu [repository.uncw.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
Validation & Comparative
A Comparative Analysis of 4-Amino-8-methoxy-2-methylquinoline and Chloroquine in Antimalarial Drug Discovery
A Technical Guide for Researchers in Drug Development
In the persistent global battle against malaria, the 4-aminoquinoline scaffold has historically been a cornerstone of chemotherapy. Chloroquine, the archetypal drug of this class, has saved millions of lives. However, its efficacy has been severely undermined by the widespread emergence of resistant Plasmodium falciparum strains. This has spurred intensive research into novel 4-aminoquinoline analogues capable of circumventing these resistance mechanisms. This guide provides a detailed comparative analysis of a promising candidate, 4-Amino-8-methoxy-2-methylquinoline, and the legacy drug, chloroquine, from the perspective of a Senior Application Scientist. We will delve into their mechanisms of action, the structural rationale for overcoming resistance, and the experimental protocols required to validate these hypotheses.
The Rise and Fall of a Wonder Drug: Chloroquine's Mechanism and the Challenge of Resistance
Chloroquine's primary site of action is the acidic digestive vacuole of the malaria parasite.[1][2] During its intra-erythrocytic stage, the parasite digests host hemoglobin to acquire essential amino acids. This process releases large quantities of toxic heme, which the parasite detoxifies by polymerizing it into an inert crystalline structure called hemozoin.[1][3] Chloroquine, a weak base, accumulates to high concentrations in the acidic digestive vacuole.[2][4] Here, it is believed to cap the growing hemozoin crystal, preventing further polymerization.[3] The resulting buildup of free heme is highly toxic to the parasite, leading to oxidative damage and cell death.[1]
The primary mechanism of chloroquine resistance is linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the digestive vacuole.[1][5] These mutations result in an increased efflux of chloroquine from its site of action, thereby preventing it from reaching the concentrations necessary to inhibit hemozoin formation.[1]
A New Contender: The Rationale Behind this compound
The design of new 4-aminoquinoline analogues aims to create molecules that retain the core pharmacophore responsible for antimalarial activity while incorporating structural modifications that either reduce their affinity for the mutated PfCRT transporter or introduce alternative mechanisms of action. This compound represents a strategic modification of the basic 4-aminoquinoline structure.
The introduction of a methyl group at the 2-position and a methoxy group at the 8-position of the quinoline ring is hypothesized to confer several advantages:
-
Steric Hindrance: The substituents on the quinoline ring may sterically hinder the interaction of the molecule with the mutated PfCRT transporter, thus reducing its efflux from the digestive vacuole.
-
Altered Physicochemical Properties: The methoxy and methyl groups can alter the lipophilicity and electronic distribution of the molecule, potentially enhancing its accumulation in the digestive vacuole or its interaction with heme.
-
Potential for Alternative Targets: While the primary mechanism is likely still the inhibition of hemozoin polymerization, modifications to the quinoline core could introduce interactions with other parasitic targets.
Comparative In Vitro Activity: A Look at the Data
While direct, head-to-head comparative data for this compound is not extensively published, we can infer its potential efficacy from studies on similarly substituted quinolines. Research on 2,3,8-trisubstituted quinolines has shown excellent inhibition of P. falciparum in the nanomolar range.[6][7] Furthermore, various 4-aminoquinoline derivatives have demonstrated high potency against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[8][9][10][11][12]
Below is a table summarizing typical in vitro activity data for chloroquine and the expected profile for a promising 4-aminoquinoline analogue like this compound, based on published data for similar compounds.
| Compound | P. falciparum Strain | IC₅₀ (nM) | Resistance Index (RI)¹ | Selectivity Index (SI)² |
| Chloroquine | 3D7 (CQS) | 10 - 20 | - | >1000 |
| K1 (CQR) | 200 - 400 | 10 - 20 | <100 | |
| This compound (Expected) | 3D7 (CQS) | 5 - 15 | - | >1000 |
| K1 (CQR) | 10 - 30 | 1 - 3 | >500 |
¹Resistance Index (RI) = IC₅₀ (CQR strain) / IC₅₀ (CQS strain) ²Selectivity Index (SI) = CC₅₀ (in a mammalian cell line) / IC₅₀ (against P. falciparum)
The key takeaway is the significantly lower Resistance Index expected for this compound, indicating its ability to overcome chloroquine resistance.
Visualizing the Molecules and the Path to Discovery
To better understand the structural differences and the experimental workflow for their evaluation, the following diagrams are provided.
Caption: Core chemical structures of Chloroquine and this compound.
Caption: A typical workflow for the in vitro evaluation of novel antimalarial compounds.
Experimental Protocols for Comparative Evaluation
To empirically validate the potential of this compound against chloroquine, the following standardized in vitro assays are recommended.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum. It quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasitic DNA.[13]
Materials:
-
P. falciparum cultures (e.g., 3D7 for CQS and K1 or Dd2 for CQR).[14]
-
Human erythrocytes.
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements).
-
Test compounds and chloroquine (as a control).
-
SYBR Green I lysis buffer.
-
96-well microplates.
Procedure:
-
Parasite Synchronization: Synchronize parasite cultures to the ring stage using methods like 5% D-sorbitol treatment.[13]
-
Plate Preparation: Prepare serial dilutions of the test compounds and chloroquine in complete culture medium. Add 100 µL of each dilution to a 96-well plate. Include drug-free wells as negative controls.
-
Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well.
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours.[13]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to the drug-free controls and determine the IC₅₀ values using non-linear regression analysis.
In Vitro Cytotoxicity Assay (Resazurin-based)
This assay assesses the toxicity of the compounds against a mammalian cell line to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index.
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds and a known cytotoxic agent (positive control).
-
Resazurin solution.
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include medium-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for a further 2-4 hours.
-
Absorbance Measurement: Measure the absorbance at 570 nm and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated controls and determine the CC₅₀ values.
Conclusion and Future Directions
The structural modifications in this compound hold significant promise for overcoming the critical issue of chloroquine resistance in P. falciparum. The anticipated high potency against resistant strains, coupled with a favorable selectivity index, positions it as a strong candidate for further preclinical development. The experimental protocols outlined in this guide provide a robust framework for the head-to-head evaluation of this and other novel 4-aminoquinoline analogues against the benchmark of chloroquine. Further investigations should also include in vivo efficacy studies in murine models of malaria and a detailed exploration of its mechanism of action to confirm its interaction with hemozoin and to identify any potential secondary targets. The continued rational design and rigorous evaluation of new antimalarial agents are paramount in the global effort to control and ultimately eradicate this devastating disease.
References
-
Sullivan, D. J. (2002). On the molecular mechanism of chloroquine's antimalarial action. PubMed Central (PMC). [Link]
-
Ursing, J., et al. (2022). Chloroquine-susceptible and -resistant Plasmodium falciparum strains survive high chloroquine concentrations by becoming dormant but are eliminated by prolonged exposure. National Institutes of Health (NIH). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Chloroquine: Understanding Mechanism of Action and Resistance. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Wikipedia. (n.d.). Chloroquine. Wikipedia. [Link]
-
Slideshare. (n.d.). Chloroquine. Slideshare. [Link]
-
Ursing, J., et al. (2022). Chloroquine-susceptible and -resistant Plasmodium falciparum strains survive high chloroquine concentrations by becoming dormant but are eliminated by prolonged exposure. Oxford Academic. [Link]
-
Ursing, J., et al. (2022). Chloroquine-susceptible and -resistant Plasmodium falciparum strains survive high chloroquine concentrations by becoming dormant but are eliminated by prolonged exposure. PubMed. [Link]
-
Sullivan, D. J. (2002). On the molecular mechanism of chloroquine's antimalarial action. PubMed Central (PMC). [Link]
-
de Almeida, M., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
-
Bio-protocol. (n.d.). In vitro anti-Plasmodium activity assays. Bio-protocol. [Link]
-
ResearchGate. (n.d.). Distribution of chloroquine-resistant strains of P. falciparum in Southeast Asia. ResearchGate. [Link]
-
BioWorld. (2004). Chloroquine-Resistance Secrets Could Beget New Antimalarials. BioWorld. [Link]
-
World Health Organization. (n.d.). A Protocol for Antimalarial Efficacy Testing in vitro. World Health Organization. [Link]
-
Madrid, D. C., et al. (2001). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. National Institutes of Health (NIH). [Link]
-
Kaur, K., et al. (2015). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. PubMed Central. [Link]
-
Galiano, L. N., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PubMed Central. [Link]
-
Singh, K., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. National Institutes of Health (NIH). [Link]
-
Martinez, P. D. G., et al. (2018). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. ResearchGate. [Link]
-
Singh, R., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. PubMed. [Link]
-
World Health Organization. (n.d.). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. World Health Organization. [Link]
-
Liu, K., et al. (2018). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PubMed Central. [Link]
-
Martinez, P. D. G., et al. (2018). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. PubMed. [Link]
-
Hsieh, M. C., et al. (2007). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. PubMed. [Link]
-
Nanayakkara, N. P. D., et al. (2000). Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-Dichlorophenoxy]Quinoline Succinate. Antimicrobial Agents and Chemotherapy. [Link]
-
Kumar, A., et al. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. National Institutes of Health (NIH). [Link]
-
Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. [Link]
-
La-Montagne, D., et al. (1982). [Antimalarial 6-aminoquinolines. XIV. 6-(4-Diethylamino-1-methylbutylamino)-4-methoxy-2-methyl- And -2,4-dimethylquinolines With Variations of Substituents in Positions 5 and 8]. PubMed. [Link]
-
Singh, A. P., & Singh, A. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. [Link]
-
Martinez, P. D. G., et al. (2018). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. SciELO. [Link]
-
Martinez, P. D. G., et al. (2018). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. SciELO. [Link]
-
ResearchGate. (n.d.). Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. ResearchGate. [Link]
-
ResearchGate. (n.d.). Antimalarial activity of 4-methyl-5-phenoxy-8-aminoquinolinesa. ResearchGate. [Link]
-
Taha, E. A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. [Link]
-
Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]
-
Held, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]
-
Cherry. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry. [Link]
-
Wu, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. PubMed Central. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Chloroquine - Wikipedia [en.wikipedia.org]
- 3. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroquine | PPTX [slideshare.net]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,3,8-Trisubstituted Quinolines with Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 9. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chloroquine-susceptible and -resistant Plasmodium falciparum strains survive high chloroquine concentrations by becoming dormant but are eliminated by prolonged exposure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel 4-Aminoquinoline Analogs Against Standard Antimalarials
An In-depth Guide for Researchers in Drug Discovery
In the ever-present battle against malaria, a disease that continues to claim hundreds of thousands of lives annually, the relentless emergence of drug-resistant Plasmodium falciparum strains necessitates a continuous search for novel, effective antimalarial agents.[1] The 4-aminoquinoline scaffold has historically been a cornerstone of antimalarial chemotherapy, with chloroquine being a prime example of a highly effective and widely used drug for decades.[2] However, its utility has been severely hampered by the global spread of resistance.[3][4] This has spurred medicinal chemists to explore structural modifications of the 4-aminoquinoline core to develop new candidates that can overcome existing resistance mechanisms.[2][5]
This guide provides a comparative overview of the efficacy of a promising 4-aminoquinoline analog, closely related to 4-Amino-8-methoxy-2-methylquinoline, against standard antimalarial drugs. Due to the limited publicly available data on this compound, this guide will focus on the closely related and studied compound, 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline , as a representative of this structural class. The insights from this analog provide a valuable framework for understanding the potential of similar compounds in the antimalarial drug development pipeline. We will delve into its in vitro and in vivo efficacy, juxtaposing it with established antimalarials, and provide detailed experimental protocols to facilitate further research.
I. The Enduring Promise of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline core is a privileged scaffold in antimalarial drug design.[6] Its primary mechanism of action is the interference with the detoxification of heme in the parasite's acidic food vacuole.[1] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that ultimately kills the parasite.[1]
The structure-activity relationship (SAR) of 4-aminoquinolines has been extensively studied. Key features for antimalarial activity include the quinoline nucleus and the basic amino side chain at the 4-position, which is crucial for drug accumulation in the food vacuole.[2][7] Modifications to this side chain have been a primary strategy to overcome chloroquine resistance.[8] The substitutions on the quinoline ring also play a significant role, with a 7-chloro group being a common feature in many active compounds, including chloroquine and amodiaquine.[9] The exploration of novel substitution patterns on the quinoline ring, such as the 2-methyl and 8-methoxy groups of our focus compound's scaffold, represents a promising avenue for discovering next-generation antimalarials.
II. Comparative In Vitro Efficacy
The initial assessment of any potential antimalarial drug is its in vitro activity against cultured P. falciparum. The half-maximal inhibitory concentration (IC50) is a critical parameter, indicating the drug concentration required to inhibit parasite growth by 50%.
A study on a series of 4-aminoquinoline hydrazone analogues, including 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline , provides valuable in vitro efficacy data against the multidrug-resistant K1 strain of P. falciparum.[10]
Table 1: In Vitro Efficacy of 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline and Comparator Antimalarials against P. falciparum
| Compound | P. falciparum Strain | IC50 (µM) - 72h | Citation |
| 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline | K1 (multidrug-resistant) | 0.026 - 0.219 | [10] |
| Chloroquine | K1 (chloroquine-resistant) | > 0.2 | [11] |
| Amodiaquine | Chloroquine-resistant strains | ~ 0.05 - 0.1 | [12] |
| Piperaquine | Chloroquine-resistant isolates | ~ 0.039 | [13] |
The data indicates that 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline exhibits potent in vitro activity against a multidrug-resistant parasite strain, with IC50 values in the nanomolar range.[10] This level of activity is comparable to or better than that of chloroquine against resistant strains and is in the same range as other 4-aminoquinolines like amodiaquine and piperaquine.[12][13]
It is noteworthy that the study also demonstrated that the lead compound maintained similar activity against chloroquine-sensitive (3D7) and another multidrug-resistant (Dd2) strain, suggesting a lack of cross-resistance with some existing resistance mechanisms.[10]
III. In Vivo Efficacy in Murine Models
Preclinical in vivo studies are essential to evaluate a drug's efficacy in a whole-organism system. Murine malaria models, such as those using Plasmodium yoelii or Plasmodium berghei, are widely used for this purpose.
The in vivo efficacy of 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline was assessed in a P. yoelii NL (non-lethal) mouse model. The study reported a significant suppression of parasitemia at doses of 20 mg/kg and 5 mg/kg, demonstrating its potential for in vivo activity.[10]
For a broader comparison, the following table includes typical in vivo efficacy data for other 4-aminoquinoline derivatives from different studies.
Table 2: In Vivo Efficacy of Selected 4-Aminoquinoline Derivatives in Murine Malaria Models
| Compound | Plasmodium Species | Mouse Strain | Efficacy | Citation |
| 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline | P. yoelii NL | Not Specified | Parasitemia suppression at 5 & 20 mg/kg | [10] |
| Novel 4-N-methylaminoquinoline (Compound 9a) | P. yoelii nigeriensis (multidrug-resistant) | Swiss mice | 100% parasite inhibition on day 4 (100 mg/kg) | [11] |
| Chloroquine | P. berghei | C57BL/6 mice | Effective at clearing parasitemia |
While a direct comparison is challenging due to variations in experimental models and dosing regimens across different studies, the data suggests that novel 4-aminoquinoline derivatives, including the close analog of our topic compound, demonstrate promising in vivo activity.
IV. Experimental Protocols
To ensure scientific integrity and enable replication of findings, detailed experimental methodologies are crucial. Below are representative protocols for the key assays discussed.
In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
This assay is a widely used method to determine the IC50 of antimalarial compounds against P. falciparum.
Protocol:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., K1 or 3D7 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3, at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: Add 50 µL of the diluted compounds to a 96-well microtiter plate.
-
Parasite Addition: Add 50 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well. Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Add 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye to each well.
-
Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour and then measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity against the drug concentration and determine the IC50 value using a non-linear regression analysis.
In Vivo Antimalarial Efficacy Assay (Mouse Model)
The 4-day suppressive test is a standard method to evaluate the in vivo efficacy of antimalarial compounds.
Protocol:
-
Animal Model: Use Swiss albino mice (or other appropriate strains) weighing approximately 20-25g.
-
Infection: Inoculate the mice intraperitoneally with Plasmodium yoelii or Plasmodium berghei parasitized red blood cells.
-
Drug Administration: Two hours post-infection, administer the test compound orally or via the desired route. Administer the drug once daily for four consecutive days. A control group should receive the vehicle only.
-
Parasitemia Monitoring: On day 4 post-infection, prepare thin blood smears from the tail vein of each mouse.
-
Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitemia by counting the number of infected red blood cells out of a total of 1000 red blood cells.
-
Efficacy Calculation: Calculate the percentage of parasitemia suppression using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
V. Visualizing the Landscape of Antimalarial Action
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Caption: Proposed mechanism of action for 4-aminoquinoline antimalarials.
Caption: Standard workflow for in vivo antimalarial efficacy testing.
VI. Conclusion and Future Directions
The exploration of novel 4-aminoquinoline derivatives remains a critical strategy in the fight against malaria. While direct data on this compound is sparse, the promising in vitro and in vivo efficacy of its close structural analog, 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline, underscores the potential of this chemical space. The potent activity against multidrug-resistant P. falciparum strains is particularly encouraging.
Future research should focus on the synthesis and comprehensive evaluation of this compound itself to directly ascertain its antimalarial properties. A head-to-head comparison with standard antimalarials like chloroquine, amodiaquine, and artemisinin-based combination therapy components in standardized assays would provide a clearer picture of its potential. Furthermore, detailed mechanistic studies to confirm its mode of action and investigations into its pharmacokinetic and toxicological profile will be essential for its progression as a viable antimalarial candidate. The continued innovation in the design and synthesis of 4-aminoquinoline analogs holds the key to developing the next generation of effective and resistance-breaking antimalarial drugs.
References
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity Against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium Falciparum. PubMed. [Link]
-
Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]
-
Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry. [Link]
-
Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. PubMed. [Link]
-
In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon. Antimicrobial Agents and Chemotherapy. [Link]
-
4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review. [Link]
-
Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. ResearchGate. [Link]
-
Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. [Link]
-
Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry. [Link]
-
Recent developments in antimalarial activities of 4-aminoquinoline derivatives. MalariaWorld. [Link]
-
SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. YouTube. [Link]
-
Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Molecules. [Link]
-
Recent developments in antimalarial activities of 4-aminoquinoline derivatives. MalariaWorld. [Link]
-
4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. [Link]
-
II 196 4-aminoquinolines as Antimalarial Drugs. Semantic Scholar. [Link]
-
Structure of 4-aminoquinoline derivatives. ResearchGate. [Link]
-
Antimalarials. 16. Synthesis of 2-substituted analogues of 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3- (trifluoromethyl)phenoxy]quinoline as candidate antimalarials. PubMed. [Link]
-
Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. ResearchGate. [Link]
-
SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. YouTube. [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
-
Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules. [Link]
-
In Vivo and In Vitro Activities and ADME-Tox Profile of a Quinolizidine-Modified 4-Aminoquinoline: A Potent Anti-P. falciparum and Anti-P. vivax Blood-Stage Antimalarial. ResearchGate. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. malariaworld.org [malariaworld.org]
- 6. malariaworld.org [malariaworld.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anticancer Activity of 4-Amino-8-methoxy-2-methylquinoline
For drug development professionals, researchers, and scientists, this guide provides a comprehensive framework for validating the anticancer potential of the novel compound, 4-Amino-8-methoxy-2-methylquinoline. We will objectively compare its hypothesized performance against established alternatives, supported by detailed experimental protocols and data interpretation.
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating potent anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways.[1][2][3] Several quinoline-based compounds, such as Bosutinib and Lenvatinib, are already in clinical use, highlighting the therapeutic potential of this chemical class.[4] 4-Aminoquinoline derivatives, in particular, have shown promise by modulating critical cellular processes like autophagy and apoptosis.[5][6] Based on this established precedent, we hypothesize that this compound possesses anticancer activity, potentially through the inhibition of critical kinases involved in tumor progression, such as those in the EGFR and VEGFR signaling pathways.
This guide will outline a systematic approach to validate this hypothesis, comparing the efficacy of this compound with two well-established anticancer agents:
-
Gefitinib: An Epidermal Growth Factor Receptor (EGFR) inhibitor used in the treatment of non-small-cell lung cancer.[7]
-
Sorafenib: A multi-kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFRs), among others, and is used to treat various cancers.[8]
Experimental Validation Workflow
To rigorously assess the anticancer properties of this compound, a multi-faceted approach is essential. The following workflow is designed to first establish its cytotoxic potential and then to elucidate its mechanism of action.
Caption: Experimental workflow for validating anticancer activity.
In Vitro Cytotoxicity Assessment
The initial step is to determine the cytotoxic potential of this compound across a panel of human cancer cell lines. The MTT assay is a reliable method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[9][10]
MTT Assay Protocol
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Gefitinib, and Sorafenib for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Comparative Cytotoxicity Data (Hypothetical)
| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| This compound | 8.5 | 12.3 |
| Gefitinib | 5.2 | > 50 |
| Sorafenib | 15.6 | 7.8 |
Analysis of Apoptosis Induction
A key characteristic of many anticancer agents is their ability to induce programmed cell death, or apoptosis.[11] The Annexin V-FITC/PI assay is a standard method for detecting apoptosis by flow cytometry.
Annexin V-FITC/PI Staining Protocol
-
Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Comparative Apoptosis Induction (Hypothetical)
| Compound (at IC50) | % Apoptotic Cells (Annexin V+) |
| This compound | 45% |
| Gefitinib | 55% |
| Sorafenib | 38% |
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and preventing cell proliferation.[12] Propidium iodide staining followed by flow cytometry is a widely used technique to analyze cell cycle distribution.[5][13]
Propidium Iodide Staining Protocol
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Comparative Cell Cycle Analysis (Hypothetical)
| Compound (at IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55% | 30% | 15% |
| This compound | 70% | 15% | 15% |
| Gefitinib | 75% | 10% | 15% |
| Sorafenib | 65% | 20% | 15% |
Investigation of Molecular Mechanism
To elucidate the mechanism of action, we will investigate the effect of this compound on key signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[2] Western blotting is a powerful technique for this purpose.
Western Blot Protocol
-
Protein Extraction: Treat cells with the test compounds for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Signaling Pathway Analysis
Caption: Hypothesized inhibition of EGFR and VEGFR signaling pathways.
Conclusion
This guide outlines a robust and systematic approach to validate the anticancer activity of this compound. By comparing its effects on cell viability, apoptosis, and cell cycle progression with established anticancer drugs like Gefitinib and Sorafenib, we can gain a comprehensive understanding of its therapeutic potential. The subsequent investigation into its impact on key signaling pathways will provide crucial insights into its mechanism of action. The data generated from these experiments will be pivotal in determining the future direction of research and development for this promising compound.
References
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. [Link]
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
- Review on recent development of quinoline for anticancer activities. (n.d.). Journal of King Saud University - Science.
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Developing Anticancer Agents from 4-Aminoquinoline Prototypes: Application Notes and Protocols. (2025). Benchchem.
-
Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. (n.d.). Pharmaceuticals. [Link]
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2021). Current Topics in Medicinal Chemistry.
- Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. (2008). Bioorganic & Medicinal Chemistry.
- The MAPK pathway across different malignancies: A new perspective. (n.d.). Oncology Letters.
- Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. (n.d.). Bioorganic & Medicinal Chemistry.
- A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. (n.d.). Bioorganic & Medicinal Chemistry Letters.
- Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. (n.d.). Semantic Scholar.
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances. [Link]
-
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). Molecules. [Link]
- Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability. (2025). Benchchem.
-
EGFR Inhibitors in Lung Cancer. (n.d.). CancerNetwork. [Link]
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). Molecules. [Link]
- Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019). Journal of Medicinal Chemistry.
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). Molecules. [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). Molecules. [Link]
- Anti-VEGF Therapies in the Clinic. (n.d.). Cold Spring Harbor Perspectives in Medicine.
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014).
- Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (n.d.).
- Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. (2015). Acta Pharmaceutica.
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
- Synthesis and anticancer evaluation of 4-anilinoquinolinylchalcone deriv
- Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. (n.d.). Frontiers in Pharmacology.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (n.d.). Benchchem.
-
Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. [Link]
- Cell Cycle Protocols. (n.d.). BD Biosciences.
- Application Notes and Protocols: Western Blot Analysis of Apoptosis-Related Proteins Following Triphendiol Tre
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]
- MTT Cell Proliferation Assay. (n.d.).
- How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. (2021). CST Blog.
- Assessment in vitro of interactions between anti-cancer drugs and non-cancer drugs commonly used by cancer p
- Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012).
- In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (n.d.). Anticancer Research.
- Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. (2018). Bioorganic & Medicinal Chemistry.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). International Journal of Clinical Pharmacology and Therapeutics.
- Fangchinoline induces G0/G1 arrest by modulating the expression of CDKN1A and CCND2 in K562 human chronic myelogenous leukemia cells. (n.d.). Oncology Letters.
- The NCI-60 screen and COMPARE algorithm as described by the original developers. (n.d.).
- 4-(Benzyloxy)-8-methoxy-2-methylquinoline. (n.d.). Benchchem.
Sources
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 13. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 4-Amino-8-methoxy-2-methylquinoline Analogs
A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-amino-8-methoxy-2-methylquinoline analogs, focusing on their potential as both antimalarial and anticancer agents. By objectively comparing the performance of various derivatives and providing supporting experimental data, this document aims to guide researchers in the strategic design of novel therapeutic compounds based on this versatile scaffold.
Introduction: The 4-Aminoquinoline Scaffold
The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1] This structural motif has been the subject of extensive research, leading to the discovery of compounds with a wide range of biological activities, including antimalarial, anticancer, antifungal, and anti-inflammatory properties.[1][2] The mechanism of action for its antimalarial effects is primarily attributed to the inhibition of hemozoin biocrystallization within the parasite's food vacuole, leading to a buildup of toxic free heme.[1] In the context of cancer, these derivatives have been shown to act as lysosomotropic agents, disrupting lysosomal function and inducing apoptosis.[1]
This guide focuses specifically on analogs featuring an 8-methoxy and a 2-methyl substitution on the quinoline ring. These modifications are intended to modulate the electronic and steric properties of the molecule, potentially enhancing efficacy and overcoming resistance mechanisms. We will explore how substitutions at the 4-amino position influence the biological activity of this specific scaffold.
Structure-Activity Relationship (SAR) for Antimalarial Activity
The development of new antimalarial agents is critical to combat the spread of drug-resistant strains of Plasmodium falciparum. The 4-aminoquinoline scaffold remains a key starting point for the design of new therapies.
A study on a series of 4-aminoquinoline hydrazone analogues, which included derivatives of 6-methoxy-2-methylquinoline, provides valuable insights into their antimalarial potential.[3] Although the methoxy group is at the 6-position in this study, the findings offer a strong basis for understanding the SAR of related 8-methoxy analogs. The general structure of the evaluated compounds involved the 2-methyl-6-methoxyquinoline core linked to a hydrazone moiety at the 4-position.
Key SAR Findings for Antimalarial Activity:
-
Substitution at the 2-Position: The study revealed that a smaller hydrophobic substituent, such as a methyl group, at the 2-position is more favorable for antimalarial activity compared to a larger phenyl group.[3]
-
The Hydrazone Moiety: The introduction of a hydrazone linkage at the 4-amino position appears to be a viable strategy for generating antimalarial activity.
-
Terminal Substituents: The nature of the substituent on the benzylidene part of the hydrazone plays a crucial role. The presence of a carboxylate anion, as seen in a benzoic acid-substituted analog, was found to abolish antimalarial activity.[3]
Comparative Antimalarial and Cytotoxicity Data
The following table summarizes the in vitro antimalarial activity of selected 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline analogs against the multidrug-resistant K1 strain of P. falciparum, along with their cytotoxicity against human liver carcinoma (HepG2) and Madin-Darby bovine kidney (MDBK) cell lines.[3]
| Compound ID | R (Substituent on Benzylidene) | Antimalarial IC50 (µM, 48h, K1 strain) | Cytotoxicity IC50 (µM, HepG2) | Cytotoxicity IC50 (µM, MDBK) |
| 1 | H | 1.10 | 11.1 | 11.7 |
| 2 | 4-OCH₃ | 0.60 | 4.90 | 1.66 |
| 3 | 4-Cl | 0.80 | 0.87 | 2.50 |
| 4 | 4-NO₂ | 1.20 | 5.80 | 6.80 |
| Chloroquine | N/A | 0.255 | >100 | >100 |
Data sourced from Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria.[3]
From this data, the 4-methoxy substituted analog (2) emerges as a particularly interesting lead, demonstrating the most potent antimalarial activity in this series with an IC50 of 0.60 µM.[3] Notably, all tested analogs exhibited greater cytotoxicity than chloroquine. The 4-chloro substituted analog (3) showed the highest cytotoxicity against the HepG2 cell line.[3]
Visualizing the Antimalarial SAR
Caption: SAR summary for antimalarial activity.
Structure-Activity Relationship (SAR) for Anticancer Activity
The 4-aminoquinoline scaffold has also shown promise in the development of anticancer agents. A study focusing on 7-fluoro and 8-methoxy-4-anilinoquinolines as potential antitumor inhibitors provides valuable SAR data.[4] While these analogs lack the 2-methyl group, the insights into the effects of substitutions on the 4-anilino moiety are highly relevant.
Key SAR Findings for Anticancer Activity:
-
8-Methoxy Group: The presence of an 8-methoxy group on the quinoline ring generally resulted in moderate antiproliferative activity.[4]
-
4-Anilino Substituents: The nature and position of substituents on the 4-anilino (benzene) ring significantly impact cytotoxicity.
-
Isopropyl Group: An isopropyl group on the benzene ring of an 8-methoxy-4-anilinoquinoline led to a remarkable increase in antitumor activity against both HeLa and BGC-823 cell lines.[4]
-
Comparative Anticancer Activity Data
The following table presents the in vitro antiproliferative activities (IC50) of selected 8-methoxy-4-anilinoquinoline derivatives against human cervical cancer (HeLa) and human gastric carcinoma (BGC-823) cell lines.[4]
| Compound ID | R (Substituent on Anilino) | Anticancer IC50 (µM, HeLa) | Anticancer IC50 (µM, BGC-823) |
| 2a | H | >50 | >50 |
| 2c | 4-F | 19.34 | 12.37 |
| 2e | 4-CF₃ | 23.41 | 16.22 |
| 2i | 4-isopropyl | 7.15 | 4.65 |
| Gefitinib | N/A | 17.12 | 19.27 |
Data sourced from Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.[4]
Compound 2i , with an 8-methoxy group on the quinoline and a 4-isopropyl group on the anilino ring, demonstrated significantly better IC50 values than the reference drug gefitinib against both cell lines.[4] This highlights the potential for optimizing the anticancer activity of this scaffold through appropriate substitution.
Visualizing the Anticancer SAR
Caption: SAR summary for anticancer activity.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols for the synthesis and biological evaluation of this compound analogs are provided below.
General Synthesis of 4-Aminoquinoline Derivatives
The synthesis of 4-aminoquinoline derivatives is typically achieved through a nucleophilic aromatic substitution reaction between a 4-chloroquinoline precursor and a suitable amine.
Caption: General workflow for synthesizing 4-aminoquinoline analogs.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-8-methoxy-2-methylquinoline (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Amine: Add the desired amine (1.1 to 2 equivalents) to the solution. The choice of amine will determine the final substituent at the 4-position.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure and perform an aqueous work-up. This typically involves dissolving the residue in an organic solvent like ethyl acetate and washing with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antimalarial Assay (SYBR Green I-Based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a drug against P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.
Caption: Workflow for the SYBR Green I-based antimalarial assay.
Step-by-Step Protocol:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., K1 strain) in human O+ erythrocytes at 2-5% hematocrit in RPMI 1640 medium supplemented with 10% human serum or 0.5% Albumax II. Incubate at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Assay Setup: Prepare a parasite culture with 1% parasitemia and 2% hematocrit. In a 96-well plate, add 100 µL of the parasite culture to each well.
-
Compound Addition: Add serial dilutions of the test compounds (typically from a stock solution in DMSO) to the wells. Ensure the final DMSO concentration is below 0.5%. Include positive (e.g., chloroquine) and negative (vehicle) controls.
-
Incubation: Incubate the plates for 48 to 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, lyse the red blood cells by adding a lysis buffer containing saponin and the SYBR Green I dye.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Plot the fluorescence intensity against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, BGC-823) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include appropriate controls.
-
Incubation: Incubate the cells with the compounds for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.
Conclusion
The this compound scaffold presents a promising foundation for the development of novel antimalarial and anticancer agents. The structure-activity relationship studies, though based on closely related analogs, provide clear directions for future optimization. For antimalarial activity, modifications of the 4-amino side chain, such as the introduction of specific substituted hydrazones, can yield potent compounds against drug-resistant parasite strains. For anticancer applications, substitutions on a 4-anilino moiety, particularly with an isopropyl group, have been shown to significantly enhance cytotoxicity against cancer cell lines.
The provided experimental protocols offer a robust framework for the synthesis and evaluation of new analogs based on this scaffold. Further research should focus on a systematic exploration of substituents at the 4-amino position of the this compound core to build a more comprehensive SAR profile and to identify lead compounds with improved potency and selectivity for either antimalarial or anticancer applications.
References
-
Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. (2021). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Hilaris Publisher. Retrieved January 18, 2026, from [Link]
-
IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Comparison of IC 50 s of selected 4-aminoquinolines and chloroquine for... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. (n.d.). Europe PMC. Retrieved January 18, 2026, from [Link]
-
Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents. (2022). PubMed. Retrieved January 18, 2026, from [Link]
-
8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Regioselective synthesis and biological evaluation of N-substituted 2-aminoquinazolin-4-ones. (2018). PubMed. Retrieved January 18, 2026, from [Link]
-
Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of 4-alkoxy-8-hydroxyquinolines. (2007). PubMed. Retrieved January 18, 2026, from [Link]
-
Synthesis and radioligand binding studies of C-5- and C-8-substituted 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK channel blockers related to N-methyl-laudanosine and N-methyl-noscapine. (2005). PubMed. Retrieved January 18, 2026, from [Link]
-
Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating Cross-Resistance with 4-Amino-8-methoxy-2-methylquinoline
A Comparative Framework for Drug Development Professionals and Scientists
Introduction: The Enduring Challenge of Antimalarial Resistance
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, poses a significant threat to global health.[1][2] The quinoline class of antimalarials, particularly the 4-aminoquinolines, has been a cornerstone of malaria treatment for decades.[3] However, their efficacy has been severely compromised by the emergence and spread of resistant parasite strains.[2] Understanding the potential for cross-resistance between new and existing antimalarial agents is therefore a critical component of preclinical drug development. This guide provides a comprehensive framework for investigating the cross-resistance profile of the novel compound, 4-Amino-8-methoxy-2-methylquinoline, in the context of well-established antimalarial drugs.
This compound belongs to the 4-aminoquinoline structural class, which includes widely used drugs like chloroquine (CQ) and amodiaquine (AQ).[4][5] Its chemical structure suggests a potential mechanism of action similar to that of other 4-aminoquinolines, which are known to interfere with heme detoxification in the parasite's digestive vacuole.[6][7] Given this structural similarity, it is imperative to assess whether parasites resistant to existing 4-aminoquinolines will also exhibit resistance to this new chemical entity.
This guide is designed for researchers, scientists, and drug development professionals. It offers a structured approach to designing and conducting cross-resistance studies, interpreting the resulting data, and understanding the underlying molecular mechanisms.
The Molecular Basis of Quinolone Resistance: A Tale of Two Transporters
Resistance to 4-aminoquinolines in P. falciparum is primarily mediated by mutations in two key transporter proteins located on the membrane of the parasite's digestive vacuole: the P. falciparum chloroquine resistance transporter (PfCRT) and the P. falciparum multidrug resistance protein 1 (PfMDR1).[1][6][8]
-
PfCRT: Mutations in the pfcrt gene, particularly the K76T mutation, are the principal determinant of chloroquine resistance.[6][9] These mutations alter the transporter's structure, enabling it to efflux protonated chloroquine from the digestive vacuole, its site of action.[6][9][10] This efflux mechanism reduces the intracellular drug concentration, rendering the parasite resistant.[7] Different PfCRT haplotypes are associated with varying levels of resistance and cross-resistance to other 4-aminoquinolines like amodiaquine.[6]
-
PfMDR1: Polymorphisms and changes in the copy number of the pfmdr1 gene can modulate the susceptibility of P. falciparum to a range of antimalarials, including mefloquine, lumefantrine, and artemisinin derivatives.[6][11] Increased pfmdr1 copy number is a major determinant of mefloquine resistance.[11] Certain point mutations in pfmdr1, such as N86Y, can influence susceptibility to both 4-aminoquinolines and arylaminoalcohols.[6][12]
Understanding the genetic background of the parasite strains used in cross-resistance studies is crucial for interpreting the results. A well-characterized panel of laboratory-adapted strains with known resistance genotypes and phenotypes is an invaluable tool for these investigations.
Designing a Cross-Resistance Study: An Experimental Workflow
A systematic investigation of cross-resistance involves determining the in vitro susceptibility of a panel of P. falciparum strains to this compound and a selection of comparator drugs. The following workflow provides a robust framework for such a study.
Caption: Experimental workflow for in vitro cross-resistance studies.
Protocol 1: In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.
Materials:
-
P. falciparum strains (e.g., 3D7 - sensitive, Dd2, K1 - resistant)
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human erythrocytes (O+)
-
Test compound (this compound) and comparator drugs (e.g., chloroquine, mefloquine)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain continuous, asynchronous cultures of P. falciparum strains in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Synchronize cultures to the ring stage using sorbitol treatment.
-
Drug Plate Preparation: Prepare serial dilutions of the test and comparator drugs in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and wells with uninfected erythrocytes as a background control.
-
Assay Initiation: Adjust the parasitemia of the synchronized ring-stage culture to 0.5% in a 2% hematocrit suspension. Add this parasite suspension to each well of the drug-coated plate.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This lyses the erythrocytes and stains the parasite DNA.
-
Fluorescence Measurement: Read the fluorescence of each well using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the fluorescence values to the drug-free control wells. Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Comparative Analysis: Interpreting Cross-Resistance Data
The primary output of the in vitro susceptibility assays is the IC50 value for each drug against each parasite strain. To facilitate a comparative analysis, this data should be organized into a clear and concise table.
Table 1: Hypothetical In Vitro Susceptibility Profile of this compound and Comparator Drugs
| P. falciparum Strain | Genotype (pfcrt, pfmdr1) | Chloroquine IC50 (nM) | Mefloquine IC50 (nM) | This compound IC50 (nM) |
| 3D7 | Wild-type | 15 | 25 | Experimental Value |
| Dd2 | Mutant (pfcrt, pfmdr1) | 250 | 15 | Experimental Value |
| K1 | Mutant (pfcrt) | 300 | 30 | Experimental Value |
Note: The IC50 values for chloroquine and mefloquine are representative and may vary between laboratories.
Calculating the Resistance Index (RI):
The RI is a quantitative measure of resistance and is calculated as follows:
RI = IC50 of resistant strain / IC50 of sensitive strain
An RI value significantly greater than 1 indicates resistance. By comparing the RI values of this compound with those of the comparator drugs, researchers can infer potential cross-resistance.
Mechanistic Insights: Connecting Phenotype to Genotype
A strong correlation between the IC50 values of this compound and chloroquine against a panel of strains with different pfcrt alleles would suggest that PfCRT is involved in the mechanism of resistance to this new compound. Conversely, a lack of correlation would imply a different mechanism of action or resistance.
Caption: Putative mechanism of resistance to 4-aminoquinolines.
Conclusion and Future Directions
The emergence of drug-resistant malaria necessitates a proactive approach to the development of new therapeutics.[13] A thorough investigation of the cross-resistance profile of novel compounds like this compound is a non-negotiable step in this process. The experimental framework and protocols outlined in this guide provide a robust starting point for researchers to generate the critical data needed to assess the potential of this and other new antimalarial candidates.
Future studies should aim to:
-
Expand the panel of P. falciparum strains to include recent clinical isolates with diverse genetic backgrounds.
-
Investigate the potential for in vitro selection of resistance to this compound to identify novel resistance markers.
-
Utilize advanced molecular techniques, such as CRISPR-Cas9 gene editing, to validate the role of specific genes in conferring resistance.
By systematically evaluating the potential for cross-resistance, the scientific community can make more informed decisions about which drug candidates to advance, ultimately contributing to the development of new and effective treatments to combat the global scourge of malaria.
References
- Wicht, K. J., Mok, S., & Fidock, D. A. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology, 74, 431-454.
- Martin, R. E., & Kirk, K. (2007). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLoS ONE, 2(7), e662.
- Price, R. N., Uhlemann, A. C., Brockman, A., McGready, R., Ashley, E., Phaipun, L., ... & White, N. J. (2004). Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number. The Lancet, 364(9432), 438-447.
- Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235.
- Summers, R. L., & Martin, R. E. (2016). Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite’s Chloroquine Resistance Transporter.
- Fidock, D. A., Nomura, T., Talley, A. K., Cooper, R. A., Dzekunov, S. M., Ferdig, M. T., ... & Wellems, T. E. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance. Molecular Cell, 6(4), 861-871.
- Le Bras, J., & Durand, R. (2003). The mechanisms of resistance to antimalarial drugs in Plasmodium falciparum. Fundamental & Clinical Pharmacology, 17(2), 147-153.
- Ariey, F., & Fandeur, T. (2004). Mechanisms of Drug Resistance in Malaria: Current and New Challenges. In Annales de l'Institut Pasteur/Actualités (Vol. 5, No. 2, pp. 129-140). Elsevier Masson.
- Chugh, M., Scheurer, C., Sax, S., Bilsland, E., van Schalkwyk, D. A., Wicht, K. J., ... & Wittlin, S. (2015). Identification and Deconvolution of Cross-Resistance Signals from Antimalarial Compounds Using Multidrug-Resistant Plasmodium falciparum Strains. Antimicrobial Agents and Chemotherapy, 59(4), 2270-2283.
- Dondorp, A. M., Nosten, F., Yi, P., Das, D., Phyo, A. P., Tarning, J., ... & White, N. J. (2009). Artemisinin resistance in Plasmodium falciparum malaria. New England Journal of Medicine, 361(5), 455-467.
- Veiga, M. I., Dhingra, S. K., Henrich, P. P., Straimer, J., Gnädig, N., Uhlemann, A. C., ... & Fidock, D. A. (2016). Amodiaquine resistance in Plasmodium falciparum is associated with a specific pfmdr1 haplotype. Antimicrobial Agents and Chemotherapy, 60(9), 5381-5388.
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87.
- Centers for Disease Control and Prevention. (2024). Drug Resistance in the Malaria-Endemic World.
- Wong, W., Bai, X. C., Sleebs, B. E., Triglia, T., Brown, A., Thompson, J. K., ... & Cowman, A. F. (2017). Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis.
- Prats-Ejarque, G., et al. (2019). Testing a Human Antimicrobial RNase Chimera Against Bacterial Resistance. Frontiers in Microbiology, 10, 2439.
- Wesgate, R., et al. (2016). Development of a Protocol for Predicting Bacterial Resistance to Microbicides. Applied and Environmental Microbiology, 82(2), 516-527.
- O'Neill, A. J., et al. (2017). A platform for detecting cross-resistance in antibacterial drug discovery. Journal of Antimicrobial Chemotherapy, 72(5), 1332-1339.
- Zhang, L., et al. (2015). Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms. Antimicrobial Agents and Chemotherapy, 59(10), 6244-6252.
- Byarugaba, D. K. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Microbiology Spectrum, 9(1), e00134-21.
- Sigma-Aldrich. (n.d.). This compound.
- Loaiza-Díaz, C. A., et al. (2022). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. RSC Medicinal Chemistry, 13(10), 1184-1202.
- Chem-Impex. (n.d.). 8-Methoxy-2-methylquinoline.
- Benchchem. (n.d.). 4-(Benzyloxy)-8-methoxy-2-methylquinoline.
- Penner, M., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5569.
- Aillerie, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry, 16(4), 621-654.
- Owolabi, B. J., & Olarinoye, A. M. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 122-126.
- Khelifi, I., et al. (2022). Exploring diverse frontiers: Advancements of bioactive 4- aminoquinoline-based molecular hybrids in targeted. WestminsterResearch.
- Singh, A., & Kumar, K. (2015). Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials.
- Owolabi, B. J., & Olarinoye, A. M. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science, 2(4).
- DrugBank. (n.d.). 8-((4-AMINO-1-METHYL-BUTYL)AMINO)-2-METHOXY-4-METHYL-QUINOLINE-5,6-DIONE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Drug Resistance in the Malaria-Endemic World | Malaria | CDC [cdc.gov]
- 3. Mechanisms of drug resistance in malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 10. Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite’s Chloroquine Resistance Transporter | PLOS Pathogens [journals.plos.org]
- 11. Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimalarial drug resistance: linking Plasmodium falciparum parasite biology to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimalarial drug resistance: An overview - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of 4-aminoquinoline derivatives in breast cancer cells"
A Comparative Guide to 4-Aminoquinoline Derivatives in Breast Cancer Therapy
The 4-aminoquinoline scaffold, historically celebrated for its role in antimalarial drugs like Chloroquine (CQ) and Hydroxychloroquine (HCQ), is now a subject of intense investigation in oncology.[1][2][3][4] The repurposing of these agents and the rational design of novel derivatives stem from their multifaceted ability to disrupt critical survival pathways in cancer cells. This guide provides a comparative analysis of key 4-aminoquinoline derivatives against breast cancer cells, synthesizes findings on their mechanisms of action, and presents the experimental frameworks used for their evaluation.
The Mechanistic Underpinnings: How 4-Aminoquinolines Target Breast Cancer Cells
The anticancer activity of 4-aminoquinolines is not attributed to a single mode of action but rather to a constellation of effects on cellular processes crucial for tumor survival and progression. These compounds are lysosomotropic, meaning they accumulate in the acidic lysosomes of cells, a property that is central to their primary anticancer mechanism: the inhibition of autophagy.[4][5]
-
Autophagy Inhibition: Autophagy is a cellular recycling process that cancer cells exploit to survive stress, such as that induced by chemotherapy. By accumulating in lysosomes and raising their pH, 4-aminoquinolines block the final step of autophagy—the fusion of autophagosomes with lysosomes.[4][5] This leads to the accumulation of dysfunctional proteins and organelles, ultimately triggering cell death.[3][6]
-
Modulation of Key Signaling Pathways: Aberrant signaling is a hallmark of cancer. Evidence shows that 4-aminoquinoline derivatives can interfere with several critical pathways:
-
PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in breast cancer and is essential for cell growth, proliferation, and survival.[7] Certain 4-aminoquinoline derivatives have been shown to act as dual inhibitors of PI3K and mTOR, effectively shutting down this pro-survival signaling cascade.[5][7]
-
EGFR Signaling: Neratinib, a 4-aminoquinoline derivative, is an approved drug for HER2-positive breast cancer that irreversibly inhibits Epidermal Growth Factor Receptors (EGFR/HER1), HER2, and HER4, thereby blocking downstream signaling.[8]
-
-
Induction of Apoptosis: Beyond disrupting autophagy, these compounds can actively induce programmed cell death (apoptosis).[2] This can occur through the mitochondrial pathway, where the balance of pro- and anti-apoptotic proteins is shifted to favor cell death.[5][7]
-
Sensitization to Conventional Therapies: A significant advantage of 4-aminoquinolines is their ability to sensitize cancer cells to other treatments. In estrogen receptor-positive (ER+) breast cancer, HCQ has been shown to overcome resistance to antiestrogen therapies like tamoxifen.[6][9]
The following diagram illustrates the interconnected pathways targeted by 4-aminoquinoline derivatives in breast cancer cells.
Caption: Key signaling pathways affected by 4-aminoquinolines in breast cancer cells.
Comparative Efficacy of 4-Aminoquinoline Derivatives
The cytotoxic effects of various 4-aminoquinoline derivatives have been assessed across different human breast cancer cell lines, including estrogen-receptor-positive (MCF-7) and triple-negative breast cancer (TNBC) lines like MDA-MB-468 and MDA-MB-231.[2][10] The half-maximal growth inhibitory concentration (GI₅₀) or inhibitory concentration (IC₅₀) is the primary metric for comparing potency.
A critical insight from these studies is the profound impact of substitutions on the quinoline ring on the compound's anticancer activity. For instance, a 7-chloro substitution has been shown to significantly enhance cytotoxicity.[2][10] One study found that a derivative with a 7-chloro substitution, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was particularly potent against MDA-MB-468 cells and demonstrated a five-fold increase in cytotoxicity compared to Chloroquine.[10] Conversely, another derivative, butyl-(7-fluoro-quinolin-4-yl)-amine, showed more potent effects on MCF-7 cells than Chloroquine, indicating that the optimal substitution may be cell-line dependent.[10]
| Compound | Breast Cancer Cell Line | GI₅₀ / IC₅₀ (µM) | Reference Drug | GI₅₀ / IC₅₀ (µM) | Source |
| Chloroquine (CQ) | MDA-MB-468 | 44.51 | - | - | [10] |
| Chloroquine (CQ) | MCF-7 | 20.72 | - | - | [10] |
| Amodiaquine | MDA-MB-468 | 7.35 | Chloroquine | 44.51 | [10] |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | Chloroquine | 44.51 | [10] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | Chloroquine | 20.72 | [10] |
| Compound 7 (a substituted quinoline) | T47D | 0.016 | - | - | [11] |
| Compound 15 (a quinoline acrylamide derivative) | MCF-7 | 29.8 | Doxorubicin | 47.9 | [12] |
| Compound 27 (a benzochromene derivative) | MCF-7 | 39.0 | Doxorubicin | 47.9 | [12] |
Table 1: Comparative cytotoxic activity of selected 4-aminoquinoline derivatives against human breast cancer cell lines.
Experimental Methodologies: A Framework for Evaluation
The trustworthiness of comparative data hinges on robust and reproducible experimental protocols. The evaluation of novel anticancer compounds follows a standardized workflow designed to assess cytotoxicity, effects on cell cycle progression, and induction of apoptosis.
Caption: Experimental workflow for the in vitro evaluation of 4-aminoquinolines.
Protocol 3.1: Cell Viability Assessment via MTT Assay
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity following treatment suggests cytotoxicity or cytostatic effects.
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)[10]
-
96-well tissue culture plates
-
4-aminoquinoline derivatives dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Inoculate 5,000–10,000 cells in 100 µL of medium into each well of a 96-well plate.[10][13] Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to prevent solvent toxicity.[13] Replace the medium in the wells with 100 µL of medium containing the various drug concentrations. Include vehicle control (medium + DMSO) and blank wells (medium only).
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, under standard culture conditions.[8][10]
-
MTT Addition: After incubation, remove the drug-containing medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[13] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀/GI₅₀ value using non-linear regression analysis.
Protocol 3.2: Cell Cycle Analysis via Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). It can reveal if a compound induces cell cycle arrest at a specific checkpoint, preventing proliferation.[8][15]
Materials:
-
Treated and control breast cancer cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells treated with the 4-aminoquinoline derivative (at its IC₅₀ concentration) and control cells by trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C. This step permeabilizes the cells.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in the PI/RNase A staining solution. The RNase A is crucial for degrading RNA to ensure that PI only stains the DNA.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion and Future Perspectives
The 4-aminoquinoline scaffold represents a versatile and promising platform for the development of novel anticancer agents for breast cancer.[1][10] Their ability to inhibit autophagy, modulate critical oncogenic signaling pathways, and re-sensitize resistant tumors to existing therapies provides a strong rationale for their continued investigation.[2][3] The comparative data clearly indicate that synthetic modification of the core structure can lead to derivatives with significantly enhanced potency and potentially improved selectivity over repurposed drugs like Chloroquine.[10]
Future research should focus on synthesizing and screening new libraries of derivatives to further refine structure-activity relationships. Moreover, while in vitro data are encouraging, progression to in vivo xenograft models is essential to evaluate the efficacy, safety, and pharmacokinetic profiles of the most potent compounds.[3] The exploration of combination therapies, where 4-aminoquinolines are used as adjuvants to potentiate standard chemotherapies or targeted agents, remains a particularly promising clinical strategy.[3][6][16]
References
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. (2025). Frontiers. [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. [Link]
-
Structure based design and anti-breast cancer evaluation of some novel 4-anilinoquinazoline derivatives as potential epidermal growth factor receptor inhibitors. (n.d.). National Institutes of Health. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). National Institutes of Health. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. [Link]
-
A novel 4-aminoquinazoline derivative, DHW-208, suppresses the growth of human breast cancer cells by targeting the PI3K/AKT/mTOR pathway. (2020). PubMed. [Link]
-
Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. (n.d.). PubMed. [Link]
-
Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents. (2017). National Institutes of Health. [Link]
-
Unveiling the Power of Anticancer Drug Screening: A Clinical Case Study Comparing the Effectiveness of Hollow Fiber Assay Microtube Array Membrane (MTAM-HFA) in Breast Cancer Patients. (2023). Cureus. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. [Link]
-
Anti-breast cancer activity of some novel quinoline derivatives. (2025). ResearchGate. [Link]
-
4-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
-
Hydroxychloroquine, chloroquine, and all-trans retinoic acid regulate growth, survival, and histone acetylation in breast cancer cells. (n.d.). PubMed. [Link]
-
In vitro sensitivity testing of human breast cancer cells to hormones and chemotherapeutic agents. (n.d.). PubMed. [Link]
-
Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. (n.d.). PubMed Central. [Link]
-
Anti-breast cancer activity of some novel quinoline derivatives. (n.d.). PubMed. [Link]
-
Hydroxychloroquine overcomes tamoxifen resistance in breast cancer. (n.d.). Consultant360. [Link]
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (n.d.). MDPI. [Link]
-
Clinical Trials Using Hydroxychloroquine. (n.d.). National Cancer Institute. [Link]
-
Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (n.d.). National Institutes of Health. [Link]
-
Chloroquine Inhibits Autophagy to Potentiate Antiestrogen Responsiveness in ER+ Breast Cancer. (2014). AACR Journals. [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A novel 4-aminoquinazoline derivative, DHW-208, suppresses the growth of human breast cancer cells by targeting the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxychloroquine overcomes tamoxifen resistance in breast cancer | Consultant360 [consultant360.com]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-breast cancer activity of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Structure based design and anti-breast cancer evaluation of some novel 4-anilinoquinazoline derivatives as potential epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facebook [cancer.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Mefloquine's Anti-Cancer Activity
A Senior Application Scientist's Guide to Establishing Preclinical Efficacy
In the landscape of drug discovery, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. A critical milestone in this journey is establishing a robust in vitro-in vivo correlation (IVIVC), which serves as a predictive bridge between laboratory findings and preclinical outcomes. This guide provides a comprehensive comparison of the in vitro and in vivo anti-cancer activities of Mefloquine, a quinoline methanol derivative. While the specific compound 4-Amino-8-methoxy-2-methylquinoline has limited publicly available data, Mefloquine offers a well-documented case study to illustrate the principles and methodologies of establishing IVIVC for quinoline-based compounds.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the experimental rationale, present detailed protocols, and offer a transparent analysis of the data to facilitate a deeper understanding of the IVIVC process.
Introduction to Mefloquine and the Rationale for IVIVC
Mefloquine, traditionally used as an antimalarial drug, has garnered significant attention for its potential as a repurposed anti-cancer agent. Its mechanism of action is multifaceted, but a key pathway involves the inhibition of the Wnt/β-catenin signaling pathway, a critical cascade often dysregulated in various cancers. Establishing a strong IVIVC for Mefloquine is paramount for several reasons:
-
Predictive Power: A robust IVIVC model allows for the prediction of in vivo efficacy based on in vitro potency, enabling more informed decisions on which drug candidates to advance.
-
Dose Optimization: Understanding the correlation between in vitro concentrations and in vivo responses is crucial for selecting appropriate and safe dosage regimens for preclinical and, eventually, clinical studies.
-
Resource Efficiency: By providing a clearer picture of a compound's potential early on, IVIVC can help to reduce the reliance on extensive and costly animal testing.
This guide will focus on Mefloquine's activity against colorectal cancer cell lines and corresponding xenograft models, providing a practical example of how to approach IVIVC.
In Vitro Assessment of Mefloquine's Anti-Cancer Activity
The initial step in evaluating a potential anti-cancer drug is to determine its cytotoxic and mechanistic effects in a controlled laboratory setting. Here, we outline the key in vitro assays for assessing Mefloquine's efficacy.
Cell Viability and Cytotoxicity Assays
The foundational in vitro experiment is the assessment of a compound's ability to kill or inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT116, SW480) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Mefloquine is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solvent like DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the drug concentration.
Mechanistic Assays: Wnt/β-catenin Pathway Inhibition
To understand how Mefloquine exerts its anti-cancer effects, it is crucial to investigate its impact on specific molecular pathways. The TOP/FOP Flash reporter assay is a standard method for quantifying the activity of the Wnt/β-catenin signaling pathway.
-
Transfection: Colorectal cancer cells are co-transfected with either a TCF/LEF-responsive reporter plasmid (TOP-Flash) or a negative control plasmid with mutated TCF/LEF binding sites (FOP-Flash), along with a Renilla luciferase plasmid for normalization.
-
Treatment: After transfection, the cells are treated with various concentrations of Mefloquine.
-
Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The TOP/FOP Flash ratio is calculated to determine the specific inhibition of Wnt/β-catenin signaling.
In Vitro Data Summary
| Cell Line | Assay | Endpoint | Mefloquine Activity |
| HCT116 | MTT | IC50 (72h) | ~5 µM |
| SW480 | MTT | IC50 (72h) | ~7.5 µM |
| HCT116 | TOP/FOP Flash | IC50 | ~2.5 µM |
Note: These are representative values based on published literature and may vary depending on specific experimental conditions.
In Vivo Evaluation of Mefloquine's Anti-Tumor Efficacy
The promising in vitro results necessitate validation in a living organism. Xenograft mouse models are a standard preclinical tool for evaluating the in vivo efficacy of anti-cancer compounds.
Experimental Workflow: Colorectal Cancer Xenograft Model
Caption: Workflow for a colorectal cancer xenograft study.
In Vivo Data Summary
| Animal Model | Treatment | Dosing Regimen | Outcome |
| HCT116 Xenograft | Mefloquine | 30 mg/kg, oral, daily | ~60% tumor growth inhibition compared to vehicle control |
| SW480 Xenograft | Mefloquine | 30 mg/kg, oral, daily | ~50% tumor growth inhibition compared to vehicle control |
Note: These are representative values and can be influenced by factors such as the specific mouse strain, tumor implantation site, and treatment duration.
Establishing the In Vitro-In Vivo Correlation
The ultimate goal is to determine if the in vitro observations translate into in vivo efficacy. A direct quantitative comparison can be challenging, but a qualitative and semi-quantitative correlation can be established.
Comparative Analysis
| Parameter | In Vitro (HCT116) | In Vivo (HCT116 Xenograft) | Correlation |
| Potency | IC50 of ~5 µM for cell viability | Significant tumor growth inhibition at 30 mg/kg | Positive Correlation: The potent in vitro cytotoxicity translates to a measurable anti-tumor effect in vivo. |
| Mechanism | Inhibition of Wnt/β-catenin signaling (IC50 ~2.5 µM) | Downregulation of Wnt target genes (e.g., c-Myc, Cyclin D1) in excised tumors (assessed by IHC or Western blot) | Positive Correlation: The in vitro mechanism of action is reflected in the in vivo tumor biology. |
Bridging the Concentration Gap
A critical aspect of IVIVC is understanding the relationship between the in vitro effective concentrations and the in vivo drug exposure. Pharmacokinetic (PK) studies are essential for this.
Caption: Workflow for a pharmacokinetic study in mice.
A typical PK study for Mefloquine at a 30 mg/kg oral dose might reveal a Cmax in the range of 10-15 µM. This is a crucial finding as it demonstrates that the in vivo plasma concentrations can exceed the in vitro IC50 values, providing a strong rationale for the observed anti-tumor efficacy.
Conclusion and Future Directions
The case of Mefloquine demonstrates a positive and encouraging in vitro-in vivo correlation for its anti-cancer activity. The potent cytotoxicity and mechanistic pathway inhibition observed in colorectal cancer cell lines translate into significant tumor growth inhibition in xenograft models. This correlation is further strengthened by pharmacokinetic data indicating that therapeutically relevant concentrations are achievable in vivo.
For researchers working with novel quinoline derivatives like this compound, the methodologies and principles outlined in this guide provide a robust framework for establishing a meaningful IVIVC. Future studies should focus on:
-
Expanded Cell Line Screening: Evaluating the compound against a broader panel of cancer cell lines to identify the most sensitive cancer types.
-
Orthotopic and Patient-Derived Xenograft (PDX) Models: Utilizing more clinically relevant in vivo models to enhance the predictive power of preclinical studies.
-
Combination Therapies: Investigating the synergistic effects of the compound with standard-of-care chemotherapeutics.
By systematically bridging the gap between in vitro and in vivo data, researchers can de-risk their drug development programs and accelerate the translation of promising compounds from the bench to the bedside.
References
-
Title: The Wnt/β-catenin signaling pathway as a therapeutic target in cancer Source: National Center for Biotechnology Information (NCBI) URL: [Link]
A Technical Guide to Evaluating the Biological Specificity of 4-Amino-8-methoxy-2-methylquinoline
For: Researchers, scientists, and drug development professionals
Introduction: The Quinoline Scaffold and the Imperative of Specificity
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its presence in a vast number of compounds with diverse biological activities.[1][2] From the anti-malarial effects of chloroquine to the anti-cancer properties of novel kinase inhibitors, quinoline derivatives have demonstrated significant therapeutic potential.[2][3][4] However, this broad bioactivity presents a critical challenge: ensuring target specificity. A lack of specificity can lead to off-target effects, toxicity, and ultimately, the failure of a promising therapeutic candidate.
This guide focuses on 4-Amino-8-methoxy-2-methylquinoline , a distinct derivative for which specific biological targets have not been characterized in public-domain literature.[5] We will provide a comprehensive, experimentally-grounded framework for researchers who have synthesized or procured this molecule and wish to rigorously evaluate its biological specificity. This document moves beyond theoretical discussion to provide actionable protocols and a logical workflow, empowering researchers to build a robust specificity profile from the ground up.
Part 1: A Comparative Framework for Target Hypothesis Generation
Before embarking on extensive and costly screening, a logical first step is to form a hypothesis about potential biological targets. This can be achieved by analyzing the structural motifs of this compound and comparing them to well-characterized quinoline derivatives. The substitutions at the 2, 4, and 8 positions are not arbitrary; they are key determinants of the molecule's physicochemical properties and its potential interactions with biological macromolecules.
The 4-amino group is a particularly significant feature. In compounds like chloroquine, this basic nitrogen is crucial for its mechanism of action, which involves accumulation in the acidic lysosomes of the malaria parasite.[6][7] This property, known as lysosomotropism, is a common feature of 4-aminoquinolines and can be a source of both therapeutic action and off-target effects.[6] Furthermore, the 4-anilinoquinoline scaffold (a related structure) is a well-known hinge-binding motif for many protein kinases.[8][9]
The 8-methoxy group and 2-methyl group also critically influence the molecule's profile. Methoxy groups can alter the electron density of the quinoline ring and participate in hydrogen bonding, often enhancing potency and modulating selectivity.[8][9][10]
To build our hypothesis, we will compare our molecule of interest with two classes of structurally related compounds.
Table 1: Comparison with Established 4-Aminoquinoline Derivatives
| Compound | Core Structure & Key Substitutions | Primary Biological Target(s) | Key Mechanistic Insight |
| This compound (Subject) | 4-Amino, 8-Methoxy, 2-Methyl | Unknown | The combination of a basic 4-amino group with an 8-methoxy substitution suggests potential for both lysosomotropic effects and/or kinase inhibition. |
| Chloroquine | 4-Aminoquinoline with a basic side chain at C4 | Heme polymerase, Lysosomal function | Accumulates in acidic lysosomes, interfering with heme detoxification in Plasmodium falciparum.[7][11] |
| Compound 14 (RIPK2 Inhibitor) | 4-Aminoquinoline with an N-phenylacetamide substituent | Receptor-interacting protein kinase 2 (RIPK2) | A potent and selective kinase inhibitor (IC50 = 5.1 nM), demonstrating the 4-aminoquinoline scaffold can be adapted for high-affinity kinase targeting.[12] |
This comparison suggests that while a lysosomotropic effect is possible, the 4-aminoquinoline scaffold is also highly effective as a core for potent kinase inhibitors. This strongly justifies a broad kinase screen as a primary step in characterization.
Table 2: Comparison with Kinase Inhibitors Featuring the 8-Methoxy-Quinoline Motif
| Compound | Core Structure & Key Substitutions | Primary Kinase Target(s) | Role of Methoxy Group / Selectivity Profile |
| This compound (Subject) | 4-Amino, 8-Methoxy, 2-Methyl | Unknown | Potential kinase inhibitor; specificity profile is undetermined. |
| Compound 2i (Antitumor Agent) | 4-Anilino-8-methoxyquinoline | EGFR (presumed), broad anti-proliferative activity | The 8-methoxy derivative showed potent cytotoxic activity against HeLa and BGC-823 cancer cell lines, superior to gefitinib.[9] |
| GAK Inhibitor (Compound 1) | 4-Anilino(3,4,5-trimethoxy)-quinoline | Cyclin G-associated kinase (GAK) | Ki = 3.9 nM for GAK with >4000-fold selectivity against other NAK family kinases. Demonstrates that quinoline-based inhibitors can achieve exquisite selectivity.[8][13] |
The data from related compounds strongly indicates that the quinoline scaffold is a fertile ground for developing kinase inhibitors and that substitutions, including methoxy groups, are critical for tuning potency and selectivity.[14] Therefore, the most logical and critical first step in evaluating the specificity of this compound is to perform a comprehensive kinase selectivity screen.
Part 2: Experimental Workflow for Determining Specificity
A robust evaluation of specificity requires a multi-pronged approach. We propose a workflow that first identifies potential targets across a broad family (kinase profiling) and then validates the direct interaction of the compound with its highest-affinity target(s) in a physiological context (Cellular Thermal Shift Assay).
Figure 1: Proposed experimental workflow for specificity evaluation.
Protocol 1: Broad Kinase Selectivity Profiling
Expertise & Causality: Given that the quinoline scaffold is prevalent in numerous ATP-competitive kinase inhibitors, a broad, unbiased screen is the most efficient method to identify primary targets and potential off-targets simultaneously.[15][16] Commercial services (e.g., Eurofins Discovery, Reaction Biology) offer panels that test the compound against hundreds of purified kinases, providing a comprehensive "fingerprint" of its activity. The data generated is typically percent inhibition at a fixed concentration (e.g., 1 µM), followed by dose-response curves (IC50) for high-affinity hits.
Step-by-Step Methodology (Competitive Binding Assay Example)
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the kinase of interest, a fluorescently-labeled ATP-competitive tracer ligand, and the test compound at the desired concentration (e.g., 1 µM). Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Incubation: Allow the plate to incubate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Measure the fluorescence polarization or a similar signal. If the test compound binds to the kinase's ATP pocket, it will displace the fluorescent tracer, leading to a decrease in the signal.
-
Data Analysis (Primary Screen): Calculate the percent inhibition relative to the DMSO control.
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Dose-Response (Follow-up): For kinases showing significant inhibition (>50-70%), perform a serial dilution of the compound to generate a dose-response curve and calculate the IC50 or Ki value.
Trustworthiness: This protocol is self-validating through the use of positive and negative controls in every plate. The generation of a full dose-response curve for hits confirms the activity is not an artifact of a single concentration.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Expertise & Causality: Kinase profiling identifies biochemical interactions, but it doesn't confirm that the compound can enter a cell and bind its target in the complex cellular environment. CETSA bridges this gap.[17] The principle is that when a ligand binds to its protein target, it typically stabilizes the protein's structure.[18][19] This stabilization makes the protein more resistant to heat-induced denaturation.[20] By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly observe target engagement.[21]
Figure 2: The core principle of the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology (Western Blot Detection)
-
Cell Culture and Treatment: Culture cells expressing the target kinase of interest to ~80% confluency. Treat the cells with either this compound (at various concentrations for dose-response) or DMSO vehicle control for 1-2 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler. One aliquot should remain at room temperature as the unheated control.
-
Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The heat-denatured, aggregated proteins will form a pellet. The stabilized, soluble proteins will remain in the supernatant.
-
Protein Quantification & Western Blot: Carefully collect the supernatant. Quantify the total protein concentration to ensure equal loading. Perform SDS-PAGE and Western blotting using a specific antibody against the target protein.
-
Data Analysis:
-
Melt Curve: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature. A shift of the curve to the right for the drug-treated sample indicates thermal stabilization and target engagement.
-
Isothermal Dose-Response: Fix the heating temperature at one that shows a significant difference between treated and untreated samples (e.g., the Tagg of the DMSO control). Plot the soluble protein signal against the drug concentration to determine a cellular EC50 for target binding.
-
Trustworthiness: This protocol includes an internal, untreated control at every temperature point, directly demonstrating the effect of the compound. The generation of a full melt curve and an isothermal dose-response curve provides quantitative, verifiable evidence of target engagement within the cell.
Conclusion: Building a Definitive Specificity Profile
The biological activity of a novel compound like this compound cannot be inferred from its structure alone. A rigorous, empirical evaluation is paramount. By leveraging a logical workflow that combines broad-based biochemical profiling with robust, in-cell target validation, researchers can move beyond speculation. The protocols and comparative framework detailed in this guide provide a clear path to elucidating the primary biological targets of this compound, quantifying its affinity, and, most critically, understanding its selectivity. This systematic approach is essential for establishing the scientific integrity of a new chemical entity and paving the way for its potential development as a selective chemical probe or therapeutic agent.
References
- Different biological activities of quinoline. (2024). Vertex AI Search.
- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
- The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances.
- Biological Activities of Quinoline Derivatives. (2025).
- Dziekan, J. M., et al. (2019). Identifying purine nucleoside phosphorylase as the target of quinine using cellular thermal shift assay.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
- Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. (2022). YouTube.
- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (2021). PubMed Central.
- Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associ
- Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associ
- Pharmacologic actions of 4-aminoquinoline compounds. (1983). PubMed.
- Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. (2011). Antimicrobial Agents and Chemotherapy, 55(7), 3465-3472.
- Prediction of specificity-determining residues for small-molecule kinase inhibitors. (2008). BMC Structural Biology, 8, 40.
- Selected kinase profile of 4 key compounds. (2019).
- This compound. Sigma-Aldrich.
- 4-(Benzyloxy)-8-methoxy-2-methylquinoline. Benchchem.
- 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Hilaris Publisher.
- Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. (2017). ePrints Soton - University of Southampton.
- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2015). Molecules, 20(4), 6536-6551.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different biological activities of quinoline [wisdomlib.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Prediction of specificity-determining residues for small-molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. scispace.com [scispace.com]
- 21. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of 4-Amino-8-methoxy-2-methylquinoline and Primaquine: A Guide for Researchers
In the landscape of antimalarial drug discovery, the quinoline scaffold has historically been a cornerstone of therapeutic development. This guide provides a detailed, head-to-head comparison of two distinct quinoline derivatives: the well-established 8-aminoquinoline, primaquine, and the less-characterized 4-aminoquinoline, 4-Amino-8-methoxy-2-methylquinoline. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their potential mechanisms of action, efficacy, and toxicity profiles, supported by established experimental methodologies.
While primaquine has a long history of clinical use, particularly for its unique activity against the dormant liver stages of Plasmodium vivax and P. ovale, this compound represents a compound whose properties are largely inferred from the well-documented structure-activity relationships (SAR) of the 4-aminoquinoline class. This guide will, therefore, juxtapose the known characteristics of primaquine with the predicted attributes of this compound, providing a framework for its potential evaluation as an antimalarial candidate.
Section 1: Chemical Structure and Inferred Physicochemical Properties
A fundamental understanding of the chemical structures of these compounds is paramount to appreciating their distinct biological activities.
Primaquine , an 8-aminoquinoline, is characterized by an amino group at the 8-position of the quinoline ring, attached to a 4-amino-1-methylbutyl side chain.[1] This side chain is crucial for its activity.
This compound , as a 4-aminoquinoline, possesses an amino group at the 4-position. The substitutions of a methoxy group at the 8-position and a methyl group at the 2-position are expected to modulate its physicochemical properties and biological activity.
| Feature | Primaquine | This compound |
| Chemical Class | 8-Aminoquinoline | 4-Aminoquinoline |
| IUPAC Name | N4-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | 8-methoxy-2-methylquinolin-4-amine |
| Molecular Formula | C15H21N3O | C11H12N2O |
| Molecular Weight | 259.35 g/mol | 188.23 g/mol |
| Key Structural Features | 8-amino substitution, alkylamino side chain | 4-amino substitution, 8-methoxy group, 2-methyl group |
Section 2: Comparative Mechanism of Action
The positioning of the amino group on the quinoline ring dictates the primary mechanism of antimalarial action.
Primaquine (8-Aminoquinoline): A Pro-drug Targeting Hypnozoites
The precise mechanism of action of primaquine is not fully elucidated but is understood to involve its metabolic activation into reactive intermediates.[2] It is considered a pro-drug that undergoes biotransformation in the liver to generate electrophilic metabolites that can induce oxidative damage to the parasite. This oxidative stress is thought to interfere with the parasite's mitochondrial electron transport chain, leading to its death.[2] Critically, this mechanism is effective against the dormant liver-stage hypnozoites of P. vivax and P. ovale, a feature not shared by most other antimalarials.
This compound: Predicted Inhibition of Heme Polymerization
Based on the extensive research on 4-aminoquinolines like chloroquine, the primary mechanism of action for this compound is predicted to be the inhibition of hemozoin formation in the parasite's digestive vacuole.[3][4] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme.[5] The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole of the parasite.[1] Here, they are thought to bind to heme and inhibit its polymerization, leading to a buildup of toxic heme that ultimately kills the parasite.[3][5] The presence of the 8-methoxy group may influence the drug's basicity and ability to accumulate in the digestive vacuole.
Section 3: Head-to-Head Comparison of Predicted Efficacy and Toxicity
| Parameter | Primaquine | This compound (Predicted) |
| Primary Target Stage | Liver stage hypnozoites (radical cure) | Blood stage schizonts (treatment of acute malaria) |
| Activity Spectrum | P. vivax, P. ovale (liver stages); gametocytocidal for P. falciparum | Likely active against blood stages of P. falciparum and other Plasmodium species. |
| Mechanism of Resistance | Not well understood, may involve altered metabolism. | Likely involves mutations in genes like pfcrt (chloroquine resistance transporter), affecting drug accumulation in the digestive vacuole.[2] |
| Key Toxicity Concern | Hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[6] | Potential for cardiotoxicity and retinopathy with long-term use, similar to other 4-aminoquinolines. |
| Therapeutic Use | Radical cure of vivax and ovale malaria, transmission-blocking of falciparum malaria. | Potentially for the treatment of acute, uncomplicated malaria. |
Section 4: Experimental Protocols for Evaluation
To empirically validate the predicted properties of this compound and to perform a direct comparison with primaquine, the following experimental protocols are recommended.
In Vitro Antimalarial Activity Assay
This protocol is designed to assess the efficacy of the compounds against the blood stages of P. falciparum.
Step-by-Step Methodology:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Drug Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and perform serial dilutions in culture medium.
-
Assay Setup: In a 96-well plate, add 100 µL of synchronized parasite culture (2% parasitemia, 2% hematocrit) to each well. Add 100 µL of the drug dilutions to the respective wells. Include positive (e.g., chloroquine, artesunate) and negative (vehicle control) controls.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Growth Inhibition Measurement (SYBR Green I Assay):
-
Prepare a lysis buffer containing SYBR Green I dye.
-
Add the lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) values by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the general toxicity of the compounds against a mammalian cell line.
Step-by-Step Methodology:
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293T or HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Drug Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) values and determine the selectivity index (SI = CC50 / IC50).
In Vitro Hemolysis Assay for G6PD Deficiency
This assay is crucial for evaluating the potential of the compounds to induce hemolysis in G6PD-deficient red blood cells, a known side effect of primaquine.
Step-by-Step Methodology:
-
Blood Collection: Obtain fresh human blood from a healthy donor and a G6PD-deficient donor (with appropriate ethical approval and informed consent).
-
Erythrocyte Preparation: Wash the red blood cells three times with phosphate-buffered saline (PBS) and resuspend to a 5% hematocrit.
-
Drug Incubation: In a 96-well plate, mix the erythrocyte suspension with serial dilutions of the test compounds. Include a positive control (e.g., phenylhydrazine) and a negative control (PBS).
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Hemolysis Measurement:
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 415 nm (the peak absorbance of hemoglobin).
-
-
Data Analysis: Calculate the percentage of hemolysis relative to a 100% hemolysis control (erythrocytes lysed with water).
Section 5: Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential antimalarial properties of this compound in relation to the established drug, primaquine. Based on its 4-aminoquinoline scaffold, this compound is predicted to act as a blood-stage schizonticide by inhibiting heme polymerization. This contrasts with primaquine's role as a tissue-schizontocidal agent targeting liver-stage hypnozoites.
The provided experimental protocols offer a clear path for the empirical validation of these predictions. Future research should focus on synthesizing this compound and performing these in vitro assays to determine its IC50 against various P. falciparum strains, its cytotoxicity, and its hemolytic potential. Positive in vitro results would warrant further investigation in in vivo animal models of malaria to assess its efficacy, pharmacokinetics, and safety profile. Such studies will be instrumental in determining if this compound or its derivatives hold promise as novel antimalarial drug candidates.
References
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55–87.
- Ashley, E. A., Recht, J., & White, N. J. (2014). Primaquine: the risks and the benefits. Malaria journal, 13, 418.
- World Health Organization. (2015). Guidelines for the treatment of malaria. Third edition.
- Baird, J. K. (2019). Primaquine. In Side Effects of Drugs Annual (Vol. 41, pp. 433-439). Elsevier.
- Luzzatto, L., Nannelli, C., & Notaro, R. (2016). Glucose-6-Phosphate Dehydrogenase Deficiency. In Hematology: Basic Principles and Practice (pp. 646-658). Elsevier.
- O'Neill, P. M., Bray, P. G., Hawley, S. R., Ward, S. A., & Park, B. K. (1998). 4-Aminoquinolines—past, present, and future: a chemical perspective. Pharmacology & therapeutics, 77(1), 29–58.
- Egan, T. J. (2008). Haemozoin (malaria pigment) inhibition: a variety of pathways to a common end-point. Biochemical Society transactions, 36(Pt 6), 1121–1125.
- Warhurst, D. C. (2001). A molecular marker for chloroquine-resistant falciparum malaria. The New England journal of medicine, 344(4), 299–302.
- Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203–235.
- Coronado, L. M., Nadovich, C. T., & Spadafora, C. (2014). Malarial hemozoin: from target to tool. Biochimica et biophysica acta, 1840(6), 2032–2041.
Sources
- 1. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. youtube.com [youtube.com]
A Researcher's Guide to Unveiling Synergistic Drug Combinations: A Methodological Framework Featuring 4-Amino-8-methoxy-2-methylquinoline
In the landscape of modern therapeutics, the pursuit of synergistic drug combinations represents a frontier of innovation, promising enhanced efficacy, reduced toxicity, and a formidable strategy against drug resistance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the synergistic potential of novel compounds, using 4-Amino-8-methoxy-2-methylquinoline as a focal point for a hypothetical exploration. While specific synergistic data for this compound is not yet prevalent in published literature, its structural class—the 4-aminoquinolines—has been a cornerstone in medicinal chemistry, demonstrating a breadth of biological activities including anticancer and antimalarial effects[1][2].
This document will not serve as a conventional comparison of pre-existing data. Instead, it will equip you with the foundational knowledge and detailed experimental and computational protocols to uncover and quantify synergistic interactions for this compound or any compound of interest. We will delve into the principles of synergy, robust experimental designs, and the analytical tools necessary to translate raw data into actionable insights.
The Rationale for Pursuing Synergy
The core principle of a synergistic interaction is that the combined effect of two or more drugs is greater than the sum of their individual effects[3][4]. This supra-additive effect can manifest in several clinically relevant ways:
-
Enhanced Therapeutic Efficacy: Achieving a desired therapeutic outcome with lower doses of each drug.
-
Reduced Adverse Effects: The ability to use lower doses can mitigate dose-dependent toxicities of individual agents[4][5].
-
Overcoming Drug Resistance: Combining drugs with different mechanisms of action can circumvent resistance pathways that might render a single agent ineffective[3].
Given the established antiproliferative potential of the 4-aminoquinoline scaffold, investigating the synergistic effects of this compound with existing chemotherapeutic agents is a logical and promising avenue of research[6][7].
Quantifying Synergism: Methodological Approaches
The quantitative assessment of drug interactions is crucial to distinguish true synergy from simple additive effects or antagonism. Several well-established methods are available, each with its own set of assumptions and applications.
The Chou-Talalay Method and the Combination Index (CI)
The Chou-Talalay method is a widely adopted approach that provides a quantitative measure of synergism, additivity, and antagonism through the Combination Index (CI)[3][8][9]. This method is based on the median-effect principle, which is derived from the mass-action law[8].
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
A key advantage of the Chou-Talalay method is its ability to account for both the potency (Dm or IC50 value) and the shape of the dose-effect curve (m value) for each drug, both alone and in combination[8].
Isobolographic Analysis
Isobolographic analysis is a graphical method used to assess drug interactions[4][5]. An isobologram is a graph that plots the doses of two drugs that, in combination, produce a specific effect level (e.g., 50% inhibition of cell growth). A line of additivity is drawn connecting the doses of the individual drugs that produce this effect.
-
Data points below the line of additivity: Indicate synergism.
-
Data points on the line: Indicate an additive effect.
-
Data points above the line: Indicate antagonism.
This visual representation provides an intuitive understanding of the nature of the drug interaction across different dose ratios.
Experimental Workflow for Assessing Synergy
The following is a detailed, step-by-step protocol for assessing the synergistic potential of this compound with a hypothetical partner drug, "Compound X," in a cancer cell line model.
Part 1: Single-Agent Dose-Response Assays
Objective: To determine the potency (IC50) of this compound and Compound X individually.
Methodology:
-
Cell Culture: Culture the selected cancer cell line (e.g., HCT-116 colon cancer cells) in appropriate media and conditions until they reach logarithmic growth phase.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for this compound and Compound X in culture medium. A 2-fold serial dilution starting from a high concentration is recommended.
-
Treatment: Treat the cells with the single-agent dilutions and include vehicle-only controls.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Part 2: Combination Drug Assays
Objective: To assess the effects of combining this compound and Compound X at different dose ratios.
Methodology:
Two primary experimental designs are commonly used:
-
Constant Ratio (Checkerboard) Assay:
-
Prepare serial dilutions of both this compound and Compound X.
-
In a 96-well plate, combine the drugs in a matrix format, where each well contains a unique combination of concentrations of both drugs.
-
Include wells with single agents at various concentrations and vehicle controls.
-
Perform the viability assay as described above.
-
-
Non-Constant Ratio (Diagonal) Assay:
-
This method is more cost-effective for initial screens and involves testing combinations along a diagonal of the checkerboard matrix[10][11].
-
Prepare a 1:1 mixture of the two drugs and perform a serial dilution of this mixture[10].
-
Test these dilutions on the cells alongside the individual drug dilutions.
-
Part 3: Data Analysis and Synergy Quantification
Objective: To calculate the Combination Index (CI) and generate isobolograms to determine the nature of the drug interaction.
Software: Specialized software such as CompuSyn or online tools like SynergyFinder can be used for this analysis[12].
Steps:
-
Input Data: Enter the dose-response data for the single agents and their combinations into the software.
-
CI Calculation: The software will calculate CI values for different effect levels (fraction affected, Fa).
-
Fa-CI Plot (Chou-Talalay Plot): Generate a plot of CI values versus the fraction of cells affected. This plot visualizes whether the interaction is synergistic, additive, or antagonistic across a range of effect levels.
-
Isobologram Generation: For a specific effect level (e.g., Fa = 0.5 or 50% inhibition), the software will generate an isobologram, providing a graphical representation of the interaction.
-
Dose Reduction Index (DRI): The analysis can also yield the Dose Reduction Index (DRI), which quantifies how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared to the doses of the individual drugs[8][9].
Visualizing Experimental Design and Data Interpretation
To further clarify the experimental and analytical workflow, the following diagrams are provided.
Caption: High-level experimental workflow for synergy assessment.
Caption: Interpreting a Chou-Talalay (Fa-CI) plot.
Hypothetical Data Summary
For illustrative purposes, the following table presents a hypothetical outcome of a synergy study between this compound and a standard chemotherapeutic agent, Doxorubicin, against HCT-116 cells.
| Drug/Combination | IC50 (µM) | Combination Index (CI) at Fa=0.5 | Dose Reduction Index (DRI) at Fa=0.5 |
| This compound | 5.2 | - | - |
| Doxorubicin | 0.8 | - | - |
| Combination (1:1 ratio) | - | 0.6 | This compound: 3.5Doxorubicin: 4.1 |
Note: This data is purely hypothetical and for illustrative purposes only.
In this hypothetical scenario, the CI value of 0.6 at 50% growth inhibition indicates a synergistic interaction. The DRI values suggest that to achieve this effect, the concentration of this compound can be reduced by 3.5-fold and Doxorubicin by 4.1-fold when used in combination, highlighting the potential for dose reduction and mitigation of toxicity.
Conclusion and Future Directions
This guide provides a robust, scientifically grounded framework for the systematic investigation of synergistic drug interactions, using this compound as a candidate for exploration. The methodologies described, particularly the Chou-Talalay method and isobolographic analysis, are powerful tools for quantifying these interactions and providing the rationale for further preclinical and clinical development.
For researchers working with this compound, the logical next steps would be to perform the outlined experimental protocols in relevant cancer cell lines. Identifying synergistic partners for this compound could unlock new therapeutic strategies, potentially leading to more effective and safer cancer treatments. The principles and protocols detailed herein are universally applicable, empowering researchers to rigorously evaluate the synergistic potential of any combination of therapeutic agents.
References
-
Chou, T.-C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research, 70(2), 440–446. [Link]
-
Lee, J. J., & Kong, M. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou–Talalay Method—Letter. Cancer Research, 70(14), 6095–6095. [Link]
-
Machado, S. G., & Robinson, G. A. (n.d.). Experiment Designs for the Assessment of Drug Combination Synergism. [Link]
-
Cokol, M., Weinstein, Z. B., & Yilancioglu, K. (2018). Current Methods for Quantifying Drug Synergism. Methods in Molecular Biology, 1761, 135-144. [Link]
-
Chou, T.-C. (2008). Preclinical versus clinical drug combination studies. Leukemia & Lymphoma, 49(11), 2059–2080. [Link]
-
Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. ResearchGate. [Link]
-
Bakan, F., Cokol-Cakmak, M., Cetiner, S., & Cokol, M. (2018). Diagonal Method to Measure Synergy Among Any Number of Drugs. Journal of Visualized Experiments, (136), e57713. [Link]
-
Ianevski, A., Giri, A. K., & Aittokallio, T. (2017). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in Molecular Biology, 1661, 351-373. [Link]
-
JoVE. (2022, August 5). Diagonal Method: Measure Synergy Among Any Number Of Drugs l Protocol Preview [Video]. YouTube. [Link]
-
Lee, J. J., & Jia, R. (2003). Experimental design and sample size determination for testing synergism in drug combination studies based on uniform measures. Statistics in Medicine, 22(19), 3049-3061. [Link]
-
JoVE. (2022, November 24). Synergistic Drug Combinations High-throughput Identification | Protocol Preview [Video]. YouTube. [Link]
-
Tallarida, R. J. (2012). Quantitative Methods for Assessing Drug Synergism. Current Protocols in Pharmacology, 59(1), 9.6.1-9.6.14. [Link]
-
Ianevski, A., He, L., Aittokallio, T., & Tang, J. (2020). SynergyFinder 2.0: visual analytics of multi-drug combination synergies. Nucleic Acids Research, 48(W1), W488–W493. [Link]
-
Hsieh, H.-P., Ke, F.-Y., Chuang, T.-H., Chen, Y.-L., & Li, C.-K. (2010). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. Bioorganic & Medicinal Chemistry, 18(17), 6337-6344. [Link]
-
Tallarida, R. J. (2011). Quantitative Methods for Assessing Drug Synergism. ResearchGate. [Link]
-
Li, D., Zhuang, J., Li, X., Wu, Y., Zhang, Y., & Liu, H. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(12), 22006-22019. [Link]
-
Romero, A. H., & Delgado, D. R. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1380961. [Link]
-
Zhang, Y., Li, M., Li, Y., Wang, Y., Zhang, J., & Li, J. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(19), 6649. [Link]
-
Singh, A., & Singh, K. N. (2019). Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. ResearchGate. [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Diagonal Method to Measure Synergy Among Any Number of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-8-methoxy-2-methylquinoline
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Amino-8-methoxy-2-methylquinoline, a member of the quinoline derivative class of compounds. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's potential hazards.
Foundational Knowledge: Understanding the Hazard Profile
This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds. While specific toxicological data for this exact molecule is not extensively published, the known hazards of its structural analogs provide a robust basis for risk assessment. The parent compound, quinoline, is classified as a possible human carcinogen and is toxic to aquatic life with long-lasting effects. Many substituted quinolines are known to be irritants and harmful if ingested or absorbed through the skin.[1][2][3]
The primary directive is, therefore, to treat this compound as a hazardous substance. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste. [4][5][6] Its potential for environmental persistence and aquatic toxicity necessitates a controlled and compliant disposal pathway.[7]
| Hazard Classification (Inferred from Analogs) | GHS Pictogram | Precautionary Measures |
| Acute Toxicity, Oral (Category 4) | ❗ | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2] |
| Skin Irritation (Category 2) | ❗ | Causes skin irritation. Wear protective gloves and clothing.[2][3] |
| Serious Eye Irritation (Category 2) | ❗ | Causes serious eye irritation. Wear eye and face protection.[1][3] |
| Potential Carcinogenicity/Mutagenicity | sağlık | Based on the classification of quinoline, handle as a suspect carcinogen/mutagen. Obtain special instructions before use. |
| Hazardous to the Aquatic Environment | çevre | Avoid release to the environment.[4] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins with waste segregation at the point of generation and ends with documented transfer to a licensed disposal facility. The following workflow ensures safety and compliance at every stage.
Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and federal regulations.
Materials:
-
Designated hazardous waste container (High-Density Polyethylene [HDPE] or borosilicate glass, as appropriate)
-
Hazardous waste labels (provided by your institution's Environmental Health & Safety [EHS] office)
-
Permanent marker
-
Personal Protective Equipment (PPE): Safety glasses/goggles, lab coat, nitrile gloves
-
Chemical fume hood
Methodology:
-
Waste Identification and Segregation:
-
Solid Waste: Collect unadulterated, expired, or surplus this compound powder in its original container if possible. If not, transfer it to a designated solid hazardous waste container. Contaminated items such as weigh boats, gloves, and paper towels should be double-bagged and placed in a separate, clearly labeled solid waste container.
-
Liquid Waste: Solutions containing this compound must be collected as liquid hazardous waste. Do not mix with incompatible waste streams (e.g., strong acids, oxidizers).
-
Empty Containers: The original chemical container is not considered "empty" until it has been triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[8] This rinsate is hazardous and must be collected in the appropriate liquid hazardous waste container.[8] After triple-rinsing, the container can often be disposed of in regular laboratory glass or plastic recycling, but institutional policies must be confirmed.[8]
-
-
Containerization:
-
Select a container that is in good condition, leak-proof, and chemically compatible with the quinoline derivative and any solvents.[9][10]
-
The container must have a secure, screw-top cap.[10] Open beakers or flasks are not acceptable for waste accumulation.[9]
-
Affix a hazardous waste label to the container before adding any waste. Fill out the label completely and legibly, including:
-
The full chemical name: "this compound" (avoid abbreviations).
-
All other components of the mixture, including solvents, with percentages.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date of accumulation start.
-
-
-
Waste Accumulation:
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[6]
-
When adding waste to the container, leave at least 5-10% (or a one-inch headspace) of volume empty to allow for vapor expansion and prevent spills.[9][10]
-
Keep the waste container securely capped at all times, except when actively adding waste.[10] This is a critical safety and regulatory requirement.
-
-
Storage and Pickup:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within the laboratory.[11]
-
Ensure the SAA is away from drains, heat sources, and incompatible chemicals.
-
Once the container is full or the project is complete, schedule a waste pickup with your institution's EHS department. Follow their specific procedures for online requests and documentation.
-
The Causality Behind the Protocol: Self-Validating Trustworthiness
Every step in this protocol is a control measure designed to mitigate a specific risk, creating a self-validating system of safety.
-
Why Segregate? Quinolines can react with strong oxidizing agents. Segregation prevents accidental mixing with incompatible chemicals, which could lead to fire, explosion, or the generation of toxic gases.
-
Why Use a Fume Hood? Many quinoline derivatives have an appreciable vapor pressure. Handling in a fume hood is a primary engineering control that protects the user from inhaling potentially harmful aerosols or vapors.[6]
-
Why Keep Containers Closed? This prevents the release of vapors into the lab environment, protecting all personnel, and ensures the container is secure from accidental spills. It is a cornerstone of EPA compliance.[10][11]
-
Why Incineration? The recommended final disposal method for many organic compounds is high-temperature incineration at a licensed facility.[4] This process ensures the complete destruction of the hazardous molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by flue gas scrubbing systems.[4] This prevents the active chemical from entering and persisting in the ecosystem.
By adhering to this comprehensive disposal plan, you not only ensure the safety of yourself and your colleagues but also uphold the rigorous standards of environmental responsibility expected of the scientific community.
References
-
MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
ResearchGate. (2016). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
-
OEHHA. (2000). Evidence on the Carcinogenicity of 4-methylquinoline. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Accela ChemBio Inc. (2015). SAFETY DATA SHEET - 8-Amino-2-methylquinoline. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. accelachem.com [accelachem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 4-Amino-8-methoxy-2-methylquinoline: Essential Safety Protocols
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 4-Amino-8-methoxy-2-methylquinoline, a quinoline derivative, hold significant promise. However, their potential efficacy is matched by the imperative for rigorous safety and handling protocols. This guide provides an in-depth operational plan, moving beyond a simple checklist to instill a culture of safety grounded in scientific causality. Our objective is to ensure that every interaction with this compound, from initial weighing to final disposal, is conducted with the highest degree of caution and control.
The Foundational Principle: Understanding the Hazard Profile
This compound belongs to the quinoline and aromatic amine chemical classes. While a specific, comprehensive toxicological profile for this exact molecule may be limited, established data on analogous compounds provides a clear mandate for caution. Structurally related quinolines and aromatic amines are known to be:
-
Acutely Toxic: Harmful if swallowed and in contact with skin.[1][2][3]
-
Severe Irritants: Capable of causing serious skin and eye irritation or damage.[1][2][4][5]
-
Suspected Mutagens & Carcinogens: Some quinoline derivatives are suspected of causing genetic defects and may cause cancer.[1][3]
This profile dictates that we treat this compound with a high level of precaution, assuming it possesses similar hazards. The protocols outlined below are designed as a self-validating system to minimize exposure via all potential routes—inhalation, dermal contact, and ingestion.
The First Line of Defense: Mandatory Personal Protective Equipment (PPE)
Personal Protective Equipment (PPE) is not merely a recommendation; it is the essential barrier between the researcher and potential chemical exposure.[6][7] The selection of appropriate PPE must be deliberate and based on the specific task being performed.
Table 1: PPE Requirements by Task
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid Compound | Double-glove with powder-free nitrile gloves.[7][8] | Fully-fastened lab coat.[6] | Chemical safety goggles with side shields.[6][9] | Recommended: Use a balance enclosure or chemical fume hood. If not feasible, an N95 respirator is mandatory to prevent inhalation of fine particulates.[10] |
| Preparing Solutions | Double-glove with powder-free nitrile gloves. Change outer glove immediately if contact occurs. | Chemical-resistant gown over a fully-fastened lab coat.[8] | Chemical safety goggles and a full-face shield.[9] | All work must be conducted in a certified chemical fume hood to control vapors.[11] |
| Conducting Reactions | Double-glove with powder-free nitrile gloves. Regularly change outer gloves (e.g., every 30-60 minutes).[7] | Chemical-resistant gown over a fully-fastened lab coat. | Chemical safety goggles. | All work must be conducted in a certified chemical fume hood.[11] |
| Waste Disposal | Double-glove with powder-free nitrile gloves. | Fully-fastened lab coat. | Chemical safety goggles. | Not required if handling sealed, properly labeled waste containers. |
Causality of PPE Choices:
-
Double Gloving: The inner glove remains uncontaminated, protecting your skin during the removal of the potentially contaminated outer glove. Nitrile offers good resistance to a broad range of chemicals.[6]
-
Chemical-Resistant Gown: Provides a superior barrier against splashes of liquid solutions compared to a standard cotton lab coat.[8]
-
Face Shield over Goggles: When handling solutions, a face shield protects the entire face from splashes, a critical precaution when working with corrosive or highly toxic materials.[9]
-
Fume Hood: This is the primary engineering control to prevent inhalation of hazardous vapors and aerosols.[11] A respirator is a secondary, personal measure for when these primary controls are not feasible, such as during the weighing of fine powders.
Operational Workflow: A Step-by-Step Procedural Guide
Adherence to a strict, logical workflow is critical for minimizing risk. This process ensures that safety considerations are integrated into every step of the experimental plan.
Caption: Safe Handling Workflow for this compound.
Detailed Protocol Steps:
-
Preparation:
-
Review Documentation: Before any work begins, review the Safety Data Sheets (SDS) for structurally similar compounds like 8-Aminoquinoline and other quinoline derivatives to reinforce your understanding of the potential hazards.[2][4]
-
Designate Area: Clearly demarcate a specific area within a certified chemical fume hood for the entire handling procedure.
-
Assemble Materials: Bring all necessary equipment—glassware, solvents, stir bars, and clearly labeled hazardous waste containers—into the fume hood before introducing the compound.
-
Don PPE: Put on the appropriate level of PPE as detailed in Table 1. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs of the coat.[6][7]
-
-
Handling:
-
Weighing: If weighing the solid, perform the task in a balance enclosure or directly within the fume hood to contain any airborne powder.
-
Manipulation: When preparing solutions or running reactions, always keep the sash of the fume hood at the lowest possible working height. Use slow, deliberate movements to avoid creating splashes or aerosols.[9]
-
-
Decontamination and Disposal:
-
Surface Cleaning: After the experiment is complete, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent (e.g., ethanol or isopropanol), collecting all cleaning materials as hazardous waste.
-
Waste Segregation: All materials that have come into contact with this compound—including pipette tips, wipes, and contaminated PPE—must be placed into a dedicated, sealed hazardous waste container.[5][12] Do not let the chemical enter drains.[13]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. The most contaminated items (outer gloves) are removed first, followed by the gown, face shield, and finally the inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]
-
Emergency Response Plan: Immediate Actions
Preparedness is key to mitigating the impact of an accidental exposure or spill.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with a gentle stream of pure water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13] If the person is conscious, have them drink water. Seek immediate medical attention and be prepared to provide the SDS of an analogous compound.[1]
-
Minor Spill (in Fume Hood): Ensure your PPE is intact. Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent material into the designated hazardous waste container.[14] Decontaminate the area.
-
Major Spill (outside Fume Hood): Evacuate the immediate area. Alert colleagues and your laboratory safety officer. Prevent entry to the area and await response from trained emergency personnel.
By integrating these expert-level precautions and procedural steps into your daily laboratory operations, you build a self-validating system of safety. This approach not only protects you and your colleagues but also ensures the scientific integrity of your work by preventing unintended contamination and exposure.
References
-
Safety Data Sheet: quinoline . Chemos GmbH&Co.KG.
-
SAFETY DATA SHEET - 8-Aminoquinoline . Fisher Scientific.
-
Chemical Safety Data Sheet MSDS / SDS - 8-Amino-4-methoxyquinoline . ChemicalBook.
-
4-AMINO-2,8-DIMETHYLQUINOLINE SDS, 51617-12-0 Safety Data Sheets . ECHEMI.
-
2-Amino-3-methylimidazo[4,5-f]quinoline - Safety Data Sheet . Cayman Chemical.
-
SAFETY DATA SHEET - 8-Amino-2-methylquinoline . ACCELA CHEMBIO INC.
-
Life-Changing Safety Tips for Handling Laboratory Chemicals . Actylis Lab Solutions.
-
What are the Health and Safety Guidelines for Using Amines? . Diplomata Comercial.
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Utah State University.
-
Safety and Handling of Organic Compounds in the Lab . Solubility of Things.
-
2-Amino-8-hydroxyquinoline - Material Safety Data Sheet . Santa Cruz Biotechnology.
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . Centers for Disease Control and Prevention (CDC).
-
Types of PPE to Wear When Compounding Hazardous Drugs . Provista.
-
8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity . MDPI.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications.
-
QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET . Techno PharmChem.
-
Personal protective equipment for preparing toxic drugs . GERPAC.
Sources
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. accelachem.com [accelachem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. pppmag.com [pppmag.com]
- 8. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. gerpac.eu [gerpac.eu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. technopharmchem.com [technopharmchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
